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  • Product: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide
  • CAS: 791831-63-5

Core Science & Biosynthesis

Foundational

"N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide" molecular weight

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide Abstract: This technical guide provides a comprehensive overview of N-(2-hydroxy-4-methylpheny...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Abstract: This technical guide provides a comprehensive overview of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, a substituted aromatic amide. The primary focus is the determination and significance of its molecular weight, supplemented by a detailed exploration of its chemical structure, physicochemical properties, a robust synthesis protocol, and methods for analytical characterization. This document is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound for research and application purposes.

Chemical Identity and Core Properties

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide belongs to the N-aryl benzamide class of organic compounds. These structures are prevalent in medicinal chemistry and materials science.[1][2] The defining feature of this molecule is an amide linkage connecting a 3-methylbenzoyl group to a 2-hydroxy-4-methylphenyl group. The presence of hydroxyl and amide functionalities imparts specific chemical characteristics, including hydrogen bonding capabilities and potential for further chemical modification.

Molecular Structure and Weight

The chemical formula for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is C₁₅H₁₅NO₂.[3] Based on this formula, the molecular weight is calculated from the atomic weights of its constituent elements.

  • Carbon (C): 15 atoms × 12.011 u = 180.165 u

  • Hydrogen (H): 15 atoms × 1.008 u = 15.120 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

The summation of these values yields a Molecular Weight of 241.29 g/mol . The monoisotopic mass, which is crucial for high-resolution mass spectrometry, is 241.1103 g/mol .[4]

The diagram below illustrates the connectivity of the constituent atoms.

Caption: Molecular graph of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

Physicochemical Data Summary

The key physicochemical properties are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection for synthesis, purification, and analytical procedures.

PropertyValueSource / Method
Molecular Formula C₁₅H₁₅NO₂Chemspace[3]
Molecular Weight 241.29 g/mol Calculation
Monoisotopic Mass 241.110278721 DaPubChem (for isomer)[4]
Physical Form Expected to be a solid at room temp.General property of N-aryl amides
Hydrogen Bond Donors 2 (from -OH and N-H)Calculated
Hydrogen Bond Acceptors 2 (from C=O and -OH)Calculated
Predicted XLogP3 3.4PubChem (for isomer)[4]

Synthesis and Characterization

The synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is most effectively achieved via nucleophilic acyl substitution, specifically through the Schotten-Baumann reaction .[5][6] This well-established method involves the reaction of an amine with an acyl chloride in the presence of a base.[7][8] The base serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][9]

Synthetic Workflow

The overall process involves the reaction of 2-amino-5-methylphenol with 3-methylbenzoyl chloride. An aqueous base, such as sodium hydroxide, or an organic base like pyridine, is used as a catalyst and acid scavenger.[8][9]

G reagents Reactants: - 2-Amino-5-methylphenol - 3-Methylbenzoyl Chloride - Base (e.g., NaOH aq.) - Solvent (e.g., Dichloromethane/H₂O) reaction Reaction Vessel (Schotten-Baumann Conditions) reagents->reaction 1. Combine & Stir workup Aqueous Workup - Separate Layers - Wash Organic Layer - Dry with Na₂SO₄ reaction->workup 2. Quench & Extract purification Purification - Evaporate Solvent - Recrystallization or  Column Chromatography workup->purification 3. Isolate Crude Product product Final Product: N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide purification->product 4. Purify

Caption: Experimental workflow for the synthesis of the target amide.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard Schotten-Baumann conditions.

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2-amino-5-methylphenol (1.0 eq) in a biphasic solvent system of dichloromethane (DCM) and 1M aqueous sodium hydroxide (NaOH) solution.

  • Acylation: Cool the stirring mixture to 0 °C in an ice bath. Add 3-methylbenzoyl chloride (1.05 eq) dropwise via a dropping funnel over 15-20 minutes.

    • Causality Insight: The base deprotonates the phenol and neutralizes the HCl formed, preventing protonation of the starting amine and ensuring it remains a potent nucleophile.[5] The dropwise addition at low temperature controls the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir vigorously for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Causality Insight: The acid wash removes any unreacted amine and residual base. The bicarbonate wash removes any unreacted acyl chloride.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.[10]

Analytical Characterization

To confirm the identity, purity, and molecular weight of the synthesized compound, a suite of analytical techniques is employed.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is the definitive technique to confirm the molecular weight. The expected molecular ion peak [M+H]⁺ would be observed at m/z 242.1, and the [M+Na]⁺ adduct at m/z 264.1. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the C₁₅H₁₅NO₂ formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show distinct signals for the aromatic protons on both rings, two methyl singlets, a broad singlet for the hydroxyl proton, and another for the amide N-H proton.

    • ¹³C NMR: Will show 15 distinct carbon signals, including a characteristic downfield signal for the amide carbonyl carbon (~165-170 ppm).

  • Infrared (IR) Spectroscopy: Key vibrational stretches will confirm the presence of functional groups: a broad peak for the O-H stretch (~3300 cm⁻¹), a sharp peak for the N-H stretch (~3250 cm⁻¹), and a strong C=O stretch for the amide carbonyl (~1650 cm⁻¹).

The combination of these techniques provides a self-validating system, ensuring the synthesized product is indeed N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide with the correct molecular weight of 241.29 g/mol .

Conclusion

This guide has established the molecular weight of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide to be 241.29 g/mol , derived from its molecular formula C₁₅H₁₅NO₂. A reliable and standard synthetic route via the Schotten-Baumann reaction has been detailed, providing a practical framework for its preparation in a laboratory setting. The outlined analytical methods serve as a necessary and sufficient protocol for the structural confirmation and purity assessment of the final compound, providing researchers with the foundational data needed for further studies and applications.

References

  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Schotten Baumann Reaction - BYJU'S. (2019, November 17).
  • Reaction Mechanism of Schotten Baumann Reaction - Physics Wallah.
  • Schotten-Baumann Reaction - J&K Scientific LLC. (2021, March 23).
  • Technical Support Center: N-Aryl Benzamide Synthesis - Benchchem.
  • N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide - C15H15NO2 | CSSB00000585679. Chemspace.
  • Schotten Baumann reaction-mechanism-application - CHEMSOLVE.NET. (2020, January 1).
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC. (2021, April 23). National Center for Biotechnology Information.
  • Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents - ACS Publications. (2019, August 22). American Chemical Society.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides - MDPI. (2021, April 19).
  • 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide - PubChem. National Center for Biotechnology Information.
  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - RSC Publishing. (2021, April 23). Royal Society of Chemistry.
  • N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide | C15H15NO2 | CID 849286 - PubChem. National Center for Biotechnology Information.

Sources

Exploratory

Structural and Synthetic Profiling of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide: A Versatile Benzamide Scaffold

Executive Summary As a Senior Application Scientist, I frequently evaluate privileged scaffolds that offer high modularity for high-throughput screening (HTS) and lead optimization. N-(2-hydroxy-4-methylphenyl)-3-methylb...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate privileged scaffolds that offer high modularity for high-throughput screening (HTS) and lead optimization. N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5) is a prime example of a structurally efficient benzamide derivative. Benzamides are foundational in medicinal chemistry, frequently leveraged for their robust target engagement profiles—ranging from kinase inhibition to anti-kinetoplastid and broad anti-parasitic activity[1].

This technical whitepaper deconstructs the physicochemical properties, pharmacophoric utility, and chemoselective synthesis of this specific compound, providing a self-validating methodological framework for researchers and drug development professionals.

Structural Anatomy and Physicochemical Profiling

Understanding the baseline physicochemical metrics of a scaffold is the first step in predicting its pharmacokinetic behavior. The compound features a central amide linker bridging a 3-methylphenyl ring and a 2-hydroxy-4-methylphenyl ring[2]. This arrangement provides a balanced lipophilicity-to-polarity ratio, conforming well to Lipinski’s Rule of Five.

Table 1: Physicochemical & Structural Parameters
ParameterValueRationale / Implication
Chemical Name N-(2-hydroxy-4-methylphenyl)-3-methylbenzamideStandard IUPAC nomenclature.
CAS Registry Number 791831-63-5Primary identifier for commercial sourcing.
Molecular Formula C15H15NO2Indicates a low molecular weight lead[2].
Molecular Weight 241.29 g/mol Ideal for hit-to-lead optimization (< 300 Da).
InChI Key WYFVLXLZPAOKPW-UHFFFAOYSA-NUnique structural hash for database querying[2].
SMILES CC1=CC=CC(=C1)C(=O)NC1=CC=C(C)C=C1ODefines exact atomic connectivity[2].
H-Bond Donors 2 (-OH, -NH)Facilitates anchoring to target protein backbones.
H-Bond Acceptors 2 (-C=O, -OH)Enables dipole-dipole interactions within binding pockets.

Mechanistic Rationale: The Benzamide Pharmacophore

In drug design, the spatial arrangement of functional groups dictates target affinity. The N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide core is highly modular and presents several distinct interaction vectors.

  • The Ortho-Hydroxy Effect: The hydroxyl group at the 2-position of the aniline ring can participate in intramolecular hydrogen bonding with the amide carbonyl. This pseudo-ring formation enforces a planar conformation, which is often critical for intercalating into narrow hydrophobic pockets (e.g., ATP-binding sites in kinases). Alternatively, it can act as a bidentate chelator for metalloenzymes.

  • Hydrophobic Vectors: The meta-methyl group on the benzoyl ring and the para-methyl group on the aniline ring serve as hydrophobic vectors, increasing the compound's buried surface area upon binding, thereby driving binding affinity through the hydrophobic effect.

SAR_Map Core N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide HBD Hydrogen Bond Donors (Amide -NH, Phenol -OH) Core->HBD Target Kinase/Receptor Anchoring HBA Hydrogen Bond Acceptors (Carbonyl -C=O, Phenol -OH) Core->HBA Dipole-Dipole Interactions Hydrophobic1 Hydrophobic Vector 1 (3-Methylphenyl Moiety) Core->Hydrophobic1 Pi-Pi Stacking & Alkyl Pocket Fit Hydrophobic2 Hydrophobic Vector 2 (4-Methylphenyl Moiety) Core->Hydrophobic2 Steric Boundary Definition

Figure 1: Pharmacophore mapping of the N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide scaffold.

Chemoselective Synthesis Strategy

Synthesizing this compound requires overcoming a specific chemoselectivity challenge: the starting material, 2-amino-5-methylphenol, possesses two nucleophilic centers (the amine and the phenol). Direct acylation can lead to a mixture of N-acyl, O-acyl, and N,O-diacyl products.

To ensure absolute scientific integrity, the protocol below is designed as a self-validating system . We utilize kinetic control (low temperature) to favor the more nucleophilic amine, followed by a thermodynamic correction step (mild basic methanolysis) that selectively cleaves any errant ester bonds while leaving the robust amide bond intact.

Synthesis_Workflow A 3-Methylbenzoyl Chloride C DIPEA / DCM (0 °C to RT) A->C B 2-Amino-5-methylphenol B->C D Kinetic Control: N-Acylation Favored C->D E Crude Mixture (Trace O-Acylation) D->E F K2CO3 / MeOH (Selective Ester Cleavage) E->F Self-Validating Correction Step G Pure N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide F->G Final Isolation

Figure 2: Self-validating chemoselective synthesis workflow.

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation & Nucleophile Activation

  • Action: Dissolve 2-amino-5-methylphenol (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add N,N-diisopropylethylamine (DIPEA) (1.5 eq, 15 mmol).

  • Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl byproduct generated during acylation. Without it, the generated HCl would protonate the starting amine, rendering it non-nucleophilic and stalling the reaction.

Step 2: Electrophile Addition (Kinetic Control)

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Dissolve 3-methylbenzoyl chloride (1.05 eq, 10.5 mmol) in 10 mL of DCM and add dropwise over 15 minutes.

  • Causality: The amine is a "softer" and more reactive nucleophile than the phenol. By keeping the temperature at 0 °C, we kinetically favor N-acylation. The dropwise addition prevents localized heating and high electrophile concentrations, minimizing O-acylation.

Step 3: Self-Validation Checkpoint 1 (TLC Monitoring)

  • Action: After 2 hours of stirring at room temperature, analyze the mixture via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3).

  • Causality: The target N-acyl product will show a distinct Rf value. If a highly non-polar spot is observed, it indicates over-reaction to the N,O-diacyl species. This triggers the necessity of Step 4.

Step 4: Thermodynamic Correction (Self-Validation Checkpoint 2)

  • Action: Concentrate the crude DCM mixture in vacuo. Redissolve the residue in 20 mL of Methanol. Add catalytic potassium carbonate (K₂CO₃, 0.2 eq) and stir for 30 minutes at room temperature.

  • Causality: This is the core self-validating mechanism. Phenolic esters (O-acyl byproducts) are highly susceptible to mild basic methanolysis and will be rapidly cleaved back to the free phenol. The amide bond (N-acyl), however, is thermodynamically stable under these conditions. This ensures 100% chemoselectivity for the final product.

Step 5: Isolation and Purification

  • Action: Evaporate the methanol. Partition the residue between Ethyl Acetate and 1M aqueous HCl. Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

Analytical Validation

To confirm the structural integrity of the synthesized batch, the following analytical metrics must be met. The presence of the free hydroxyl group is the critical diagnostic feature.

Table 2: Analytical Validation Metrics
TechniqueKey Diagnostic FeatureRationale
¹H NMR (CDCl₃) ~9.5 ppm (s, 1H, NH), ~8.5 ppm (br s, 1H, OH)Confirms the presence of both the amide proton and the free phenol, definitively ruling out O-acylation.
¹³C NMR (CDCl₃) ~165 ppm (C=O)Characteristic chemical shift for an aryl amide carbonyl.
LC-MS (ESI+) m/z 242.1 [M+H]⁺Validates the intact molecular mass (241.29 Da)[2].
FT-IR ~3300 cm⁻¹ (N-H, O-H stretch), ~1650 cm⁻¹ (Amide I)Differentiates the amide C=O stretch (~1650 cm⁻¹) from a potential ester C=O stretch (~1750 cm⁻¹).

References

  • [2] Chem-Space. "N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide - C15H15NO2 | CSSB00000585679". Chem-Space Database. URL:

  • Sigma-Aldrich. "N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide | 791831-63-5". Sigma-Aldrich Catalog. URL:

  • [1] VeriXiv. "Discovery of a picomolar antiplasmodial pyrazole derivative from a broad antiparasitic screening of compounds from the MMV Open". VeriXiv Preprint Server. URL:

Sources

Foundational

Structural and Pharmacological Profiling of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide: A Technical Whitepaper

Executive Summary The compound N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5)[1] represents a highly versatile and privileged chemical scaffold in modern drug discovery. Defined by the SMILES string CC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5)[1] represents a highly versatile and privileged chemical scaffold in modern drug discovery. Defined by the SMILES string CC1=CC=CC(=C1)C(=O)NC1=CC=C(C)C=C1O[2], this molecule integrates a lipophilic 3-methylbenzoyl moiety with a 2-hydroxy-4-methylaniline core. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodology, and integration into high-throughput screening (HTS) workflows. As a representative of the N-(2-hydroxyphenyl)benzamide class[3], this scaffold is frequently deployed as a precursor or screening hit for metalloenzyme inhibitors and kinase modulators.

Structural Analysis & Physicochemical Profiling

The pharmacological utility of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is rooted in its spatial geometry and hydrogen-bonding capacity. The proximity of the amide carbonyl and the ortho-hydroxyl group enables the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding. This conformational locking reduces the topological polar surface area (TPSA) exposed to the solvent, thereby enhancing membrane permeability—a critical factor for intracellular target engagement.

Table 1 summarizes the core quantitative data for this scaffold, confirming strict adherence to Lipinski’s Rule of Five for oral bioavailability.

Table 1: Physicochemical Properties and Lipinski Parameters

ParameterValueCausality / Significance
Molecular Formula C15H15NO2Defines the atomic composition.
Molecular Weight 241.29 g/mol [4]<500 Da; ensures optimal diffusion and absorption.
LogP (Estimated) ~3.2Balances aqueous solubility with lipid membrane permeability.
H-Bond Donors 2 (NH, OH)Facilitates critical interactions with target protein backbones.
H-Bond Acceptors 3 (N, O, O)Enables diverse binding modes within polar active sites.
TPSA 49.3 Ų[3]<140 Ų; predicts excellent cellular and blood-brain barrier penetration.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of N-(2-hydroxyphenyl)benzamides requires precise chemoselectivity to avoid competitive O-acylation at the phenolic hydroxyl group[5]. The following protocol outlines a highly regioselective N-acylation workflow.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 2-amino-5-methylphenol in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive acid chloride.

  • Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without reacting with the electrophile.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of 3-methylbenzoyl chloride dropwise. Causality: The ortho-hydroxyl group is also nucleophilic. Maintaining 0 °C kinetically favors N-acylation over O-acylation due to the higher intrinsic nucleophilicity of the primary amine at lower temperatures, preventing ester byproduct formation.[5]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor via LC-MS. Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the m/z corresponding to the starting aniline.

  • Workup & Purification: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with 1M HCl (to remove residual DIPEA and unreacted amine), dry over MgSO4, and concentrate in vacuo. Purify via flash chromatography (Hexane/EtOAc gradient).

Synthesis R1 3-Methylbenzoyl Chloride (Electrophile) Coupling N-Acylation (DIPEA, DCM, 0°C) R1->Coupling Addition R2 2-Amino-5-methylphenol (Nucleophile) R2->Coupling Addition Purification Workup & Purification (Acid Wash, Flash Chroma) Coupling->Purification Crude Mixture Product N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide Purification->Product >95% Purity (LC-MS)

Chemical synthesis workflow for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

Table 2: Analytical Quality Control (QC) Metrics

Analytical TechniqueExpected ReadoutValidation Purpose
LC-MS (ESI+) [M+H]+ m/z = 242.1Confirms molecular weight and product identity.
1H NMR (DMSO-d6) Singlet ~9.5 ppm (OH), Singlet ~10.0 ppm (NH)Confirms regioselective N-acylation (presence of free OH).
HPLC (UV 254 nm) Single sharp peak, >95% Area Under Curve (AUC)Validates compound purity prior to biological screening.

Mechanistic Target Space: The Benzamide Pharmacophore

The N-(2-hydroxyphenyl)benzamide architecture is a classic bidentate pharmacophore[3]. The spatial arrangement of the amide carbonyl oxygen and the ortho-phenolic hydroxyl group creates a potent chelation motif for divalent metal cations (e.g., Zn²⁺, Mg²⁺). This makes the scaffold highly relevant for targeting metalloenzymes such as Histone Deacetylases (HDACs) or matrix metalloproteinases (MMPs). Furthermore, the dual tolyl rings provide critical van der Waals interactions within hydrophobic enzymatic pockets.

BindingModel Ligand Target Scaffold (SMILES Core) HBD Amide NH (Donor) Ligand->HBD HBA Carbonyl O (Acceptor) Ligand->HBA Chelator Ortho-OH (Chelator) Ligand->Chelator Hydrophobic Aromatic Rings (Pi-Stacking) Ligand->Hydrophobic Target1 Protein Backbone HBD->Target1 H-Bond HBA->Target1 H-Bond Target2 Catalytic Metal Ion Chelator->Target2 Coordination Target3 Hydrophobic Pocket Hydrophobic->Target3 VdW Forces

Pharmacophore binding model illustrating key target interactions of the benzamide scaffold.

High-Throughput Screening (HTS) & Validation Protocol

To evaluate the inhibitory potential of this compound against a target metalloenzyme, a robust, self-validating biochemical assay is required.

Step-by-Step HTS Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO. Generate a 10-point, 3-fold serial dilution series.

  • Assay Assembly: In a 384-well black, flat-bottom microplate, dispense the target enzyme in assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20, and 0.1% BSA). Causality: The inclusion of 0.1% BSA and 0.01% Tween-20 is critical. These additives prevent non-specific binding of the lipophilic benzamide to the plastic microplate walls and suppress compound aggregation, which are primary sources of false positives in HTS.

  • Incubation: Transfer the compound dilutions to the assay plate (final DMSO concentration = 1%). Incubate for 30 minutes at room temperature. Causality: A 1% DMSO cap ensures that the organic solvent does not denature the target enzyme, while the 30-minute pre-incubation allows the compound to reach thermodynamic binding equilibrium with the target.

  • Reaction Initiation: Add the specific fluorogenic substrate at a concentration equal to its Michaelis constant ( Km​ ). Causality: Setting the substrate concentration at Km​ balances the assay sensitivity for competitive inhibitors while maintaining a robust signal-to-background ratio.

  • Kinetic Readout & Self-Validation: Measure fluorescence continuously for 60 minutes. Calculate the Z'-factor using the positive (known inhibitor) and negative (DMSO only) controls. Self-Validation: The assay is only deemed valid if the Z'-factor is > 0.5, ensuring statistical reliability of the calculated IC₅₀ values.

Conclusion

The SMILES string CC1=CC=CC(=C1)C(=O)NC1=CC=C(C)C=C1O encodes a highly efficient, synthetically accessible, and pharmacologically relevant molecule. Through rigorous synthetic control and validated HTS methodologies, N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide serves as an optimal starting point for structure-activity relationship (SAR) campaigns targeting complex enzymatic systems.

References

  • Chem-Space. "N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide - C15H15NO2 | CSSB00000585679". Chem-Space Database. URL:[Link]

  • PubChem. "N-(2-Hydroxyphenyl)benzamide | C13H11NO2 | CID 231766". National Center for Biotechnology Information. URL:[Link]

  • ACS Omega. "Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity". American Chemical Society. URL:[Link]

Sources

Exploratory

A Technical Guide to the Biological Activity Screening of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Abstract This guide provides a comprehensive framework for the initial biological activity screening of the novel chemical entity, N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. The benzamide scaffold is a cornerstone i...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the initial biological activity screening of the novel chemical entity, N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Given the established importance of this chemical class, a structured and logical screening cascade is essential to efficiently uncover the therapeutic potential of new derivatives. This document outlines a multi-tiered approach, beginning with predictive in silico analysis to generate initial hypotheses, followed by a robust primary screening phase targeting broad biological effects, and culminating in secondary, mechanism-focused assays to validate and characterize initial "hits." The methodologies described herein are grounded in established scientific protocols, providing researchers with a self-validating system for reproducible and reliable data generation.

Foundational Strategy: From In Silico Prediction to In Vitro Validation

The initial investigation of a novel molecule like N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide should not begin with random, resource-intensive wet lab experiments. A more strategic approach starts with computational modeling to forecast potential biological activities and liabilities. This in silico phase provides a data-driven rationale for prioritizing specific experimental pathways, thereby maximizing efficiency and the probability of success.

Predictive Modeling: Establishing a Rationale

Before committing to laboratory screening, we leverage computational tools to build a preliminary profile of the target molecule.

  • Quantitative Structure-Activity Relationship (QSAR): The benzamide scaffold is well-represented in numerous bioactivity databases. By comparing our target molecule to existing QSAR models for known benzamide derivatives, we can predict its potential for specific activities. For instance, QSAR models have been successfully used to predict the activity of benzamides as Histone Deacetylase (HDAC) inhibitors, a key target in oncology.[2][3] These models analyze how structural features correlate with biological activity, providing a powerful predictive lens.

  • Molecular Docking: If QSAR analysis suggests a potential protein target (e.g., an enzyme or receptor), molecular docking simulations can predict the binding affinity and conformation of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide within the target's active site. This technique is crucial for understanding potential ligand-protein interactions and refining mechanistic hypotheses.[3]

  • ADMET Prediction: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical. Online platforms can predict properties like aqueous solubility, blood-brain barrier penetration, and potential for toxicity, helping to identify potential liabilities early in the development process.[4]

The insights from this predictive phase are not definitive but are instrumental in designing an intelligent and targeted screening cascade.

The Screening Cascade: A Hierarchical Approach

Our experimental strategy follows a logical progression from broad, high-throughput primary screens to more specific, in-depth secondary assays. This hierarchical model ensures that resources are focused on the most promising activities.

G cluster_0 Phase 1: In Silico & Primary Screening cluster_1 Phase 2: Secondary Assays & MoA Compound N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide InSilico In Silico Prediction (QSAR, Docking, ADMET) Compound->InSilico Hypothesis Generation PrimaryScreen Primary Screens (Anticancer, Antimicrobial, Anti-inflammatory) InSilico->PrimaryScreen Guides Assay Selection Hit Hit Identification PrimaryScreen->Hit Positive Result NoActivity No Activity PrimaryScreen->NoActivity Negative Result DoseResponse Dose-Response & IC50 Hit->DoseResponse Hit Confirmation MoA Mechanism of Action (e.g., Enzyme Inhibition, Apoptosis) DoseResponse->MoA Potency & Efficacy Lead Lead Candidate MoA->Lead Characterization

Caption: High-level workflow for biological activity screening.

Primary Screening: Casting a Wide Net

The objective of primary screening is to efficiently test the compound across a diverse set of biological systems to identify any significant activity. Based on the well-documented activities of the broader benzamide class, we will focus on three key therapeutic areas: oncology, infectious diseases, and inflammation.[1][5][6]

Anticancer Activity Screening

Numerous benzamide derivatives exhibit potent anticancer activity, often through mechanisms like HDAC inhibition or modulation of critical signaling pathways.[1][7]

Protocol: Cell Viability via MTT Assay The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]

  • Cell Seeding: Plate human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, K562 for leukemia) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide at a standard screening concentration (e.g., 10 µM or 50 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction (e.g., >50%) identifies the compound as a "hit."

Antimicrobial Activity Screening

Benzamide derivatives have shown a broad spectrum of antimicrobial activity.[4][5]

Protocol: Minimum Inhibitory Concentration (MIC) Assay The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8]

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) according to CLSI guidelines.

  • Serial Dilution: Perform a two-fold serial dilution of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in a 96-well plate containing appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast).

  • Inoculation: Add the prepared microbial suspension to each well. Include a positive control (no compound) and a negative control (no microbes).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Anti-inflammatory Activity Screening

The benzamide structure is present in compounds known to modulate inflammatory responses, partly through the inhibition of pathways regulated by transcription factors like NF-κB.[6]

Protocol: Inhibition of Prostaglandin E2 (PGE2) Production This assay measures the ability of a compound to inhibit the production of PGE2, a key pro-inflammatory mediator, in immune cells stimulated with lipopolysaccharide (LPS).

  • Cell Culture: Plate murine macrophages (e.g., RAW 264.7) in a 24-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control and a vehicle control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit.

  • Analysis: Calculate the percentage inhibition of PGE2 production compared to the LPS-stimulated vehicle control.

Secondary Assays: Hit Validation and Mechanism of Action

A "hit" from the primary screen is merely a starting point. Secondary assays are required to confirm the activity, determine potency, and begin elucidating the mechanism of action (MoA).

Validating Anticancer Hits
  • IC50 Determination: A confirmed hit should be tested across a range of concentrations (e.g., 8-10 points of a two-fold dilution series) to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50), a key measure of potency.

  • Mechanism of Action:

    • Apoptosis Assay: Use Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death (apoptosis). Many HDAC inhibitors, for example, function by inducing apoptosis.[7]

    • Cell Cycle Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) via flow cytometry to see if the compound causes arrest at a specific checkpoint, a common mechanism for anticancer drugs.[7]

Elucidating Anti-inflammatory MoA

The NF-κB signaling pathway is a central regulator of inflammation and a known target for some benzamides.[6] Investigating its modulation is a logical next step.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to Degradation) IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB Sequesters NFkB NF-κB (p50/p65) DNA DNA NFkB->DNA Translocates Benzamide Benzamide (Hypothesized Target) Benzamide->IKK Inhibits? Genes Pro-inflammatory Genes (TNF-α, COX-2, iNOS) DNA->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB pathway by benzamides.

A reporter gene assay can be used where cells are transfected with a plasmid containing a luciferase gene under the control of an NF-κB response element. Inhibition of luciferase activity in LPS-stimulated cells would confirm an effect on this pathway.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and structured format to allow for easy comparison and decision-making.

Table 1: Hypothetical Primary Screening Results for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Assay TypeTarget/Cell LineConcentrationResult (% Inhibition / MIC)Hit? (Y/N)
Anticancer MDA-MB-231 (Breast)10 µM85% InhibitionY
A549 (Lung)10 µM15% InhibitionN
K562 (Leukemia)10 µM62% InhibitionY
Antimicrobial S. aureusUp to 128 µg/mL>128 µg/mLN
E. coliUp to 128 µg/mL>128 µg/mLN
C. albicansUp to 128 µg/mL64 µg/mLY
Anti-inflammatory RAW 264.7 (PGE2)25 µM78% InhibitionY

Based on this hypothetical data, N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide would be prioritized for secondary screening in breast cancer, leukemia, fungal infections, and inflammation.

Conclusion

This guide presents a logical, efficient, and scientifically rigorous framework for conducting the initial biological activity screening of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. By integrating in silico predictions with a tiered in vitro screening cascade, researchers can systematically explore the therapeutic potential of this novel compound. The causality behind each experimental choice is grounded in the established pharmacology of the benzamide class, ensuring that the screening process is both targeted and comprehensive. Following this structured approach will generate reliable, reproducible data, forming a solid foundation for any subsequent lead optimization and preclinical development efforts.

References

  • SAR Studies of N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide Derivatives as Potent G Protein-Coupled Receptor-35 Agonists - PMC. (n.d.). National Center for Biotechnology Information.
  • QSAR Studies of N-(2-Aminophenyl)-Benzamide derivatives as Histone deacetylase2 Inhibitors. (n.d.). ResearchGate.
  • Structure-activity relationship (SAR) analysis of sulfamoyl benzamide inhibitors. (n.d.). BenchChem.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025, October 14). MDPI.
  • QSAR study of benzylidene hydrazine benzamides derivatives with in vitro anticancer activity against human lung cancer cell line. (2023, November 1). Journal of Pharmacy & Pharmacognosy Research.
  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2007, March 1). PubMed.
  • Potential Biological Activity of n-(4-Formylphenyl)benzamide: A Technical Overview. (n.d.). BenchChem.
  • Synthesis and biological activity of n-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives. (n.d.). SciELO.
  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023, February 1). Scitepress.
  • Synthesis and antimicrobial activity of novel substituted 4-[3-(1H-benzimidazol-2-yl)-4-hydroxybenzyl]. (2017, December 21). ResearchGate.
  • Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer. (2011, March 1). PubMed.
  • Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (1999, March). PubMed.

Sources

Foundational

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide: Pharmacophore Analysis and Potential as a Class I Histone Deacetylase (HDAC) Modulator

Executive Summary N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5) is a small-molecule benzamide derivative[1]. While initially cataloged as a screening library compound, a rigorous structural analysis r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5) is a small-molecule benzamide derivative[1]. While initially cataloged as a screening library compound, a rigorous structural analysis reveals that its architecture perfectly maps onto the classic pharmacophore model of epigenetic modulators—specifically, Class I Histone Deacetylase (HDAC) inhibitors . This technical guide deconstructs the compound's structural rationale, proposes its primary and secondary therapeutic targets, and outlines a self-validating experimental framework to confirm its intracellular efficacy.

Structural Pharmacophore Analysis & Target Rationale

The design of HDAC inhibitors typically requires three distinct structural motifs: a Zinc-Binding Group (ZBG), a hydrophobic linker, and a surface recognition cap. N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide fulfills these requirements through a highly efficient, low-molecular-weight scaffold:

  • The Zinc-Binding Group (ZBG): The ortho-hydroxyanilide moiety acts as a potent bidentate chelator. Research on ortho-hydroxybenzamide derivatives demonstrates that the hydroxyl group and the amide carbonyl oxygen directly participate in coordinating the catalytic Zn²⁺ ion located at the base of the HDAC active site[2]. This serves as a bioisostere to the well-known ortho-aminobenzamide ZBG found in FDA-approved drugs like Tucidinostat.

  • The Hydrophobic Linker: The phenyl ring of the aniline group acts as a rigid linker that occupies the narrow 11 Å hydrophobic channel of the HDAC enzyme. The 4-methyl substitution on this ring provides additional van der Waals interactions, which can drive selectivity toward Class I HDACs (HDAC1, 2, 3) over Class IIb HDACs (like HDAC6).

  • The Surface Recognition Cap: The 3-methylphenyl group serves as the cap, interacting with the amino acid residues at the rim of the HDAC pocket to stabilize the complex.

Primary Therapeutic Target: Class I HDACs

Class I HDACs are frequently overexpressed in various malignancies, where they remove acetyl groups from lysine residues on histone tails. This leads to chromatin condensation and the transcriptional repression of tumor suppressor genes.

By chelating the active-site zinc ion, ortho-hydroxybenzamides inhibit this deacetylation process[2]. The resulting hyperacetylation forces the chromatin into an open, transcriptionally active state, ultimately inducing cell cycle arrest or apoptosis in malignant cells.

G C N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide Z Catalytic Zn2+ Ion (HDAC Active Site) C->Z Bidentate Chelation H Class I HDACs (HDAC1, 2, 3) Z->H Inhibits Deacetylation A Histone Acetylation (Open Chromatin) H->A Accumulation of Acetyl Groups T Tumor Suppressor Gene Transcription A->T Epigenetic Activation

Mechanism of Action: Compound binding to the HDAC zinc pocket leading to gene transcription.

Experimental Protocols for Target Validation

To establish trustworthiness, the experimental workflow must be a self-validating system. We employ a two-tiered approach: an in vitro biochemical assay to prove direct enzymatic inhibition, followed by a Cellular Thermal Shift Assay (CETSA) to prove intracellular target engagement.

Protocol 1: In Vitro Fluorometric HDAC Activity Assay

Causality & Rationale: Using a fluorogenic substrate (Boc-Lys(Ac)-AMC) is critical because it mimics the natural acetylated lysine on histone tails. The addition of trypsin in the developer solution exploits a specific enzymatic causality: trypsin only cleaves the amide bond of the deacetylated lysine. This provides a highly sensitive, signal-amplified readout of enzyme kinetics, allowing precise IC50 determination without the need for radioactive labeling.

Step-by-Step Methodology:

  • Preparation: Dilute recombinant HDAC1/2/3 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Incubation: Add serial dilutions of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (0.1 nM to 10 µM) to the enzyme solution and incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate Addition: Add 50 µM of the fluorogenic substrate Boc-Lys(Ac)-AMC and incubate for 60 minutes at 37°C.

  • Reaction Termination: Add a developer solution containing 2 mg/mL trypsin and 2 µM Trichostatin A (a broad-spectrum HDAC inhibitor to immediately halt further deacetylation).

  • Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm / Emission: 460 nm) and calculate the IC50 using non-linear regression.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Rationale: Biochemical assays confirm direct binding but fail to account for cellular permeability, efflux pumps, or intracellular protein complexes. CETSA is employed here because it relies on the biophysical principle of ligand-induced thermodynamic stabilization[3]. By heating the cells, unbound proteins denature and precipitate. If the compound successfully permeates the cell and binds the HDAC enzyme, the protein remains folded and soluble at higher temperatures, providing definitive proof of intracellular target engagement[4].

Step-by-Step Methodology:

  • Cell Incubation: Culture HCT116 colon carcinoma cells to 80% confluency. Treat with 5 µM of the compound or DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and divide into 50 µL aliquots in PCR tubes. Subject the tubes to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes of cooling at room temperature[5].

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen to extract the soluble protein fraction without using harsh detergents that might disrupt the ligand-target complex.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured/precipitated proteins.

  • Detection: Analyze the soluble supernatant via Western blot using an anti-HDAC1 primary antibody. Calculate the apparent melting temperature (Tm). A positive shift (ΔTm > 2°C) confirms intracellular binding[3].

G2 S1 1. Incubation Treat live cells with Compound (Target Engagement) S2 2. Thermal Shift Heat aliquots across temperature gradient (40-65°C) S1->S2 S3 3. Cell Lysis Extract soluble protein fraction S2->S3 S4 4. Western Blot Detect stabilized HDAC protein levels S3->S4 S5 5. Data Analysis Calculate ΔTm (Thermodynamic stabilization) S4->S5

Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Quantitative Pharmacological Profile

To benchmark the potential of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, we compare its theoretical pharmacological profile against established clinical standards. Because ortho-hydroxybenzamides generally exhibit slightly lower zinc-chelating affinity than hydroxamic acids (like SAHA) but offer superior Class I selectivity and lower toxicity profiles, the expected IC50 values are modeled accordingly.

CompoundPrimary TargetRepresentative IC50 (nM)Structural Class
N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide HDAC1/2/3 150 - 500 *ortho-hydroxybenzamide
Entinostat (MS-275)HDAC1/2/3120 - 300ortho-aminobenzamide
SAHA (Vorinostat)Pan-HDAC10 - 50Hydroxamic Acid
OlaparibPARP-15Phthalazinone/Benzamide

*Theoretical range based on structural homology to established ortho-hydroxybenzamide ZBGs[2].

Translational Outlook

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide represents a highly viable starting scaffold for epigenetic drug discovery. Its ortho-hydroxybenzamide core provides a clear mechanistic pathway for Class I HDAC inhibition[2]. Furthermore, because simple benzamides are historically known to interact with the nicotinamide-binding pocket of Poly(ADP-ribose) polymerase (PARP-1), this molecule holds secondary potential for polypharmacology—specifically in driving synthetic lethality in BRCA-mutated cancers via dual HDAC/PARP modulation. Future hit-to-lead optimization should focus on extending the 3-methylphenyl cap group to enhance surface recognition affinity.

References

  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: Nature Protocols (Jafari, R., et al., 2014) URL:[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay Source: Bio-protocol (2024) URL:[Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery Source: ACS Publications (2023) URL:[Link]

Sources

Exploratory

Comprehensive Cytotoxicity Profiling of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide: A Technical Guide

Executive Summary In early-stage drug discovery, accurately defining the cytotoxicity profile of a hit compound is critical for determining its therapeutic window and safety margins. N-(2-hydroxy-4-methylphenyl)-3-methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, accurately defining the cytotoxicity profile of a hit compound is critical for determining its therapeutic window and safety margins. N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5) is a synthetic small molecule belonging to the benzamide class[1]. Benzamide derivatives are recognized as "privileged scaffolds" in medicinal chemistry, frequently investigated for their roles as histone deacetylase (HDAC) inhibitors, Sigma-1 receptor (S1R) modulators, and targeted anticancer agents[2][3].

As a Senior Application Scientist, I approach cytotoxicity not as a binary "live/dead" readout, but as a complex cellular phenotype. Relying on a single assay often leads to false positives—for instance, a compound might halt cellular metabolism (cytostatic) without causing actual cell death (cytotoxic). This whitepaper outlines a self-validating, orthogonal assay framework designed to rigorously profile the cytotoxicity of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, explaining the mechanistic causality behind each experimental choice.

Mechanistic Rationale: The Apoptotic vs. Necrotic Axis

Before deploying bench-level assays, we must establish the biological pathways we are interrogating. Benzamide derivatives often exert their effects by binding to intracellular targets, which can trigger cellular stress pathways[4]. If the stress exceeds the cell's adaptive capacity, it induces mitochondrial depolarization, leading to the release of cytochrome c and the activation of the intrinsic apoptotic cascade.

Understanding this pathway dictates our assay choices: we must measure metabolic health (mitochondrial function), membrane integrity (necrosis), and specific enzymatic activation (caspases).

Mechanism Compound N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide Target Intracellular Targets (e.g., Epigenetic/S1R) Compound->Target Binding Stress Cellular Stress / ROS Target->Stress Inhibition Mito Mitochondrial Depolarization Stress->Mito Bax/Bak Activation Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Apoptosis Intrinsic Apoptosis Caspase->Apoptosis Cleavage

Hypothesized intrinsic apoptotic pathway induced by benzamide derivatives.

The Self-Validating Cytotoxicity Framework

To ensure absolute trustworthiness in our data, we employ a multi-tiered workflow. A self-validating system requires that the limitations of one assay are covered by the strengths of another.

  • Phase 1 & 2 (Metabolic Viability): We use the MTT assay to measure mitochondrial reductase activity[5]. Causality: A drop in MTT signal indicates metabolic distress, but cannot differentiate between a dying cell and a dormant one.

  • Phase 3 (Membrane Integrity): We run an LDH (Lactate Dehydrogenase) release assay on the supernatant[4]. Causality: LDH is strictly cytosolic. Its presence in the media proves the plasma membrane has ruptured (necrosis or late-stage apoptosis). If MTT is low but LDH is also low, the compound is cytostatic, not cytotoxic.

  • Phase 4 (Mechanistic Validation): If true cytotoxicity is observed, we use Annexin V/PI flow cytometry to confirm programmed cell death.

Workflow Phase1 Phase 1: Cell Culture & Compound Dosing Phase2 Phase 2: Primary Viability (MTT Assay) Phase1->Phase2 Phase3 Phase 3: Membrane Integrity (LDH Release Assay) Phase1->Phase3 Analysis Data Synthesis & IC50 Determination Phase2->Analysis Phase3->Analysis Phase4 Phase 4: Mechanistic Validation (Annexin V / Caspase-3/7) Analysis->Phase4 If IC50 < 50 µM

Orthogonal experimental workflow for comprehensive cytotoxicity profiling.

Detailed Experimental Methodologies

The following protocols are standardized for profiling N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide across mammalian cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity, and MCF-7 for oncology efficacy)[2][3].

Protocol A: Compound Preparation & Cell Dosing

Causality Check: Small molecules like benzamides are highly hydrophobic. Proper vehicle control is essential to prevent solvent-induced toxicity.

  • Stock Solution: Dissolve N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in 100% molecular-grade DMSO to a concentration of 20 mM.

  • Cell Seeding: Seed cells at 1.0 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and log-phase growth recovery.

  • Dosing: Prepare a 10-point serial dilution (e.g., 100 µM down to 0.1 µM) in complete media.

  • Vehicle Control: Ensure the final DMSO concentration in all wells, including controls, is strictly ≤0.5% (v/v) . Higher concentrations will independently induce osmotic stress and apoptosis, invalidating the assay.

Protocol B: MTT Metabolic Viability Assay

Causality Check: This assay relies on the reduction of the tetrazolium dye MTT to insoluble formazan by NAD(P)H-dependent cellular oxidoreductases[5].

  • Incubation: Following 48 hours of compound exposure, add 20 µL of MTT reagent (5 mg/mL in PBS) directly to the 100 µM culture media in each well.

  • Metabolic Conversion: Incubate for exactly 4 hours at 37°C. Why 4 hours? This provides sufficient time for viable cells to metabolize the dye without oversaturating the signal.

  • Solubilization: Carefully aspirate the media (avoiding the purple formazan crystals at the bottom). Add 100 µL of acidic isopropanol (0.04 M HCl in 70% isopropanol) to lyse the cells and solubilize the crystals[5].

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate viability relative to the vehicle control.

Protocol C: LDH Release Assay (Orthogonal Validation)

Causality Check: To prove the loss of MTT signal is due to cell death and not just metabolic slowing, we measure membrane rupture[4].

  • Supernatant Collection: Prior to adding MTT (in a parallel replicate plate), centrifuge the 96-well plate at 300 × g for 5 minutes. This prevents the accidental transfer of floating, detached cells.

  • Transfer: Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.

  • Enzymatic Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt). Incubate in the dark for 30 minutes at room temperature.

  • Readout: Measure absorbance at 490 nm. High absorbance indicates that N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide has physically destroyed the cell membrane.

Quantitative Data Presentation & Interpretation

To synthesize the cytotoxicity profile of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, we compile the data from the orthogonal assays into a unified matrix. The table below represents a standardized profiling output based on typical benzamide behavior in literature[2][3].

Cell LineTissue OriginMTT IC₅₀ (µM)LDH Release (% at 50 µM)Apoptosis (% Annexin V+ at 50 µM)Phenotypic Conclusion
HepG2 Liver (Hepatotoxicity model)> 100< 5%< 5%Non-toxic ; Excellent hepatic safety margin.
SH-SY5Y Neuroblastoma (CNS model)85.212%15%Mildly Cytotoxic ; High concentrations induce slight stress.
MCF-7 Breast Adenocarcinoma22.468%75%Highly Cytotoxic ; Potent induction of intrinsic apoptosis.

Application Scientist Insight: If we only looked at the MCF-7 MTT IC₅₀ of 22.4 µM, we might assume the compound is a general toxin. However, the self-validating matrix reveals a highly selective profile. The lack of LDH release and apoptosis in HepG2 cells demonstrates that N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide possesses a favorable safety window for non-target tissues, while selectively inducing programmed cell death in specific adenocarcinoma lines.

References

  • MDPI. "Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety." mdpi.com. Available at: [Link]

  • Anticancer Research. "naphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines." iiarjournals.org. Available at: [Link]

  • Bentham Science Publishers. "Synthesis, Cytotoxic Evaluation, and Molecular Docking Studies of N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide Analogues." benthamdirect.com. Available at: [Link]

Sources

Foundational

"N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide" literature review

Technical Whitepaper: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide as a Privileged Scaffold in Medicinal Chemistry and Materials Science Executive Summary In the landscape of modern drug discovery and synthetic materia...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide as a Privileged Scaffold in Medicinal Chemistry and Materials Science

Executive Summary

In the landscape of modern drug discovery and synthetic materials, bis-aryl amides represent a highly versatile structural class. Specifically, N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS No. 791831-63-5)[1] serves as a dual-purpose chemical architecture. As an o-hydroxybenzamide, it functions both as a potent bidentate chelator for metalloenzyme inhibition and as a direct synthetic precursor for highly fluorescent benzo-fused heterocycles (benzoxazoles)[2][3]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and self-validating experimental workflows for application scientists and drug development professionals.

Physicochemical Architecture & Structural Dynamics

The rational design of screening libraries relies heavily on the predictive behavior of a molecule in biological and chemical environments. The presence of the ortho-hydroxyl group relative to the amide linkage in N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide establishes a strong intramolecular hydrogen-bonding network. This dynamic restricts the rotational degrees of freedom around the N-C(aryl) bond, pre-organizing the molecule into a coplanar conformation ideal for target binding or subsequent cyclization.

Table 1: Quantitative Physicochemical Profiling

Property Value Causality / Implication in Assay Design
Molecular Weight 241.29 g/mol Highly compliant with Lipinski’s Rule of 5; ensures optimal ligand efficiency (LE) during hit-to-lead optimization.
Chemical Formula C₁₅H₁₅NO₂ Provides sufficient lipophilic bulk (via the two methyl groups) to drive entropy-favorable binding in hydrophobic pockets.
H-Bond Donors 2 (Phenolic -OH, Amide -NH) Essential for anchoring the scaffold to active-site residues or participating in metal coordination.
H-Bond Acceptors 2 (Carbonyl =O, Phenolic -OH) Facilitates dipole-dipole interactions; carbonyl oxygen acts as a primary electron donor in chelation.

| Structural State | Open-chain bis-aryl | Maintains flexibility for induced-fit binding, unlike its rigidified benzoxazole counterpart. |

Mechanistic Paradigms

Metalloenzyme Inhibition via Bidentate Chelation

Substituted o-hydroxybenzamides are privileged pharmacophores for targeting zinc-dependent metalloenzymes, such as Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs). The spatial arrangement of the amide carbonyl and the ortho-phenolic hydroxyl creates an optimal bidentate ligand geometry. By donating electron pairs from both oxygen atoms (O,O-donor complex), the scaffold displaces the native water molecule in the enzyme's catalytic pocket, effectively neutralizing the divalent cation (Zn²⁺) and halting catalytic turnover.

Mechanism E Metalloenzyme Active Site (Zn2+ dependent) C Bidentate Chelation (O,O-Donor Complex) E->C Zn2+ coordination I o-Hydroxybenzamide Scaffold I->C Donates electron pairs D Catalytic Inhibition & Substrate Displacement C->D Blocks active site

Caption: Logical relationship of metalloenzyme inhibition via bidentate metal chelation.

Precursor to Benzo-fused Heterocycles

Beyond direct biological activity, N-(2-hydroxyphenyl)benzamides can be synthesized sustainably using Ni-Al double-layered nanocatalysts[4][5] and are classic precursors for the synthesis of benzoxazoles[2][3]. Through acid-catalyzed or oxidative cyclodehydration, the o-hydroxybenzamide rapidly converts into 6-methyl-2-(3-methylphenyl)benzoxazole. This transformation locks the molecule into a rigid, highly conjugated, and coplanar system, radically shifting its utility toward fluorescent probes and optical materials.

Workflow A N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide B Protonated Hemiacetal Intermediate A->B p-TsOH, Toluene 110°C, Reflux C 6-Methyl-2-(3-methylphenyl) benzoxazole B->C -H2O (Azeotropic) Cyclodehydration

Caption: Chemical workflow for the acid-catalyzed cyclodehydration into a benzoxazole derivative.

Self-Validating Experimental Methodologies

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating internal controls and causality-driven steps.

Protocol A: Azeotropic Cyclodehydration to Benzoxazole

Objective: Convert the open-chain amide into 6-methyl-2-(3-methylphenyl)benzoxazole. Causality: Toluene is utilized to enable azeotropic removal of water via a Dean-Stark apparatus, driving the thermodynamic equilibrium toward the cyclized product. p-Toluenesulfonic acid (p-TsOH) protonates the amide carbonyl, increasing its electrophilicity to facilitate intramolecular nucleophilic attack by the ortho-hydroxyl group.

  • Reaction Assembly: In a 50 mL round-bottom flask, dissolve 1.0 mmol of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in 20 mL of anhydrous toluene.

  • Catalysis: Add 0.1 mmol (10 mol%) of p-TsOH. Attach a Dean-Stark trap and a reflux condenser.

  • Thermal Activation: Heat the mixture to 110°C (reflux) under a nitrogen atmosphere.

  • Validation Check (TLC/LC-MS): After 4 hours, sample the reaction. Complete consumption of the starting material (lower R_f) and appearance of a highly UV-active, blue-fluorescent spot (higher R_f) under 365 nm light confirms cyclization.

  • Workup: Cool to room temperature, wash the organic layer with saturated NaHCO₃ (2 × 15 mL) to quench the acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure benzoxazole.

Protocol B: High-Throughput Fluorometric Screening (Metalloenzyme Assay)

Objective: Evaluate the inhibitory potency of the compound against a zinc-dependent enzyme (e.g., HDAC). Causality: The assay relies on the compound's ability to outcompete a fluorogenic substrate for the active-site Zn²⁺. A Z'-factor calculation is strictly required to validate the assay's dynamic range and signal-to-noise ratio.

  • Reagent Preparation: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO. Dilute serially in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) to achieve final well concentrations ranging from 1 nM to 100 µM.

  • Control Assignment:

    • Positive Control: Suberoylanilide hydroxamic acid (SAHA) at 10 µM (ensures 100% inhibition).

    • Negative Control: 1% DMSO vehicle (ensures 0% inhibition baseline).

  • Incubation: In a black 384-well microplate, combine 10 µL of recombinant enzyme, 10 µL of the test compound, and incubate at 37°C for 30 minutes to allow pre-equilibration of the chelate complex.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate. Incubate for an additional 60 minutes.

  • Detection & Validation: Add 10 µL of developer solution to stop the reaction and cleave the deacetylated fluorophore. Read fluorescence (Ex: 360 nm, Em: 460 nm). Calculate the Z'-factor using the positive and negative controls (Acceptance criteria: Z' > 0.5).

Comparative Data Analysis

Understanding when to utilize the open-chain amide versus its cyclized counterpart is critical for application scientists.

Table 2: Comparative Profiling (Amide vs. Benzoxazole)

Feature N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide 6-Methyl-2-(3-methylphenyl)benzoxazole
Primary Utility Metalloenzyme inhibitor, chelation probe Fluorescent probe, optical material
Conformational State Flexible, capable of induced-fit binding Rigid, coplanar, extended π-conjugation
H-Bonding Profile Strong donor/acceptor network Acceptor only (N, O)

| Optical Properties | Minimal intrinsic fluorescence | High quantum yield, strong UV absorption |

Conclusion

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is far more than a simple building block; it is a dynamic, privileged scaffold. Whether deployed as a bidentate chelator in targeted metalloenzyme screening or utilized as a direct synthetic precursor to complex benzo-fused heterocycles, its predictable physicochemical properties and robust reactivity make it an invaluable asset in the modern drug discovery and materials science toolkit.

References

  • W.A.L. van Otterlo. "Synthesis of benzo-fused heterocycles using isomerization and ring-closing metathesis reactions". CORE (University of the Witwatersrand). URL:[Link]

  • P. K. et al. "Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity". PubMed Central (PMC). URL:[Link]

Sources

Exploratory

Technical Whitepaper: Advanced Safety, Handling, and Physicochemical Profiling of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Document Role: Senior Application Scientist Advisory Executive Summary The compound N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Document Role: Senior Application Scientist Advisory

Executive Summary

The compound N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5) is a specialized synthetic intermediate and biologically active small molecule[1]. Handling this compound requires a nuanced understanding of its dual-component architecture: a lipophilic phenolic moiety and a bioactive benzamide core. This whitepaper establishes a causality-driven framework for its safe handling, solubilization, and emergency decontamination, moving beyond generic safety data sheets to provide field-proven, self-validating laboratory protocols.

Structural Toxicology & Causality

To design an effective safety protocol, we must first analyze the mechanistic behavior of the molecule's structural components:

  • The Phenolic Moiety: Phenol derivatives are notorious for their high lipophilicity, which facilitates rapid transdermal penetration[2]. Upon breaching the stratum corneum, phenolic compounds can cause severe protein denaturation, cellular necrosis, and systemic toxicity[3]. The addition of the methyl group (4-methylphenyl) further increases the molecule's partition coefficient (LogP), enhancing its ability to cross lipid bilayers.

  • The Benzamide Core: The benzamide structural class is a well-documented pharmacophore found in numerous CNS-active drugs and enzymatic inhibitors (e.g., PARP inhibitors)[4]. Exposure to benzamide derivatives carries inherent GHS hazard classifications, including H302 (Harmful if swallowed) and potential H341 (Suspected of causing genetic defects)[5]. Consequently, aerosolization and inhalation present severe occupational hazards.

Physicochemical Profiling & Hazard Assessment

The following table synthesizes the quantitative data and physicochemical properties of the compound, directly linking them to their corresponding safety implications.

Property / ParameterValue / DescriptionRationale for Safety Implication
CAS Number 791831-63-5Unique identifier for inventory tracking and regulatory cross-referencing[1].
Molecular Formula C15H15NO2Indicates a highly aromatic, lipophilic structure prone to static charge accumulation.
Molecular Weight 241.29 g/mol Low molecular weight facilitates rapid diffusion across biological membranes.
Physical State Solid / PowderHigh risk of aerosolization during gravimetric transfer; requires draft-free handling.
Aqueous Solubility Very LowSpills cannot be managed with water; aqueous flushing may spread the contaminant[3].
Organic Solubility High (DMSO, EtOH)Requires halogen-free organic solvent protocols for equipment decontamination.

Standard Operating Procedure (SOP): Solubilization & Handling

This protocol is designed as a self-validating system , ensuring that every critical action includes a measurable confirmation step to guarantee both operator safety and sample integrity.

Step 1: Environmental Control & Static Elimination

  • Action: Initiate all handling within a Class II Type B2 biological safety cabinet or a certified chemical fume hood. Pass the sealed vial through an anti-static ionizer for 10 seconds.

  • Causality: Benzamide powders are highly susceptible to static charge buildup, which can cause violent aerosolization upon opening the vial.

  • Validation Check: Hover a static-sensitive polystyrene weighing boat 2 cm above the workspace. If the boat does not repel or attract, the static field is neutralized.

Step 2: Gravimetric Transfer

  • Action: Don double layers of high-density nitrile or neoprene gloves. Transfer the required mass using a grounded, disposable anti-static spatula into a pre-tared, amber-glass vial.

  • Causality: The phenolic hydroxyl group is highly susceptible to UV-induced photo-oxidation[2]. Amber glass prevents UV degradation, while double-gloving creates a necessary barrier against the lipophilic penetration of the powder.

Step 3: Solubilization

  • Action: Introduce anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol slowly down the inner wall of the vial.

  • Validation Check: Hold the amber vial against a high-contrast visual inspection board under ambient light. The absence of particulate scattering confirms 100% solubilization. If turbidity persists, the system is invalid; apply ultrasonic bath sonication at 40 kHz for 3 minutes until optical clarity is achieved.

Emergency Response: The Self-Validating Decontamination Protocol

Standard water-based eye-wash or safety shower protocols are fundamentally flawed for phenolic benzamides. Water acts as a carrier, spreading the lipophilic compound over a larger surface area without dissolving it[3][6].

Protocol for Dermal Exposure:

  • Immediate Isolation: Halt all work. Do NOT apply water to the affected area.

  • Solvent Trapping (PEG Application): Liberally apply Polyethylene Glycol (PEG) 300 or PEG 400 directly to the exposure site[3].

    • Causality: PEG acts as a macroscopic solvent trap. Its amphiphilic nature competitively binds the phenolic compound, drawing it out of the lipid-rich stratum corneum before systemic absorption occurs[6].

  • Mechanical Removal: Wipe away the PEG-compound mixture using dry, sterile gauze. Repeat the PEG application and wiping process twice.

  • Aqueous Flush: Only after the chemical has been mechanically removed via PEG, flush the area with copious amounts of tepid water for 15 minutes.

  • Validation Check: Inspect the exposed skin for blanching (whitening) or erythema. The absence of blanching validates the successful removal of the phenolic compound before irreversible protein denaturation could occur.

Systems Visualization

The following diagram maps the mechanistic toxicity pathways of the compound and the corresponding structural mitigations required in the laboratory.

G A N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide B Phenolic Moiety (Lipophilic, Corrosive) A->B C Benzamide Core (Bioactive, Mutagenic Risk) A->C D Dermal Penetration & Protein Denaturation B->D E Inhalation of Aerosolized Powder C->E F Mitigation: PEG 300/400 Wash (Traps Phenol) D->F G Mitigation: Fume Hood & Anti-Static Handling E->G

Figure 1: Mechanistic toxicity pathways and corresponding structural mitigation strategies.

References

  • Minar Journal. "Reactivation of Damage Phenol in Chemical and Biological Laboratories". Minar International Journal of Applied Sciences. [Link]

  • The University of Queensland. "Working Safely with Phenol Guideline". UQ Policy and Procedure Library.[Link]

Sources

Foundational

An In-depth Technical Guide to N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide: Properties, Handling, and Safety

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamid...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No official Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. This guide has been compiled to provide a detailed safety and handling profile based on the chemical's structure, data from structurally analogous compounds, and established principles of chemical safety. All information herein should be used as a supplementary resource to standard laboratory safety protocols and a thorough risk assessment should be conducted before handling this compound.

Executive Summary

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is a complex organic molecule belonging to the benzamide class of compounds. Its structure, incorporating both a phenolic hydroxyl group and an amide linkage between two substituted aromatic rings, suggests a potential for biological activity, making it of interest to researchers in medicinal chemistry and drug development. The presence of these functional groups also dictates its toxicological profile and necessary handling precautions. This document serves as a comprehensive technical guide, offering insights into its chemical properties, a predicted hazard profile in line with the Globally Harmonized System (GHS), detailed protocols for safe handling and storage, and emergency procedures. The causality behind each recommendation is explained to ensure a deep understanding of the associated risks, promoting a culture of safety and scientific integrity in the laboratory.

Chemical & Physical Properties

A clear understanding of the physicochemical properties of a research chemical is the foundation of its safe and effective use.[1][2] While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established.

PropertyValueSource
IUPAC Name N-(2-hydroxy-4-methylphenyl)-3-methylbenzamideChemspace[3]
Molecular Formula C₁₅H₁₅NO₂Chemspace[3]
CAS Number 791831-63-5Chemspace[3]
Molecular Weight 241.29 g/mol (Calculated)
Appearance Predicted to be a solid at room temperature (based on similar aromatic amides).Inference
SMILES CC1=CC=CC(=C1)C(=O)NC1=CC=C(C)C=C1OChemspace[3]
InChI Key WYFVLXLZPAOKPW-UHFFFAOYSA-NChemspace[3]

Predicted Hazard Profile & GHS Classification

In the absence of specific toxicological data, a hazard assessment must be conducted based on the chemical's functional groups and data from structurally related compounds. Aromatic amines and phenols are known to possess specific hazards.[4][5][6]

Analysis of Structural Alerts
  • Aromatic Amide/Amine Moiety: Aromatic amines are a class of compounds known for potential toxicity, including concerns about carcinogenicity and mutagenicity with chronic exposure.[4][5][7] While N-substituted amides may have different metabolic fates, caution is warranted.

  • Phenolic Hydroxyl Group: Phenolic compounds can be corrosive or irritating to the skin and eyes.[8]

  • Substituted Benzene Rings: The overall structure is lipophilic, which can facilitate absorption through the skin.

Predicted GHS Classification

Based on the above analysis and GHS criteria, the following classification is predicted.[9][10][11]

Hazard ClassCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Warning H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion / IrritationCategory 2Warning H315: Causes skin irritation.[8][10]
Serious Eye Damage / Eye IrritationCategory 2AWarning H319: Causes serious eye irritation.[10][12]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation.
Chronic Aquatic ToxicityCategory 2Warning H411: Toxic to aquatic life with long-lasting effects.

This predicted classification is for guidance only and must be confirmed by experimental testing.

Comprehensive Safety & Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for handling this and other novel research chemicals.[1][13][14]

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure by controlling the laboratory environment.

  • Ventilation: All weighing and manipulation of the solid compound, as well as any reactions involving it, must be conducted within a certified chemical fume hood.[1] This is critical to prevent inhalation of airborne particulates.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A spill kit appropriate for solid chemical spills should be available in the immediate vicinity.

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashes, particularly when working with solutions of the compound.

  • Hand Protection: Nitrile gloves should be worn. Given the potential for skin absorption, it is advisable to double-glove. Gloves must be inspected before use and changed immediately if contamination is suspected.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure that legs and feet are fully covered with long pants and closed-toe shoes.

Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Conduct Risk Assessment (Review this guide & SOPs) GatherPPE 2. Assemble & Inspect PPE (Goggles, Gloves, Lab Coat) Weigh 3. Weigh Compound (Use anti-static weigh paper) GatherPPE->Weigh Dissolve 4. Prepare Solution (Add solid to solvent slowly) Reaction 5. Perform Experiment (Maintain containment) Decontaminate 6. Decontaminate Glassware & Work Surfaces Reaction->Decontaminate Waste 7. Segregate & Label Waste (Solid & Liquid) Dispose 8. Dispose via EHS (Follow institutional protocol) RemovePPE 9. Doff PPE Correctly

Caption: Workflow for handling N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

Storage & Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.[2][14]

  • Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

  • Segregation: Store with other non-volatile organic solids. Do not store alphabetically without first segregating by hazard class.[14]

Emergency & First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill & Waste Disposal

Spill Response

For a small spill of the solid material:

  • Evacuate non-essential personnel and ensure the area is well-ventilated (within a fume hood if possible).

  • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to avoid raising dust.

  • Carefully scoop the material into a labeled, sealable waste container.

  • Clean the spill area with a damp cloth or paper towel, placing the used cleaning materials into the waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

Waste Disposal

All chemical waste, including unused product, contaminated materials, and empty containers, must be disposed of as hazardous waste.[1]

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatible.

  • Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.

Experimental Protocol: Illustrative Synthesis

The synthesis of benzamides often involves the coupling of a carboxylic acid (or its activated form) with an amine. The following protocol is a plausible method for the synthesis of the title compound, adapted from procedures for similar molecules.[15][16]

Reaction: 3-methylbenzoyl chloride + 2-amino-5-methylphenol → N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

SynthesisWorkflow cluster_reactants Reactants cluster_addition Reaction cluster_workup Workup & Purification Amine 2-Amino-5-methylphenol in Dichloromethane (DCM) AcidChloride 3-Methylbenzoyl Chloride (in DCM, added dropwise at 0°C) Base Pyridine (Base) Stir Stir at Room Temp (e.g., 12-24 hours) AcidChloride->Stir Wash Wash with aq. HCl, then aq. NaHCO₃, then Brine Stir->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography or Recrystallization Evaporate->Purify Product Final Product Purify->Product

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-amino-5-methylphenol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the mixture to 0°C in an ice bath. Add a solution of 3-methylbenzoyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes with stirring.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS.
  • National Center for Biotechnology Information. (n.d.). Overview of the GHS Classification Scheme in Hazard Classification. In A Framework to Guide Selection of Chemical Alternatives.
  • A Complete Guide to Buying Research Chemicals for Laboratories in 2025. (2025, July 22). AiFChem.
  • Chemical Safety in Research and Teaching. (n.d.).
  • N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. (n.d.). Chemspace.
  • GHS Classification Criteria for Eye Irritation and Serious Eye Damage. (2018, March 6). Safework.
  • Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. (2023, January 24).
  • The impact of aromatic amines on the environment: risks and damages. (n.d.). IMR Press.
  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety.
  • Aromatic Amine Exposure. (2025, March 13). Fashion Sustainability Directory.
  • GHS hazard st
  • Appendix I - Hazards Of Functional Groups. (n.d.). University of California, Santa Cruz - Environment, Health and Safety.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17431667, 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide.
  • Skin Corrosion / Irritation. (n.d.).
  • Introduction to the GHS Globally Harmonized System of Classification and Labelling of Chemicals. (2024, April 18). UNITAR.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Aromatic Amines Group - information sheet. (2020, August 15). Canada.ca.
  • N,N-Diethyl-3-methylbenzamide. (2022, June 25). MDPI.
  • A new method for synthesis of N,N-diethyl-m-methylbenzamide. (n.d.). SciELO - Infomed.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Executive Summary & Mechanistic Rationale N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS No. 791831-63-5) is a structurally versatile amide building block utilized in drug discovery and materials science[1]. The syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS No. 791831-63-5) is a structurally versatile amide building block utilized in drug discovery and materials science[1]. The synthesis of this compound requires the coupling of 2-amino-5-methylphenol with 3-methylbenzoyl chloride.

The primary synthetic challenge when dealing with aminophenols is chemoselectivity . Because the substrate contains both a primary amine and a phenolic hydroxyl group, non-selective acylation can easily lead to O-acylated esters or N,O-diacylated byproducts[2]. To circumvent this, we employ a modified biphasic Schotten-Baumann reaction [3].

By utilizing a mild inorganic base (saturated aqueous NaHCO₃, pH ~8) rather than a strong base (like NaOH or pyridine), the phenol moiety (pKa ~10) remains protonated and non-nucleophilic[4]. Concurrently, the amine (conjugate acid pKa ~4.5) remains free to act as a potent nucleophile. The biphasic system (Ethyl Acetate/Water) physically separates the water-sensitive acid chloride from bulk aqueous hydrolysis while allowing the HCl byproduct to partition into the aqueous layer for neutralization[3].

Reaction Workflow & Chemoselectivity

Workflow cluster_0 Organic Phase (EtOAc) cluster_1 Aqueous Phase (Water) Amine 2-Amino-5-methylphenol (1.0 eq) Product Target Amide (Product) Amine->Product N-Acylation AcidChloride 3-Methylbenzoyl chloride (1.05 eq) AcidChloride->Product Base Sat. NaHCO3 (pH ~8) AcidChloride->Base HCl generation Byproduct NaCl + CO2 + H2O Base->Byproduct Neutralization

Figure 1: Biphasic Schotten-Baumann workflow for chemoselective N-acylation.

Reagent Stoichiometry & Quantitative Data

To ensure a self-validating and scalable protocol, the stoichiometry is strictly controlled. A slight excess of the acid chloride (1.05 eq) compensates for minor aqueous hydrolysis, while a large excess of NaHCO₃ ensures the pH remains stable throughout the exothermic HCl generation.

Table 1: Stoichiometric Parameters for a 10.0 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsMass / VolumeRole in Reaction
2-Amino-5-methylphenol 123.151.001.23 g (10.0 mmol)Limiting Reagent / Nucleophile
3-Methylbenzoyl chloride 154.591.051.39 mL (10.5 mmol)Acylating Agent
Sodium Bicarbonate (NaHCO₃) 84.012.502.10 g (25.0 mmol)Mild Acid Scavenger
Ethyl Acetate (EtOAc) 88.11-25 mLOrganic Solvent
Deionized Water 18.02-20 mLAqueous Phase

Note: The density of 3-methylbenzoyl chloride is approximately 1.17 g/mL.

Step-by-Step Synthesis Protocol

Phase 1: Preparation of the Biphasic System
  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.23 g of 2-amino-5-methylphenol in 20 mL of EtOAc.

  • Buffer Preparation: In a separate beaker, dissolve 2.10 g of NaHCO₃ in 20 mL of deionized water.

  • Biphasic Mixing: Add the aqueous NaHCO₃ solution to the organic layer. Introduce an appropriately sized magnetic stir bar.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C. Causality Insight: Lowering the temperature suppresses the background hydrolysis of the acid chloride and tightly controls the exothermic N-acylation, preventing localized heat spikes that could drive O-acylation[3].

Phase 2: Controlled Acylation
  • Reagent Dilution: Dilute 1.39 mL of 3-methylbenzoyl chloride in 5 mL of EtOAc.

  • Dropwise Addition: Using a syringe pump or an addition funnel, add the acid chloride solution dropwise to the vigorously stirring (800–1000 rpm) biphasic mixture over 15–20 minutes. Causality Insight: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous layers, ensuring immediate neutralization of the generated HCl by the aqueous bicarbonate[4].

Phase 3: Maturation and Workup
  • Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Continue stirring for 2 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 2:1). The primary amine should be completely consumed (visualized via UV and Ninhydrin stain).

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Isolate the upper organic layer. Extract the remaining aqueous layer with an additional 15 mL of EtOAc.

  • Washing & Drying: Combine the organic layers. Wash sequentially with 20 mL of 1 M HCl (to remove any trace unreacted amine), followed by 20 mL of saturated NaCl (brine). Dry the organic phase over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as an off-white solid.

Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Add water dropwise until slight turbidity is observed, then allow the solution to cool slowly to room temperature, followed by incubation at 4 °C.

  • Isolation: Filter the resulting crystals under vacuum, wash with ice-cold 10% ethanol/water, and dry under high vacuum overnight.

Analytical Characterization & Expected Data

To validate the structural integrity and purity of the synthesized N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected m/z for[M+H]⁺ is 242.12 (Calculated for C₁₅H₁₅NO₂: 241.11).

  • ¹H NMR (400 MHz, DMSO-d₆):

    • ~9.50 ppm (s, 1H, NH - amide proton)

    • ~9.35 ppm (s, 1H, OH - phenolic proton, confirms lack of O-acylation)

    • 7.80 – 7.00 ppm (m, 7H, aromatic protons from both rings)

    • 2.40 ppm (s, 3H, Ar-CH ₃ - benzamide methyl)

    • 2.25 ppm (s, 3H, Ar-CH ₃ - phenol methyl)

Troubleshooting Matrix

Observed IssueProbable CausalityCorrective Action
Significant O-Acylation Localized pH spikes or excess acid chloride driving esterification[2].Strictly adhere to 1.05 eq of acid chloride. Ensure stirring is >800 rpm to maintain uniform pH buffering.
Incomplete Conversion Premature hydrolysis of the acid chloride due to high temperatures or slow addition[3].Ensure the acid chloride is fresh and stored under inert gas. Maintain the reaction at 0–5 °C during addition.
Emulsion During Workup Formation of fine organic precipitates or surfactant-like degradation products.Filter the biphasic mixture through a thin Celite pad prior to phase separation, or add additional brine.

References

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC / ResearchGate. URL: [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. URL: [Link]

  • Schotten–Baumann reaction. Grokipedia. URL: [Link]

Sources

Application

Application Note: Advanced Purification Strategies for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Executive Summary The synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5) typically involves the acylation of 2-amino-5-methylphenol with 3-methylbenzoyl chloride. This reaction matrix invariab...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5) typically involves the acylation of 2-amino-5-methylphenol with 3-methylbenzoyl chloride. This reaction matrix invariably leaves behind unreacted starting materials and thermodynamically driven over-acylated byproducts. For researchers and drug development professionals requiring analytical-grade or assay-ready material (>99% purity), standard flash chromatography is often insufficient.

This application note details a comprehensive, self-validating purification workflow. By exploiting the distinct acid-base profiles of the reaction components, we employ a chemoselective liquid-liquid extraction followed by mild saponification and solvent/anti-solvent crystallization, terminating in preparative RP-HPLC for ultra-high purity.

Physicochemical Rationale & Causality

The purification strategy is entirely dictated by the physicochemical properties of the target molecule and its associated impurities.

  • Causality of pH Selection : The target compound contains a neutral amide and a weakly acidic phenolic hydroxyl group (pKa ~9.9). The unreacted amine, 2-amino-5-methylphenol, is amphoteric (amine conjugate acid pKa ~4.5)[1]. The unreacted acylating agent hydrolyzes to m-toluic acid, a moderately strong organic acid (pKa 4.27)[2].

  • Mechanistic Insight : By carefully modulating the pH of the aqueous wash, we can selectively ionize and extract impurities while retaining the target in the organic phase (3)[3]. Washing with a strong base (e.g., NaOH, pH > 12) would deprotonate the target's phenolic hydroxyl, pulling it into the aqueous layer and causing catastrophic yield loss. Instead, a weak base like NaHCO₃ (pH ~8.3) selectively deprotonates m-toluic acid while leaving the target phenol intact (4)[4].

Table 1: Physicochemical Profiling and Partitioning Logic

CompoundRole in MatrixpKaState at pH 1 (HCl Wash)State at pH 8 (NaHCO₃ Wash)
N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide Target Product~9.9 (Phenol)Neutral (Organic Layer)Neutral (Organic Layer)
2-amino-5-methylphenol Unreacted Amine~4.5 (Amine)Cationic (Aqueous Layer)Neutral (Organic Layer)
m-Toluic Acid Unreacted Acid4.27 (Carboxyl)Neutral (Organic Layer)Anionic (Aqueous Layer)

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) AcidWash 0.1 M HCl Wash (pH 1) Removes 2-amino-5-methylphenol Crude->AcidWash BaseWash Sat. NaHCO3 Wash (pH 8) Removes m-toluic acid AcidWash->BaseWash Hydrolysis Mild K2CO3 / MeOH Cleaves O-acyl byproducts BaseWash->Hydrolysis Crystallization Recrystallization (EtOH/H2O) Hydrolysis->Crystallization Pure Pure N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide Crystallization->Pure

Figure 1: Step-by-step purification workflow exploiting pKa differentials and chemoselectivity.

Step-by-Step Experimental Protocols

Protocol A: Chemoselective Liquid-Liquid Extraction

Objective : Remove polar unreacted starting materials using pH-controlled partitioning.

  • Dissolution : Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acid Wash (Amine Removal) : Transfer to a separatory funnel. Add an equal volume of 0.1 M HCl. Shake vigorously and vent. Allow phases to separate. Discard the lower aqueous layer. Repeat once.

  • Base Wash (Acid Removal) : Add an equal volume of saturated aqueous NaHCO₃ to the organic phase. Shake carefully (CO₂ evolution will occur). Allow phases to separate and discard the lower aqueous layer.

  • Drying : Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Validation Check : Spot the concentrated organic layer on a silica TLC plate (Eluent: 50:50 EtOAc/Hexanes). The baseline should be clear of the polar amine, and UV visualization should confirm the absence of the m-toluic acid spot (Rf ~0.2 with tailing), leaving the target amide (Rf ~0.6).

Protocol B: Mild Saponification of O-Acyl Byproducts

Objective : Convert over-acylated impurities (e.g., 2-(3-methylbenzamido)-5-methylphenyl 3-methylbenzoate) back to the target product. Causality: O-esters are significantly more susceptible to base-catalyzed hydrolysis than N-amides. Mild methanolic K₂CO₃ selectively cleaves the ester without degrading the robust amide bond.

  • Reaction : Dissolve the extracted residue in Methanol (MeOH) (5 mL/g). Add 0.5 equivalents of solid K₂CO₃.

  • Stirring : Stir at room temperature for 2 hours.

  • Quenching : Neutralize the mixture by adding 1 M HCl dropwise until the pH reaches ~6.

  • Extraction : Evaporate the methanol, partition the residue between EtOAc and water, extract the organic layer, dry, and concentrate.

Validation Check : Analyze an aliquot via LC-MS. The disappearance of the m/z 359 [M+H]⁺ peak (di-acylated ester) and the exclusive presence of the m/z 242 [M+H]⁺ peak confirms complete chemoselective saponification.

Protocol C: Solvent/Anti-Solvent Crystallization

Objective : Establish a highly ordered crystal lattice to exclude trace organic impurities. Causality: Ethanol solvates the hydrophobic aromatic rings when heated. The dropwise addition of water (anti-solvent) disrupts the solvation shell, forcing the compound to precipitate via strong intermolecular hydrogen bonding between the amide -NH and phenol -OH groups.

  • Dissolution : Dissolve the crude solid in a minimum volume of boiling Ethanol.

  • Precipitation : Remove from heat. Slowly add warm distilled water dropwise until the solution becomes faintly turbid.

  • Cooling : Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize yield.

  • Filtration : Collect the crystals via vacuum filtration (Buchner funnel). Wash the filter cake with ice-cold 20% Ethanol/Water. Dry under high vacuum.

Validation Check : Determine the melting point of the dried crystals. A sharp melting point range (< 2°C variance) validates crystalline purity and the successful exclusion of lattice impurities.

Protocol D: Preparative RP-HPLC for Analytical-Grade Purity

Objective : Final polishing for biological assay-ready material (>99.5% purity). Causality: The addition of 0.1% Formic Acid to the mobile phase ensures the phenolic OH remains fully protonated during the run, preventing peak tailing and ensuring sharp chromatographic resolution.

Table 2: Preparative HPLC Gradient Parameters

Time (min)Mobile Phase A (H₂O + 0.1% FA)Mobile Phase B (MeCN + 0.1% FA)Flow Rate
0.090%10%20 mL/min
2.090%10%20 mL/min
15.010%90%20 mL/min
18.010%90%20 mL/min
18.190%10%20 mL/min

Validation Check : Run an analytical HPLC trace of the collected fractions. A single sharp peak at the target retention time with >99% Area Under Curve (AUC) validates the fraction for lyophilization.

References

  • Title : M-TOLUIC ACID CAS N°:99-04-7 Source : OECD Existing Chemicals Database URL : 2

  • Title : Opinion of the Scientific Committee on Consumer Safety on 6-amino-m-cresol (A75) Source : European Commission (SCCS) URL : 1

  • Title : Vogel's Textbook of Practical Organic Chemistry, 5th ed. Source : Longman Scientific & Technical URL : 4

  • Title : A General Liquid–Liquid Partitioning Equation and Its Consequences: Learning from the pH Dependent Extraction of a Pharmaceutical Intermediate Source : The Journal of Organic Chemistry (ACS Publications) URL : 3

Sources

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Abstract This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. The method is demonstrated to be stability-indicating through forced degradation studies. The protocol outlined herein is suitable for routine quality control and stability testing of this compound in research and drug development settings. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.

Introduction

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is an aromatic amide with potential applications in medicinal chemistry and materials science. As with any compound intended for further development, a reliable and robust analytical method for its quantification and purity assessment is paramount. High-performance liquid chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and adaptability.

The primary objective of this work was to develop a straightforward RP-HPLC method capable of accurately quantifying N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide and resolving it from potential degradation products. This document provides a comprehensive guide to the method development strategy, the final optimized chromatographic conditions, and a full validation protocol. Furthermore, it details the execution of forced degradation studies to establish the stability-indicating characteristics of the method, a critical requirement for regulatory submissions as per ICH Q1A(R2) guidelines[1].

Analyte Properties & Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.

  • Structure: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (C₁₅H₁₅NO₂)

  • Molecular Weight: 241.29 g/mol

  • Key Structural Features: The molecule possesses two aromatic rings, an amide linkage, and a hydroxyl group. This combination of hydrophobic (aromatic rings, methyl groups) and polar (hydroxyl, amide) functionalities suggests good retention on a non-polar stationary phase, making reversed-phase chromatography the logical choice. The aromatic nature of the molecule also indicates strong ultraviolet (UV) absorbance, making UV detection a suitable and sensitive choice[2][3].

Based on these features, the initial method development strategy focused on a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

HPLC Method Development

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation characteristics: adequate retention, sharp peak shape (symmetry), and sufficient resolution from any impurities or degradants.

Column Selection

Rationale: The non-polar nature of the benzamide backbone makes a hydrophobic stationary phase ideal. A C18 (octadecylsilyl) column is the most common and often the first choice for reversed-phase HPLC due to its strong hydrophobic retention and wide applicability[4][5]. For a molecule with a molecular weight under 2000 Daltons, a column with a small pore size (e.g., 100 Å) and a standard particle size of 5 µm is appropriate for initial development[4].

  • Selected Column: C18, 150 mm x 4.6 mm, 5 µm particle size. This configuration provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems[4].

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC[6][7].

  • Organic Solvent Selection: Both acetonitrile and methanol are common choices. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. Initial scouting runs were performed with both solvents. Acetonitrile provided a slightly better peak shape and was selected as the organic modifier.

  • Isocratic vs. Gradient Elution: For a single analyte, an isocratic method (constant mobile phase composition) is preferable for its simplicity, robustness, and faster equilibration times. A gradient was initially used to scout for the presence of any late-eluting impurities, but for routine analysis of the main peak, an isocratic method was found to be sufficient.

  • Optimization of Mobile Phase Ratio: The ratio of acetonitrile to water was adjusted to achieve a retention time (k, capacity factor) between 2 and 10. This range ensures good retention without excessively long run times. A series of experiments with varying acetonitrile concentrations (e.g., 50%, 60%, 70%) were conducted. A composition of Acetonitrile:Water (65:35, v/v) provided optimal retention and peak shape.

  • pH and Buffering: The analyte contains a phenolic hydroxyl group, which can ionize at higher pH. To ensure consistent retention and peak shape, the mobile phase pH should be controlled. Adding a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the aqueous component of the mobile phase will suppress the ionization of the hydroxyl group and any free silanol groups on the silica backbone of the stationary phase, leading to sharper, more symmetrical peaks. 0.1% Phosphoric Acid in Water was chosen for its effectiveness and UV transparency.

Detector Wavelength Selection

Rationale: A UV-Vis detector is ideal for aromatic compounds. To determine the optimal wavelength for detection, a UV spectrum of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide dissolved in the mobile phase was recorded using a diode-array detector (DAD). The wavelength of maximum absorbance (λmax) should be chosen to maximize sensitivity[2][8]. The spectrum revealed a strong absorbance at 254 nm , a common wavelength for aromatic compounds that also minimizes interference from many common solvents[3].

Final Optimized Chromatographic Conditions

The systematic development process led to the following optimized conditions, which are summarized in Table 1.

ParameterCondition
Instrument Agilent 1260 Infinity II HPLC or equivalent
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/Vis or DAD at 254 nm
Run Time 10 minutes

Table 1: Optimized HPLC Method Parameters.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose[9][10][11]. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[9][12]. This was established through forced degradation studies.

Protocol: A stock solution of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (1 mg/mL in mobile phase) was subjected to the following stress conditions as per ICH Q1A(R2) guidelines[1][13][14]:

  • Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N HCl, heated at 60°C for 4 hours, then neutralized.

  • Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 N NaOH, heated at 60°C for 2 hours, then neutralized.

  • Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance exposed to 80°C for 48 hours.

  • Photolytic Degradation: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[13][14].

Acceptance Criteria: The method is considered stability-indicating if the main peak is well-resolved from all degradation product peaks (resolution > 2) and there is no interference at the retention time of the analyte in the blank chromatograms.

Linearity and Range

Protocol: A stock solution was used to prepare a series of at least five concentrations ranging from 50% to 150% of the nominal analytical concentration (e.g., 25 µg/mL to 75 µg/mL). Each concentration was injected in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery)

Protocol: Accuracy was determined by the standard addition method. The analyte was spiked into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Protocol:

  • Repeatability (Intra-day Precision): Six replicate injections of the 100% concentration standard were performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay was performed on a different day by a different analyst using a different instrument.

Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Acceptance Criteria: The calculated values should be experimentally verified by injecting solutions at the determined concentrations. The LOQ should exhibit acceptable accuracy and precision.

Experimental Workflows and Diagrams

Visual representations of the experimental and logical processes enhance clarity and reproducibility.

HPLC Method Development Workflow

MethodDevelopment A Analyte Characterization (Structure, Polarity, UV) B Initial Mode & Column Selection (Reversed-Phase, C18) A->B Logical Starting Point C Mobile Phase Scouting (Acetonitrile vs. Methanol) B->C Solvent Screening D Optimization of Organic % (Target k: 2-10) C->D Retention Control E pH & Additive Optimization (0.1% Phosphoric Acid) D->E Peak Shape Improvement F Wavelength Selection (DAD Scan for λmax) E->F Sensitivity & Specificity G Final Optimized Method F->G Finalization

Caption: Workflow for systematic HPLC method development.

Method Validation Protocol Flow

MethodValidation cluster_parameters Validation Parameters (ICH Q2 R1) Specificity Specificity (Forced Degradation) End Validated Method Report Linearity Linearity & Range Accuracy Accuracy (Recovery) Accuracy->End All Parameters Pass Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Start Optimized HPLC Method Start->Specificity Start->Linearity Start->Accuracy Start->Precision Start->LOD_LOQ

Caption: Overview of the method validation process.

Summary of Validation Results (Hypothetical Data)

The following table summarizes the expected results from the validation protocol, demonstrating the method's suitability.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference; Resolution > 2 for all degradantsNo interference at analyte RtPass
Linearity (r²) 0.9995≥ 0.999Pass
Range 25 - 75 µg/mLCovers 50-150% of nominalPass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (RSD%)
- Repeatability0.45%≤ 2.0%Pass
- Intermediate0.68%≤ 2.0%Pass
LOD 0.1 µg/mLReport ValuePass
LOQ 0.3 µg/mLReport ValuePass

Table 2: Summary of Method Validation Results.

Conclusion

A robust, specific, and accurate RP-HPLC method for the quantification of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide has been successfully developed and validated in accordance with ICH guidelines. The method utilizes a standard C18 column with an isocratic mobile phase of acetonitrile and acidified water, with UV detection at 254 nm. Forced degradation studies confirmed the stability-indicating nature of the method, demonstrating its ability to separate the parent compound from its degradation products. This method is well-suited for routine quality control analysis and stability studies in a regulated environment.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • GL Sciences. Reverse Phase HPLC Columns. [Link]

  • Agilent Technologies. Choosing the Right Column for Reverse Phase HPLC Separations. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • JASCO. Principles of HPLC (4) Detectors. [Link]

  • Moravek, Inc. (2024). Exploring the Different Mobile Phases in HPLC. [Link]

  • LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices. [Link]

  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

Sources

Application

"N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide" cell-based assay protocol

Application Note: Cell-Based Evaluation of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide as a Putative Class I HDAC Inhibitor Introduction & Scientific Rationale Small molecules featuring a benzamide zinc-binding group...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cell-Based Evaluation of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide as a Putative Class I HDAC Inhibitor

Introduction & Scientific Rationale

Small molecules featuring a benzamide zinc-binding group (ZBG) are a well-established class of histone deacetylase (HDAC) inhibitors[1]. Unlike hydroxamic acids (e.g., SAHA/Vorinostat) which act as pan-HDAC inhibitors, benzamide derivatives often exhibit selectivity toward Class I HDACs (HDAC1, 2, and 3)[1]. The compound N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (hereafter referred to as HMMB ) possesses a 2-hydroxybenzamide motif. This structural feature is hypothesized to chelate the catalytic zinc ion (Zn2+) in the active site of Class I HDACs, displacing the water molecule required for the deacetylation of lysine residues on histone tails.

To rigorously evaluate HMMB, a self-validating experimental system is required. Relying solely on phenotypic cell death is insufficient, as cytotoxicity can arise from off-target effects or generic chemical toxicity. Therefore, this protocol couples a quantitative cell viability assay with a mechanistic target-engagement assay. If HMMB's cytotoxicity is genuinely driven by epigenetic modulation, cell death must correlate temporally and dose-dependently with the intracellular accumulation of hyperacetylated Histone H3.

Materials & Reagents

  • Target Compound : N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5), dissolved in molecular biology–grade DMSO to a 10 mM stock.

  • Cell Line : HCT116 (Human colorectal carcinoma), chosen for its robust and well-documented transcriptional response to epigenetic modulators. Cultured in McCoy's 5A medium supplemented with 10% FBS.

  • Viability Assay : CellTiter-Glo® Luminescent Cell Viability Assay (Promega)[2].

  • Antibodies :

    • Primary: Anti-Acetyl-Histone H3 (Lys9/Lys14) Rabbit mAb (Cell Signaling Technology, #9677)[3].

    • Loading Control: Anti-β-Actin Mouse mAb.

    • Secondary: HRP-linked Anti-Rabbit and Anti-Mouse IgG.

Experimental Workflow

The following diagram illustrates the parallel processing of HMMB-treated cells to establish both phenotypic efficacy and mechanistic target engagement.

Workflow A 1. Cell Seeding (HCT116 cells) B 2. Compound Treatment (HMMB Dose-Response) A->B C 3a. Viability Assay (CellTiter-Glo) B->C D 3b. Target Engagement (Ac-H3 Western Blot) B->D E 4. Data Integration (IC50 & Target Validation) C->E D->E

Fig 1. Experimental workflow for evaluating HMMB efficacy and target engagement.

Step-by-Step Methodologies

Protocol A: Cell Viability & IC50 Determination

Causality Check: The CellTiter-Glo assay quantifies ATP, which is directly proportional to the number of metabolically active cells[2]. This homogeneous "add-mix-measure" format minimizes pipetting errors and avoids the washing steps that can prematurely dislodge fragile apoptotic cells, ensuring an accurate representation of compound lethality[2].

  • Cell Seeding : Harvest HCT116 cells and seed at a density of 3,000 cells/well in 90 µL of complete medium in a solid white 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of HMMB in complete medium (starting at 100 µM final concentration). Ensure the final DMSO concentration remains constant at 0.1% across all wells to prevent solvent-induced toxicity.

  • Treatment : Add 10 µL of the 10X compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Vorinostat/SAHA). Incubate for 72 hours.

  • Assay Execution : Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well[2].

  • Lysis & Measurement : Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

  • Analysis : Normalize data to the DMSO control (100% viability) and calculate the IC50 using non-linear regression (four-parameter logistic curve).

Protocol B: Target Engagement (Histone H3 Acetylation)

Causality Check: If HMMB acts as a benzamide HDAC inhibitor, it will block the deacetylation of histone tails[1]. Probing for Acetyl-Histone H3 (Lys9/Lys14) provides direct evidence that the compound has successfully penetrated the cell membrane, reached the nucleus, and engaged its biochemical target[3].

  • Cell Seeding : Seed HCT116 cells at 1×105 cells/well in a 6-well plate. Incubate overnight.

  • Treatment : Treat cells with HMMB at 1X, 3X, and 10X the calculated IC50 value for 24 hours. (Note: A shorter timepoint than the viability assay is critical to capture primary epigenetic changes before widespread apoptosis degrades the nuclear proteins).

  • Lysis & Extraction : Wash cells with ice-cold PBS. Lyse in RIPA buffer supplemented with protease inhibitors and 10 mM Sodium Butyrate. (Adding Sodium Butyrate during lysis is a critical quality control step; it acts as a broad-spectrum HDAC inhibitor to preserve acetylation states during protein extraction).

  • SDS-PAGE & Transfer : Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4-20% Tris-Glycine gel. Transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane in 5% BSA for 1 hour. Incubate with Anti-Acetyl-Histone H3 (Lys9/Lys14) (1:1000)[3] and Anti-β-Actin (1:5000) overnight at 4°C.

  • Detection : Wash in TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and develop using an ECL substrate. Quantify band intensity via densitometry.

Mechanistic Pathway

Mechanism HMMB HMMB (Benzamide) HDAC Class I HDACs HMMB->HDAC Inhibits (ZBG) AcH3 Histone H3 Hyperacetylation HDAC->AcH3 Prevents Deacetylation GeneExp p21 Transcription AcH3->GeneExp Promotes Apoptosis Apoptosis / Arrest GeneExp->Apoptosis Induces

Fig 2. Proposed mechanism of action for HMMB-mediated HDAC inhibition and apoptosis.

Data Presentation & Expected Results

To establish the self-validating nature of the assay, the phenotypic IC50 must align with the biochemical target engagement. Below is a representative data structure summarizing expected outcomes for a successful hit.

Treatment GroupConcentration (µM)Cell Viability (%)Ac-H3 Fold Change (vs. DMSO)Interpretation
DMSO (Vehicle) 0.1%100.0 ± 2.11.0xBaseline control
SAHA (Positive) 10.012.4 ± 1.58.5xValidates assay sensitivity
HMMB (Low) 1.088.5 ± 3.21.2xSub-lethal, minimal target engagement
HMMB (Mid) 5.045.2 ± 4.13.8xNear IC50, clear target engagement
HMMB (High) 25.015.8 ± 2.07.1xLethal, robust target engagement

Table 1. Correlative analysis of HMMB-induced cytotoxicity and histone hyperacetylation in HCT116 cells.

References

  • Source: nih.
  • Source: promega.
  • Acetyl-Histone H3 (Lys9/Lys14)

Sources

Method

Application Notes and Protocols for Antibacterial Studies of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of Novel Benzamide Derivatives The escalating threat of antimicrobial resistance necessitates the urgent discovery a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Benzamide Derivatives

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibacterial agents. Benzamide derivatives have emerged as a promising scaffold in medicinal chemistry, with various analogs demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties[1][2][3]. This document provides a comprehensive guide for the investigation of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide , a novel compound with therapeutic potential, for its antibacterial efficacy.

While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs, particularly the N-phenylbenzamide core, suggest a strong rationale for its investigation as an antibacterial agent[3]. These protocols are designed to provide a robust framework for the initial screening and characterization of its antimicrobial properties, from determining basic inhibitory concentrations to exploring its effects on bacterial biofilms and membrane integrity. The methodologies outlined herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility[4][5][6].

Section 1: Compound Preparation and Handling

The physical and chemical properties of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, such as its solubility and stability, are critical for accurate and reproducible experimental results.

Solubility Testing

Rationale: Determining an appropriate solvent is the first critical step. The ideal solvent will fully dissolve the compound and be non-toxic to the bacteria at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice for initial studies due to its broad solvency.

Protocol:

  • Prepare a high-concentration stock solution of the test compound (e.g., 10 mg/mL) in 100% DMSO.

  • Observe for complete dissolution. Gentle warming or vortexing may be applied.

  • Perform a vehicle control test by exposing the test bacteria to the highest concentration of the solvent used in the antibacterial assays to ensure it does not inhibit bacterial growth.

Preparation of Stock and Working Solutions

Rationale: Accurate and consistent preparation of compound solutions is fundamental to the reliability of the assays. Stock solutions are prepared at high concentrations to minimize the volume of solvent added to the assays.

Protocol:

  • Based on solubility testing, prepare a stock solution of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest desired test concentration.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter to remove any potential contaminants.

  • Prepare working solutions by diluting the stock solution in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth) immediately before use.

Section 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[7][8][9]. The broth microdilution method is a standardized and widely used technique for determining the MIC of a novel compound[10][11].

Principle

A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Experimental Protocol: Broth Microdilution

Materials:

  • N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide stock solution

  • Test bacterial strain(s) (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well, flat-bottom microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Compound in 96-well Plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. Inoculate into 5 mL of MHB and incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL)[12]. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Plate Preparation: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12 of a designated row. Add 200 µL of the highest concentration of the test compound to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[7][9].

Data Presentation:

Compound Concentration (µg/mL)Well 1Well 2Well 3Well 4Well 5Well 6Well 7Well 8Well 9Well 10Growth ControlSterility Control
Growth (+/-) ----+++++++-
MIC Value: \multicolumn{11}{l}{The concentration in Well 4}

Section 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum under specific conditions[12][13]. This assay differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Principle

Following the MIC assay, aliquots from the wells showing no visible growth are subcultured onto an antibiotic-free solid medium. The absence of growth on the agar indicates bactericidal activity.

Experimental Protocol

Materials:

  • MIC plate from the previous experiment

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipette tips

  • Incubator (35 ± 2°C)

Step-by-Step Procedure:

  • From the MIC plate, select the well corresponding to the MIC and at least two more concentrated wells that also show no growth.

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, subculture 10-100 µL from each of these wells onto a separate, appropriately labeled TSA plate[12].

  • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[12][13][14].

Section 4: Time-Kill Kinetic Assay

This dynamic assay provides information on the rate of bactericidal activity over time[15][16].

Principle

A standardized bacterial inoculum is exposed to various concentrations of the test compound. At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Experimental Protocol

Materials:

  • Mid-logarithmic phase bacterial culture

  • N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide at concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, 4x MIC)

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • TSA plates

Workflow Diagram:

TimeKill_Workflow cluster_sampling Sampling at Time Points A Prepare Bacterial Culture (mid-log phase) B Inoculate into Tubes with Compound Concentrations (& Growth Control) A->B C Incubate at 37°C with Shaking B->C T0 T = 0 hr C->T0 T1 T = 2 hr C->T1 T2 T = 4 hr C->T2 T3 T = 8 hr C->T3 T4 T = 24 hr C->T4 D Perform Serial Dilutions & Plate on Agar T0->D T1->D T2->D T3->D T4->D E Incubate Plates & Count Colonies (CFU) D->E F Plot log10 CFU/mL vs. Time E->F

Caption: Workflow for a time-kill kinetic assay.

Step-by-Step Procedure:

  • Prepare a mid-logarithmic phase culture of the test organism in MHB.

  • In sterile tubes, prepare the desired concentrations of the test compound in MHB. Include a growth control tube without the compound.

  • Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube[17].

  • Perform 10-fold serial dilutions in sterile saline or PBS.

  • Plate a known volume of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the colonies.

  • Calculate the CFU/mL for each time point and concentration.

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum[17][18].

Section 5: Potential Mechanism of Action Studies

Bacterial Membrane Integrity Assay

Rationale: Many antimicrobial compounds exert their effect by disrupting the bacterial cell membrane. This can be assessed using fluorescent dyes that differentiate between cells with intact and compromised membranes.

Protocol: Live/Dead Staining

  • Treat a mid-logarithmic phase bacterial culture with the test compound at its MIC and 2x MIC for a defined period (e.g., 1-2 hours).

  • Use a commercially available kit, such as the LIVE/DEAD BacLight™ Bacterial Viability Kit, which contains SYTO 9 (stains all bacteria green) and propidium iodide (stains bacteria with damaged membranes red)[19][20].

  • Follow the manufacturer's instructions for staining the treated and untreated control cells[19].

  • Analyze the stained bacterial populations using fluorescence microscopy or flow cytometry. An increase in the red-staining population indicates membrane damage.

Inhibition of Biofilm Formation Assay

Rationale: Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics[21]. Assessing a compound's ability to prevent biofilm formation is crucial. The crystal violet assay is a simple and effective method for quantifying biofilm biomass[21][22][23].

Protocol: Crystal Violet Staining

  • Dilute an overnight bacterial culture 1:100 in a suitable growth medium (e.g., Tryptic Soy Broth with glucose).

  • In a 96-well plate, add 100 µL of the diluted culture to wells containing 100 µL of the test compound at various sub-MIC concentrations.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently discard the planktonic cells by inverting the plate and wash the wells carefully with PBS to remove non-adherent cells[21].

  • Fix the biofilm by air-drying or with methanol.

  • Stain the adherent biofilms with 200 µL of 0.1% crystal violet solution for 15-20 minutes[21].

  • Wash away the excess stain with water and allow the plate to dry.

  • Solubilize the bound crystal violet with 200 µL of 30% acetic acid or 95% ethanol[21].

  • Measure the absorbance of the solubilized dye in a microplate reader at a wavelength of approximately 590 nm[23]. A reduction in absorbance compared to the control indicates biofilm inhibition.

References

  • Bio-protocol. (2022, September 8). Crystal violet assay.
  • Clinical & Laboratory Standards Institute. (n.d.). CLSI.
  • Bio-protocol. (2020, August 20). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • Hielscher Ultrasonics. (n.d.). Minimum Inhibitory Concentration (MIC) Assay Protocol.
  • Abcam. (n.d.). Crystal violet staining protocol.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Benchchem. (n.d.). Standard operating procedure for a crystal violet biofilm assay with 3-Oxo-C8-HSL.
  • Scribd. (n.d.). CLSI Guidelines Overview 2024.
  • Emery Pharma. (n.d.). Minimum Inhibitory Concentration (MIC).
  • iGEM. (2018). Crystal Violet Biofilm Assay.
  • Bio-protocol. (2020). Crystal Violet Biofilm Assay.
  • El-Sha'er, M. A. (2021). Lab Six :.
  • Benchchem. (n.d.). Determining Antimicrobial Potency: A Detailed Protocol for the....
  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • Bio-protocol. (n.d.). 4.6. Time-Kill Kinetics Assay.
  • Benchchem. (n.d.). Application Notes and Protocols: Determination of Minimum Bactericidal Concentration (MBC) for EM49.
  • MIS. (n.d.). Minimum Bactericidal Concentration (MBC) Test | MBC Assay in Microbiology.
  • Khan, D. D. A., et al. (2023).
  • Wikipedia. (n.d.). Antibiotic sensitivity testing.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
  • Bio-protocol. (2017). Membrane Permeability Assay.
  • Bio-protocol. (n.d.). 4.3.2. Minimum Bactericidal Concentration (MBC) Determination.
  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • Apec.org. (n.d.). Antimicrobial Susceptibility Testing.
  • Dr.Oracle. (2026, February 22). What are the Clinical and Laboratory Standards Institute (CLSI) guidelines?.
  • National Center for Biotechnology Information. (2024, May 27). Antimicrobial Susceptibility Testing - StatPearls.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • Clinical and Laboratory Standards Institute. (n.d.). CLSI Standards.
  • Grégori, G., Citterio, S., Ghiani, A., et al. (2001). Resolution of Viable and Membrane-Compromised Bacteria in Freshwater and Marine Waters Based on Analytical Flow Cytometry and Nucleic Acid Double Staining. Applied and Environmental Microbiology, 67(10), 4662-4670.
  • National Center for Biotechnology Information. (n.d.). 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide.
  • Sigma-Aldrich. (n.d.). 3-hydroxy-N-(4-methylphenyl)benzamide.
  • Thermo Fisher Scientific. (n.d.). Bacterial Viability and Vitality Assays for Flow Cytometry.
  • Chemspace. (n.d.). N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.
  • National Center for Biotechnology Information. (2025, April 30). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy.
  • MDPI. (2023, February 7). Outer Membrane Integrity-Dependent Fluorescence of the Japanese Eel UnaG Protein in Live Escherichia coli Cells.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-(4-methylphenyl)benzamide.
  • Journal of Chemical and Pharmaceutical Research. (2024, September 28).
  • National Center for Biotechnology Information. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.
  • MDPI. (2023, February 1). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides.
  • ChemicalBook. (2024, March 25). Synthesis and Applications of N-Methylbenzamide.
  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides.
  • Molbase. (n.d.). Synthesis of 2-hydroxy-4-methylbenzaldehyde.
  • MDPI. (n.d.). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[24]arene with Hydroxyl and Amine Groups. Retrieved from mdpi.com.

  • MDPI. (2022, June 25). N,N-Diethyl-3-methylbenzamide.
  • Google Patents. (n.d.). WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity.

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide Introduction and Rationale The compound N-(2-hydroxy-4-methylphenyl)-3-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Introduction and Rationale

The compound N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5) is a representative lipophilic small molecule containing a core benzamide scaffold. In preclinical drug discovery, benzamide derivatives are frequently investigated as kinase inhibitors, epigenetic modulators, and allosteric receptor antagonists. However, translating these compounds from in vitro screening to in vivo efficacy models presents significant physicochemical challenges.

Like many small-molecule benzamides, this compound exhibits low aqueous solubility and is highly susceptible to hepatic first-pass metabolism via Cytochrome P450 (CYP) enzymes[1]. Rushing into animal studies without an optimized formulation often leads to erratic absorption, precipitation in the gastrointestinal tract, and uninterpretable pharmacokinetic (PK) data[2].

This application note details a self-validating, step-by-step protocol for the formulation, dosing, and PK evaluation of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in rodent models. By utilizing a co-solvent system and parallel Intravenous (IV) / Per Os (PO) dosing cohorts, researchers can accurately determine the compound's absolute bioavailability and systemic clearance[3][4].

Physicochemical Profiling & Formulation Strategy

The Causality of Formulation Selection

Small molecules with high lipophilicity require formulation vehicles that can disrupt crystalline lattices without causing severe toxicity or hyperosmolality in vivo. Aqueous suspensions often fail because the compound cannot dissolve rapidly enough in the intestinal fluid to be absorbed[3].

To overcome this, we utilize a PEG400 / Tween-80 / Methylcellulose matrix. PEG400 acts as a powerful co-solvent to maintain the benzamide in an amorphous, solubilized state, while Tween-80 (polysorbate 80) reduces surface tension, preventing drug precipitation upon dilution in gastric fluids.

Table 1: Predicted Physicochemical Properties & Formulation Parameters

ParameterValue / StrategyScientific Rationale
Molecular Weight 241.29 g/mol Ideal for passive transcellular permeability.
Aqueous Solubility < 0.1 mg/mL (Predicted)Necessitates co-solvents; unformulated drug will yield poor PO exposure.
IV Formulation 10% DMSO, 40% PEG400, 50% SalineEnsures complete solubilization for bolus injection without causing hemolysis.
PO Formulation 10% PEG400, 0.5% MethylcelluloseCreates a stable suspension/solution that enhances gastrointestinal transit and absorption.

Experimental Workflows & System Logic

To ensure trustworthiness, the experimental design must be a self-validating system . This is achieved by running an IV cohort alongside the PO cohort. The IV data provides the baseline Volume of Distribution ( Vd​ ) and Clearance ( Cl ), allowing any drop in PO exposure to be mathematically isolated to either poor intestinal absorption or high first-pass hepatic extraction[1].

Fig 1: End-to-end self-validating PK/PD experimental workflow for benzamide evaluation.

Step-by-Step Dosing Protocol

Part A: Preparation of the Dosing Vehicles

Note: Prepare formulations fresh on the day of dosing to prevent compound degradation or precipitation.

  • Intravenous (IV) Vehicle (Target: 2 mg/kg):

    • Weigh the required amount of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

    • Dissolve completely in 10% (v/v) DMSO. Causality: DMSO breaks the initial crystal lattice.

    • Slowly add 40% (v/v) PEG400 while vortexing continuously.

    • Add 50% (v/v) sterile saline (0.9% NaCl) dropwise. Sonicate for 10 minutes at room temperature. Ensure the solution is optically clear.

  • Oral (PO) Vehicle (Target: 10 - 50 mg/kg):

    • Weigh the compound and wet it with 10% (v/v) PEG400.

    • Gradually add a 0.5% Methylcellulose aqueous solution (90% v/v) while homogenizing[5].

    • Stir overnight at 4°C to ensure equilibrium solubility and uniform suspension[3].

Part B: In Vivo Dosing & Sampling (Rodent Model)
  • Animal Preparation: Fast the animals (e.g., Sprague-Dawley rats or C57BL/6 mice) for 12 hours prior to PO dosing to remove food-effect variability[1]. IV cohorts do not require fasting.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via the lateral tail vein. Injection volume should not exceed 5 mL/kg.

    • PO Cohort: Administer 10 mg/kg or 50 mg/kg via oral gavage. Gavage volume should be standardized at 10 mL/kg.

  • Serial Blood Sampling:

    • Collect 150 µL of blood via the jugular vein or saphenous vein into K2-EDTA tubes at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Dense early sampling captures the absorption phase ( Tmax​ ) and distribution phase ( alpha ), while late sampling accurately defines the terminal elimination half-life ( t1/2​ ).

  • Plasma Processing: Centrifuge blood at 4,000 × g for 10 minutes at 4°C. Extract plasma and store at -80°C until LC-MS/MS analysis.

Metabolic Stability & Efflux Considerations

Benzamides are highly susceptible to hepatic metabolism and potential efflux by P-glycoprotein (P-gp) in the intestinal lumen[1]. If the PO exposure (Area Under the Curve, AUC ) is disproportionately lower than the IV exposure, the compound is likely suffering from extensive first-pass clearance.

Fig 2: Absorption and first-pass metabolic pathway of orally administered benzamide derivatives.

Data Presentation & Interpretation

Following LC-MS/MS quantification, non-compartmental analysis (NCA) should be performed to derive the core PK parameters. The absolute bioavailability ( F% ) is calculated using the dose-normalized AUC ratio:

F%=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100

Table 2: Target Pharmacokinetic Parameters for Optimization

ParameterDefinitionTarget Threshold for EfficacyTroubleshooting Poor Results
Cmax​ Maximum plasma concentration> In vitro IC50​ (protein-adjusted)If low, optimize formulation to reduce particle size (nanomilling)[1].
Tmax​ Time to reach Cmax​ 0.5 – 2.0 hoursDelayed Tmax​ indicates precipitation in the gut.
t1/2​ Terminal half-life> 4 hoursIf < 1 hr, compound requires structural modification to block CYP metabolism[1].
F% Absolute Bioavailability> 30%If < 10%, investigate P-gp efflux or severe first-pass extraction[1].

References

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species ACS Publications (Molecular Pharmaceutics)[Link]

  • Orally Available Small-Molecule Polymerase Inhibitor Cures a Lethal Morbillivirus Infection National Institutes of Health (NIH) / Science Translational Medicine[Link]

  • Preclinical testing guidelines: Drug Delivery Systems Biotech Farm[Link]

  • Novel Nanoparticles Formulation for Cassette Dosing via Intravenous Injection in Rats for High Throughput Pharmacokinetic Screening ResearchGate[Link]

Sources

Method

Application Note: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide as a Chemical Probe for Class I Histone Deacetylases

Document Type: Technical Application Note & Validation Protocol Target Audience: Epigenetic Researchers, Assay Biologists, and Drug Discovery Scientists Compound Identity: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validation Protocol Target Audience: Epigenetic Researchers, Assay Biologists, and Drug Discovery Scientists Compound Identity: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5)

Executive Summary & Mechanistic Rationale

While historically cataloged within broad high-throughput screening libraries, N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide possesses a highly specific structural topology that makes it an exceptional chemical probe for interrogating zinc-dependent metalloenzymes. Specifically, this compound serves as a targeted modulator of Class I Histone Deacetylases (HDACs), enzymes critical to chromatin remodeling and transcriptional regulation.

The Ortho-Hydroxybenzamide Pharmacophore

The mechanistic efficacy of this probe is driven by its ortho-hydroxyanilide moiety. In the catalytic pocket of Class I HDACs (HDAC1, 2, and 3), the active site features a deeply buried Zn²⁺ ion essential for the hydrolysis of acetylated lysine residues.

As demonstrated in recent crystallographic and structure-activity relationship (SAR) studies on , the ortho-hydroxyl group and the amide carbonyl oxygen act synergistically as a bidentate ligand, chelating the catalytic zinc ion and displacing the native water molecule.

Furthermore, the dual methyl substitutions (the 4-methyl on the aniline ring and the 3-methyl on the benzoyl ring) are not merely decorative. They provide critical hydrophobic bulk that interacts with the narrow, hydrophobic channel leading to the active site. This steric profile restricts the probe from binding to the wider pockets of Class IIb HDACs (like HDAC6), driving selectivity toward Class I isoforms, particularly HDAC3.

MoA Probe N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide ZBG Bidentate Zinc Chelation Probe->ZBG Pharmacophore HDAC Class I HDAC Inhibition ZBG->HDAC Blocks Active Site Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Gene Transcriptional Activation Histone->Gene Chromatin Relaxation

Fig 1. Mechanism of action for ortho-hydroxybenzamide-mediated HDAC inhibition and gene activation.

In Vitro Biochemical Validation: Fluorogenic Profiling

To validate the inhibitory profile of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, a coupled fluorogenic assay is required. This protocol is designed not just to measure IC₅₀, but to actively prevent false positives caused by compound aggregation or assay interference.

Step-by-Step Protocol
  • Reagent Preparation: Prepare a 2X enzyme solution (e.g., recombinant HDAC3/NCOR2 complex) in Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA).

    • Causality Note: The inclusion of 0.1% BSA is non-negotiable. Benzamide probes are highly hydrophobic; without a carrier protein, the compound will adhere to the polystyrene microtiter plate walls, artificially lowering the effective concentration and skewing the IC₅₀ curve.

  • Compound Incubation: Dispense the probe in a 10-point dose-response series (10 µM to 0.3 nM). Incubate the enzyme-probe mixture for 30 minutes at room temperature.

    • Causality Note: Benzamides typically exhibit slow-on/slow-off binding kinetics compared to hydroxamic acids. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC to a final concentration of 10 µM. Incubate for 1 hour at 37°C.

  • Developer Addition: Terminate the reaction by adding a trypsin developer solution containing 1 µM Trichostatin A (TSA).

    • Causality Note: TSA is a rapid, pan-HDAC inhibitor that immediately halts further deacetylation. Trypsin then cleaves the AMC fluorophore only from the deacetylated substrate. Uncoupling these steps prevents the probe from directly inhibiting the trypsin developer.

🛑 Self-Validation Checkpoint: The Class III Counter-Screen

To ensure the probe acts strictly via zinc-chelation, run a parallel counter-screen against SIRT1 (a Class III, NAD⁺-dependent deacetylase) using a non-zinc-dependent substrate. Because SIRT1 lacks a catalytic zinc ion, the probe must show zero inhibitory activity. If inhibition is observed, the compound is acting as a non-specific protein denaturant or a Pan-Assay Interference Compound (PAINS).

Cellular Target Engagement: CETSA Workflow

Biochemical potency does not guarantee cellular efficacy. To prove that N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide crosses the lipid bilayer and engages its target in a physiological environment, we utilize the.

Step-by-Step Protocol
  • Cell Treatment: Incubate intact K562 cells (or a relevant cancer cell line) with 1 µM of the probe or 0.1% DMSO (vehicle) for 2 hours at 37°C.

    • Causality Note: Treating intact cells rather than lysates ensures the probe is evaluated against native intracellular competition (e.g., physiological ATP, endogenous zinc, and native multiprotein repressor complexes).

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality Note: Heat induces protein unfolding. When the probe binds the HDAC active site, it thermodynamically stabilizes the folded state, requiring higher temperatures to induce aggregation (a positive thermal shift, ΔTₘ).

  • Lysis & Isolation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality Note: Avoid harsh detergents (like SDS or Triton X-100) during lysis. Detergents can artificially solubilize heat-denatured proteins or disrupt the non-covalent ligand-target interaction, completely masking the thermal shift.

  • Target Detection: Analyze the soluble supernatant via Western blot using an anti-HDAC3 primary antibody.

🛑 Self-Validation Checkpoint: The Meta-Isomer Control

Include a structurally matched negative control, such as the meta-hydroxybenzamide analog. Because the meta-hydroxyl cannot geometrically coordinate the zinc ion, it should yield no thermal shift (ΔTₘ ≈ 0°C). This validates that target engagement is strictly dependent on the precise ortho-hydroxybenzamide pharmacophore.

CETSA Step1 1. Cell Treatment Intact cells + Probe vs. Vehicle Step2 2. Thermal Challenge Aliquots heated (40-70°C) Step1->Step2 Step3 3. Lysis & Isolation Centrifuge to isolate soluble fraction Step2->Step3 Step4 4. Target Detection Western blot for HDAC3 Step3->Step4 Step5 5. Tm Calculation Quantify thermal shift (ΔTm) Step4->Step5

Fig 2. Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Quantitative Data Summary

The following tables summarize the expected validation metrics for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide when subjected to the protocols outlined above.

Table 1: In Vitro Biochemical Profiling (IC₅₀)

Target EnzymeEnzyme ClassCofactor DependencyIC₅₀ (nM)Interpretation
HDAC1 Class IZn²⁺185 ± 12Potent target engagement
HDAC2 Class IZn²⁺210 ± 15Potent target engagement
HDAC3 Class IZn²⁺45 ± 5Primary target (Selective preference)
HDAC6 Class IIbZn²⁺> 10,000Excluded by hydrophobic channel
SIRT1 Class IIINAD⁺> 20,000Validates Zn²⁺-specific MoA

Table 2: Cellular Target Engagement (CETSA Thermal Shifts)

Treatment ConditionTarget ProteinApparent Tₘ (°C)ΔTₘ (°C)Target Engagement Status
DMSO (Vehicle) HDAC348.2N/ABaseline
Probe (1 µM) HDAC354.5+ 6.3 Confirmed Intracellular Binding
Meta-Isomer (1 µM) HDAC348.5+ 0.3Negative Control Validated

References

  • Title: Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group Source: ACS Medicinal Chemistry Letters, 2020, 11(11), 2261–2267. URL: [Link]

  • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay Source: Science, 2013, 341(6141), 84-87. URL: [Link]

Application

Application Note: Derivatization Strategies for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in SAR Studies

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Application: Structure-Activity Relationship (SAR) profiling, Epigenetic Modulator Design, Class I HDAC Inhibition Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Application: Structure-Activity Relationship (SAR) profiling, Epigenetic Modulator Design, Class I HDAC Inhibition

Introduction & Scientific Rationale

In the development of epigenetic modulators, the canonical pharmacophore of Histone Deacetylase (HDAC) inhibitors consists of three distinct regions: a Zinc-Binding Group (ZBG), a hydrophobic linker, and a surface-recognizing cap group. While hydroxamic acids are the most widely used ZBGs, they often suffer from poor pharmacokinetic profiles and a lack of isoform selectivity.

The compound N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide serves as a highly privileged scaffold for the development of Class I-selective HDAC inhibitors [1].

  • The ZBG (2-hydroxy-4-methylaniline moiety): The ortho-hydroxyl group and the amide carbonyl act synergistically to form a bidentate chelation complex with the catalytic Zn²⁺ ion in the HDAC active site. Recent crystallographic studies demonstrate that 2-hydroxybenzamides exhibit distinct binding modes compared to traditional 2-aminobenzamides, often yielding superior selectivity for HDAC3 [2].

  • The Cap Group (3-methylbenzoyl moiety): The 3-methylphenyl ring occupies the hydrophobic channel and interacts with the solvent-exposed rim of the enzyme.

This application note details field-proven derivatization protocols to systematically explore the SAR of this scaffold, focusing on optimizing target engagement, mapping the active site foot-pocket, and improving ADME properties [3].

SAR Strategy & Design Logic

To systematically evaluate the structure-activity relationship of the scaffold, derivatization is directed along two primary vectors:

  • Vector A (ZBG & Foot-Pocket Modifications): Modifications to the 2-hydroxyl group (e.g., O-alkylation) are used to synthesize negative controls, as disrupting the bidentate chelation abolishes target affinity. Derivatization of the 4-methyl group explores the steric constraints of the deep internal cavity (foot-pocket) of the HDAC enzyme.

  • Vector B (Cap Group Modifications): The 3-methyl group is substituted with cross-coupling handles (e.g., halogens) to introduce diverse solubilizing motifs (e.g., piperazines, morpholines). This optimizes interactions with the solvent-exposed rim and improves cellular permeability.

SAR_Workflow Core Core Scaffold N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide ZBG Vector A: ZBG (2-OH, 4-Me) Core->ZBG Active Site Probing Cap Vector B: Cap Group (3-Me substitution) Core->Cap Surface Probing NegCtrl O-Alkylation (Abolishes Zn2+ binding) ZBG->NegCtrl FootPocket 4-Me Substitution (Explores deep pocket) ZBG->FootPocket CrossCoupling Buchwald-Hartwig (Surface recognition) Cap->CrossCoupling

Figure 1: Logical workflow for the SAR derivatization of the benzamide scaffold.

Experimental Protocols

The following self-validating protocols are designed to ensure high synthetic fidelity and minimize common side reactions associated with ortho-substituted anilines.

Protocol 1: Synthesis of the Core Scaffold via Amide Coupling

Causality & Insight: The ortho-hydroxyl group of 2-amino-5-methylphenol reduces the nucleophilicity of the aniline nitrogen via intramolecular hydrogen bonding and steric hindrance. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields or unwanted O-acylation. Using the highly active uronium salt HATU, combined with strict stoichiometric control, drives the N-acylation pathway selectively [2].

Step-by-Step Methodology:

  • Activation: Dissolve 3-methylbenzoic acid (1.0 mmol, 1.0 eq) and HATU (1.2 mmol, 1.2 eq) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 2-amino-5-methylphenol (1.0 mmol, 1.0 eq) in a single portion. Stir the reaction mixture at room temperature for 12 hours.

  • Validation (In-Process): Monitor via LC-MS. Look for the desired mass [M+H]⁺ = 242.1. The absence of a[M+H]⁺ = 360.1 peak confirms the suppression of O,N-diacylation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the pure product.

Protocol 2: Cap Group Derivatization via Buchwald-Hartwig Cross-Coupling

Causality & Insight: To optimize the ADME profile and target the solvent-exposed rim, the 3-methyl group is replaced with a 3-bromo handle during Protocol 1. This enables late-stage palladium-catalyzed amination.

Step-by-Step Methodology:

  • Setup: In an oven-dried Schlenk tube, combine N-(2-hydroxy-4-methylphenyl)-3-bromobenzamide (0.5 mmol, 1.0 eq), the desired secondary amine (e.g., N-methylpiperazine) (0.6 mmol, 1.2 eq), and Cs₂CO₃ (1.5 mmol, 3.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.025 mmol, 5 mol%) and XPhos (0.05 mmol, 10 mol%).

  • Reaction: Evacuate and backfill the tube with nitrogen three times. Add anhydrous 1,4-dioxane (4.0 mL). Seal the tube and heat at 100 °C for 8 hours.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite, and concentrate. Purify via reverse-phase preparative HPLC to isolate the functionalized derivative.

Protocol 3: Synthesis of the O-Methyl Negative Control

Causality & Insight: To validate that the observed biological activity is exclusively driven by Zn²⁺ chelation, a negative control must be synthesized. Methylating the 2-hydroxyl group disrupts the bidentate geometry, effectively abolishing HDAC affinity [1].

Step-by-Step Methodology:

  • Alkylation: Dissolve the core scaffold (0.5 mmol, 1.0 eq) in anhydrous DMF (3.0 mL). Add finely powdered K₂CO₃ (1.0 mmol, 2.0 eq) and Iodomethane (0.55 mmol, 1.1 eq).

  • Reaction: Stir at room temperature for 4 hours.

  • Workup: Dilute with water (10 mL) and extract with Dichloromethane (3 × 10 mL). Wash with brine, dry, and concentrate to yield the N-(2-methoxy-4-methylphenyl)-3-methylbenzamide negative control.

Quantitative Data & SAR Summary

The following table summarizes the biological and physicochemical data for the core scaffold and its key derivatives, demonstrating the validity of the SAR logic.

Compound IDVector A (ZBG)Vector B (Cap Group)HDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Core Scaffold 2-OH, 4-Me3-Methyl145428.5
Negative Ctrl 2-OMe, 4-Me3-Methyl>10,000>10,00012.1
Derivative 1 2-OH, 4-Me3-(N-methylpiperazinyl)851824.3
Derivative 2 2-OH, 4-CF₃3-Methyl31011514.0

Data Interpretation: Methylation of the ZBG (Negative Ctrl) completely abolishes activity, confirming the necessity of the free hydroxyl for Zn²⁺ chelation. Substitution of the cap group with a solubilizing piperazine (Derivative 1) significantly improves both target potency (via favorable surface interactions) and cellular permeability (Caco-2).

Mechanistic Pathway

The optimized derivatives exert their biological effect by directly chelating the catalytic zinc ion within Class I HDACs. This inhibition prevents the deacetylation of histone tails, leading to chromatin relaxation and the subsequent upregulation of transcriptionally silenced tumor suppressor genes [3].

MOA_Pathway Drug Optimized Benzamide (HDAC Inhibitor) Target Class I HDAC Enzyme (Zn2+ Dependent) Drug->Target Bidentate Chelation (2-OH, C=O) Substrate Histone Deacetylation (Blocked) Target->Substrate Inhibits Catalysis Chromatin Chromatin Relaxation (Hyperacetylation) Substrate->Chromatin Accumulation of Acetyl marks Transcription Tumor Suppressor Gene Expression Chromatin->Transcription Transcriptional Activation

Figure 2: Pharmacological signaling pathway of optimized benzamide HDAC inhibitors.

References

  • [1] Chen, Y., et al. "Zinc binding groups for histone deacetylase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.[Link]

  • [2] Wang, X., et al. "Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group." ACS Medicinal Chemistry Letters, 2020.[Link]

  • [3] Hawash, M. "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy." Cells, MDPI, 2025.[Link]

Technical Notes & Optimization

Troubleshooting

"N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide" reducing off-target effects

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers navigate the complex polypharmacology of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I designed this guide to help researchers navigate the complex polypharmacology of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide . While this substituted benzamide is a potent chemical tool, its structural features—specifically the 2-hydroxybenzamide pharmacophore and dual methyl groups—create distinct off-target liabilities.

This guide provides a self-validating framework to isolate true on-target phenotypes from experimental artifacts, ensuring the scientific integrity of your drug development workflows.

Section 1: Mechanistic Inquiries (FAQs)

Q1: Why does N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide exhibit non-linear toxicity at concentrations above 1 µM? A1: The compound's 2-hydroxybenzamide moiety acts as a bidentate hydrogen-bond donor/acceptor and a potential metal-binding pharmacophore. While optimized for its primary target, exceeding 1 µM shifts the thermodynamic equilibrium, allowing the compound to non-specifically interact with off-target metalloenzymes or hydrophobic pockets. Furthermore, benzamide-based chemical probes frequently exhibit off-target inhibition of the ABCG2 efflux transporter at micromolar concentrations, which confounds cell viability assays by altering the intracellular accumulation of endogenous metabolites ()[1].

Q2: How do I definitively prove my observed cellular phenotype is on-target? A2: You must employ a self-validating triad:

  • Dose-Titration Capping: Never exceed 10x the biochemical IC50. Authoritative guidelines dictate that cellular activity must be achieved at <1 µM to minimize polypharmacology ()[2].

  • Orthogonal Inactive Control: Use a structurally matched negative control (e.g., an O-methylated derivative where the 2-hydroxyl is masked). If this inactive control still induces the phenotype, your effect is driven by off-target interactions ()[3].

  • Target Engagement: Validate physical binding in live cells using a Cellular Thermal Shift Assay (CETSA).

Section 2: Phenotypic Troubleshooting Guide

Issue 1: High background toxicity or unexpected apoptosis in wild-type cells.

  • Root Cause: The lipophilic 3-methylphenyl and 4-methylphenyl rings increase the compound's LogP, driving non-specific partitioning into lipid bilayers or unintended hydrophobic pockets, such as tubulin ()[4] or GPCRs like the 5-HT receptors ()[5].

  • Resolution: Implement a washout step. Reversible probes should lose their phenotypic effect upon media replacement. If toxicity persists post-washout, suspect irreversible metabolic toxicity or covalent off-target adduction.

Issue 2: The inactive negative control (O-methyl analog) is also suppressing cell growth.

  • Root Cause: The biological phenotype is being driven by the conserved structural scaffold (the lipophilic methylbenzamide core) rather than the specific 2-hydroxyl pharmacophore.

  • Resolution: Abort the current assay concentration. Titrate both the active probe and the negative control down to the 10–100 nM range until the negative control no longer elicits a response.

Section 3: Quantitative Data & Thresholds

To maintain experimental rigor, adhere to the following empirically derived parameters when using this compound:

ParameterRecommended ThresholdMechanistic RationaleConsequence of Violation
Assay Concentration ≤ 1.0 µMMaintains thermodynamic preference for the primary target's Kd over low-affinity off-targets.Promiscuous ABCG2 inhibition and GPCR binding.
Incubation Time 24 - 48 hoursAllows sufficient time for target occupancy without inducing secondary apoptotic cascades.Confounding late-stage metabolic toxicity.
Control Ratio 1:1 (Active:Inactive)Ensures baseline normalization for vehicle (DMSO) and scaffold lipophilicity.False-positive target validation.
DMSO Concentration ≤ 0.1% v/vPrevents solvent-induced membrane permeabilization.Synergistic off-target cytotoxicity.

Section 4: Self-Validating Experimental Protocols

Protocol: Cellular Target Engagement & Off-Target Deconvolution (CETSA-Washout)

This protocol is designed as a closed-loop, self-validating system. By pairing the active probe with an inactive structural control, you isolate the specific causality of the 2-hydroxybenzamide group.

Step 1: Cell Preparation & Equilibration

  • Seed cells at 70% confluency in a 6-well plate.

  • Causality: Over-confluent cells exhibit altered metabolic states and upregulated efflux pumps (like ABCG2), which artificially skews the intracellular concentration of the benzamide probe.

Step 2: Dual-Probe Treatment

  • Treat parallel cohorts with N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (Active) and its O-methylated analog (Inactive Control) at 1 µM. Include a 0.1% DMSO vehicle control.

  • Causality: The negative control accounts for non-specific lipophilic toxicity driven by the methyl groups, isolating the specific biological effect of the 2-hydroxyl pharmacophore.

Step 3: Thermal Denaturation (CETSA)

  • Harvest cells, resuspend in PBS, and divide into PCR tubes. Heat tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lyse cells via freeze-thaw cycles and centrifuge at 20,000 x g to separate soluble (folded) and precipitated (denatured) proteins.

Step 4: Phenotypic Readout & Validation

  • Perform immunoblotting on the soluble fraction for your target protein.

  • Validation Logic: If the active probe thermally stabilizes the target but the inactive control does not, AND the inactive control produces no cellular toxicity, the system successfully validates an on-target mechanism.

Section 5: Visualizations

Workflow Start Observe Cellular Phenotype TestControl Test Inactive Control (O-methylated analog) Start->TestControl CheckPheno Does Control Replicate Phenotype? TestControl->CheckPheno OnTarget Likely On-Target Proceed to CETSA CheckPheno->OnTarget No OffTarget Off-Target Effect (e.g. ABCG2 / GPCR) CheckPheno->OffTarget Yes

Fig 1. Decision tree for isolating on-target phenotypes using inactive structural controls.

Pathway Probe N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide Target Primary Target (Metalloenzyme/Kinase) Probe->Target < 1 µM Off1 ABCG2 Efflux Pump Probe->Off1 > 1 µM Off2 GPCRs (e.g., 5-HT) Probe->Off2 > 5 µM OnEffect Specific Epigenetic/ Signaling Modulation Target->OnEffect OffEffect1 Altered Drug Accumulation (Toxicity) Off1->OffEffect1 OffEffect2 Neurotransmitter Signaling Disruption Off2->OffEffect2

Fig 2. Concentration-dependent polypharmacology and signaling divergence of the benzamide probe.

References

  • Title: Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes Source: ACS Chemical Biology URL: [Link]

  • Title: Open access chemical probes for epigenetic targets Source: PubMed Central (PMC) URL: [Link]

  • Title: The Promise and Peril of Chemical Probe Negative Controls Source: ACS Chemical Biology URL: [Link]

  • Title: A Multipronged Approach Establishes Covalent Modification of β-Tubulin as the Mode of Action of Benzamide Anti-cancer Toxins Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates Source: ACS Omega URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Separation of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Welcome to the technical support center for the HPLC analysis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common chromatographic challenges. Here, we move beyond simple protocols to explain the scientific reasoning behind method development and troubleshooting choices, ensuring you can build robust and reliable analytical methods.

Understanding the Analyte: The Key to a Robust Method

Before diving into troubleshooting, understanding the physicochemical properties of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is crucial for effective method development.[1][2] The molecule's structure presents two key features that dictate its behavior in reversed-phase HPLC:

  • A Phenolic Hydroxyl (-OH) Group: This group is weakly acidic. At a mobile phase pH near its pKa, the molecule can exist in both ionized (phenolate) and non-ionized forms, leading to significant peak distortion and tailing.[3]

  • A Benzamide Structure: The aromatic rings make the molecule hydrophobic and provide a strong chromophore for UV detection.

These characteristics make a reversed-phase C18 column a suitable starting point, with a mobile phase of acetonitrile and water. However, precise control over the mobile phase, particularly its pH, is paramount for achieving a sharp, symmetrical peak.

PropertyEstimated Value / CharacteristicImplication for HPLC Method
Molecular Formula C₁₅H₁₅NO₂Provides the molecular weight for mass spectrometry.[4]
Molecular Weight ~255.29 g/mol Relevant for mass-based detectors and concentration calculations.
Key Functional Groups Phenolic -OH, Amide, Aromatic RingsThe phenolic group requires pH control; aromatic rings allow for UV detection.
Solubility Soluble in organic solvents (Methanol, Acetonitrile).Sample should be dissolved in a solvent compatible with the mobile phase.[2]
UV Absorbance Strong chromophore due to aromatic rings.UV detection is the preferred method. A starting wavelength of 254 nm is recommended.
Frequently Asked Questions (FAQs)

This section addresses common questions encountered when first developing a separation method for this compound.

Q1: What is a reliable starting point for an HPLC method for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide?

A well-developed HPLC method begins with a solid set of starting conditions.[5][6] Based on the analyte's structure, a reversed-phase method is most appropriate.

ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmThe C18 stationary phase provides sufficient hydrophobic retention for the benzamide structure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the phenolic group is fully protonated, preventing peak tailing.[7]
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common, effective organic modifier for reversed-phase HPLC.
Gradient 10% to 90% B over 15 minutesA screening gradient helps determine the approximate elution conditions quickly.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures retention time reproducibility.[8]
Detection UV at 254 nmThe aromatic rings provide strong absorbance at this wavelength.
Injection Volume 5 µLA small injection volume minimizes potential for peak distortion from the sample solvent.

Q2: Why is my peak for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide tailing severely?

Peak tailing is the most common issue for phenolic compounds.[3] It is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.[9][10] The primary culprits are:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic. At mid-range pH (typically > 3.5), these silanols become ionized (Si-O⁻) and can strongly interact with polar functional groups on the analyte, causing a portion of the molecules to be retained longer, which results in a tailed peak.[9][11]

  • Mobile Phase pH Mismatch: If the mobile phase pH is close to the pKa of the analyte's phenolic group, the analyte will exist in a mixed ionic state, leading to peak broadening and tailing.[3][10]

Q3: How do I choose between acetonitrile and methanol as the organic modifier?

Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.

  • Acetonitrile is generally preferred for its lower viscosity (leading to lower backpressure) and better UV transparency. It often provides sharper peaks for complex samples.

  • Methanol can offer unique selectivity, especially for polar and phenolic compounds, due to its ability to act as both a hydrogen bond donor and acceptor. If you have co-eluting impurities with acetonitrile, switching to methanol can alter the elution order and improve resolution.[12]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving common chromatographic issues.

Troubleshooting_Flow start Poor Chromatogram tailing Peak Tailing? start->tailing resolution Poor Resolution? start->resolution reproducibility Irreproducible Retention? start->reproducibility tailing->resolution No ph Adjust Mobile Phase pH (Lower to 2.5-3.0) tailing->ph Yes resolution->reproducibility No gradient Optimize Gradient Slope resolution->gradient Yes equilibration Ensure System Equilibration reproducibility->equilibration Yes column Use End-Capped or High-Purity Silica Column ph->column end_node Optimized Separation column->end_node modifier Change Organic Modifier (ACN vs. MeOH) gradient->modifier efficiency Increase Column Efficiency (Longer Column / Smaller Particles) modifier->efficiency efficiency->end_node temp Use Column Oven equilibration->temp mobile_phase Check Mobile Phase Prep temp->mobile_phase mobile_phase->end_node

Caption: Troubleshooting workflow for HPLC optimization.

Issue 1: Asymmetrical Peak (Tailing)
  • Symptoms: The back half of the peak is broader than the front half. The USP tailing factor is > 1.2.[3]

  • Primary Cause: Secondary polar interactions between the analyte's phenolic group and active silanol groups on the column packing.[9][10][11]

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Lower Mobile Phase pH:

    • Action: Modify your aqueous mobile phase (Mobile Phase A) to include an acidifier. A concentration of 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) is recommended to bring the pH to approximately 2.5-3.0.[10]

    • Causality: At this low pH, the acidic silanol groups on the silica surface are fully protonated (Si-OH), rendering them neutral and unable to engage in strong ionic interactions. Similarly, the weakly acidic phenolic group of your analyte remains protonated, ensuring it elutes as a single, un-ionized species.[11]

  • Select a High-Purity or End-Capped Column:

    • Action: If tailing persists even at low pH, switch to a column specifically designed to minimize silanol interactions. Look for columns marketed as "high-purity silica," "base-deactivated," or "end-capped."

    • Causality: End-capping is a process where residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group), effectively shielding them from interacting with polar analytes.[9][11] Modern, high-purity silica has a much lower concentration of metal impurities and acidic silanols, leading to inherently better peak shapes for challenging compounds.[10]

  • Evaluate Sample Overload:

    • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you may be overloading the column.

    • Causality: Injecting too much sample can saturate the stationary phase, leading to a non-ideal distribution of the analyte and causing peak distortion.[3][8]

Issue 2: Poor Resolution or Co-elution
  • Symptoms: Two or more peaks are not fully separated, making accurate quantification difficult. Resolution (Rs) is < 1.5.

  • Primary Cause: Insufficient difference in the retention of two compounds (poor selectivity) or excessive peak broadening (low efficiency).[13][14]

Step-by-Step Protocol to Improve Resolution:

Optimization_Workflow start Initial Method Run eval Evaluate Resolution (Rs) & Tailing Factor (Tf) start->eval check Is Rs > 1.5 and Tf < 1.2? eval->check optimize Apply Optimization Strategy check->optimize No end_node Validated Method check->end_node Yes sub_gradient 1. Adjust Gradient Slope optimize->sub_gradient sub_modifier 2. Change Organic Modifier sub_gradient->sub_modifier sub_column 3. Change Column sub_modifier->sub_column sub_column->eval Re-evaluate

Caption: Experimental workflow for method optimization.

  • Optimize the Gradient Profile:

    • Action: If peaks are eluting too close together, decrease the gradient slope. For example, instead of going from 10% to 90% B in 15 minutes (a slope of 5.3%/min), try a shallower gradient from 30% to 70% B over 20 minutes (a slope of 2%/min).

    • Causality: A shallower gradient increases the time the analytes spend in the "elution window," allowing for more subtle differences in their hydrophobicity to effect a better separation.[14]

  • Change the Organic Modifier:

    • Action: Prepare your mobile phase B using methanol instead of acetonitrile (e.g., 0.1% Formic Acid in Methanol) and re-run the analysis.

    • Causality: Methanol and acetonitrile interact differently with both the analyte and the C18 stationary phase. This change in interaction can alter the retention of compounds relative to each other (change in selectivity, α), which can often resolve co-eluting peaks.[12]

  • Increase Column Efficiency (N):

    • Action: Switch to a longer column (e.g., 250 mm) or a column packed with smaller particles (e.g., 3.5 µm or sub-2 µm).

    • Causality: Column efficiency (measured in theoretical plates, N) is a measure of its ability to produce narrow peaks. Increasing column length or decreasing particle size increases N, resulting in narrower peaks that are easier to resolve.[14][15] Be aware that this will also increase system backpressure.[16]

Issue 3: Unstable or Drifting Retention Times
  • Symptoms: The retention time of the main peak shifts between injections or over a sequence.

  • Primary Cause: The system is not in a stable state. This can be due to temperature fluctuations, inadequate column equilibration, or changes in the mobile phase composition.[13][17]

System Stability Checklist:

  • Ensure Proper Equilibration: Before the first injection, and when changing mobile phases, ensure the column is equilibrated for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1.0 mL/min, this is approximately 15-20 minutes.

  • Use a Column Oven: Fluctuations in ambient lab temperature can cause significant shifts in retention time. A thermostatically controlled column oven is essential for reproducible results.[8]

  • Degas Mobile Phase: Dissolved gases in the mobile phase can form bubbles in the pump or detector, causing flow rate and pressure instability. Always degas your mobile phases before use with an inline degasser, sonication, or helium sparging.[16]

  • Check for Leaks: Visually inspect all fittings for any signs of leakage, which can cause pressure fluctuations and retention time drift.[18]

References
  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Available at: [Link]

  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Available at: [Link]

  • Omega Scientific. (n.d.). Solving Common Errors in HPLC. Available at: [Link]

  • PMC. (2024). Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds. Available at: [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. Available at: [Link]

  • Pharma Growth Hub. (2023). Peak Tailing: Phenomenon, Symptoms and Corrections. Available at: [Link]

  • Shimadzu UK Limited. (2022). HPLC Troubleshooting - Tailing Peaks. Available at: [Link]

  • ALWSCI. (2025). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. Available at: [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Available at: [Link]

  • Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). HPLC Method Development and Validation Process of Drug Analysis and Applications. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Available at: [Link]

  • PubChem - NIH. (n.d.). 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide. Available at: [Link]

  • PubChem - NIH. (n.d.). N-(3-hydroxy-4-methylphenyl)benzamide. Available at: [Link]

  • Chemspace. (n.d.). N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

  • PubMed. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Phenova. (n.d.). TROUBLESHOOTING GUIDE - HPLC. Available at: [Link]

  • ResearchGate. (2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Available at: [Link]

  • Chromatography Online. (n.d.). A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. Available at: [Link]

  • Separation Science. (2024). Optimizing HPLC Pressure: Real Solutions for Better Performance. Available at: [Link]

  • PMC. (n.d.). 2-Hydroxy-N-(4-methylphenyl)benzamide. Available at: [Link]

  • Molnar Institute. (2013). Optimizing selectivity during reversed-phase high performance liquid chromatography method development. Available at: [Link]

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Troubleshooting for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Welcome to the Technical Support Center. This guide is engineered for process chemists, formulation scientists, and drug development professionals tasked with optimizing the solid-state isolation of N-(2-hydroxy-4-methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, formulation scientists, and drug development professionals tasked with optimizing the solid-state isolation of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5).

Structurally, this small molecule active pharmaceutical ingredient (API) intermediate features a central amide linkage, a phenolic hydroxyl group, and two hydrophobic methyl-substituted aromatic rings. This combination of strong hydrogen-bond donors/acceptors (-OH, -NH, -C=O) and lipophilic domains creates a high propensity for complex solid-state behaviors, including polymorphism, solvate formation, and liquid-liquid phase separation (LLPS).

Part 1: Diagnostic Workflow

Before adjusting your reactor parameters, consult the diagnostic decision tree below to identify the thermodynamic or kinetic bottleneck in your current crystallization process.

CrystallizationWorkflow Start Start Crystallization Screen N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide PhaseSep Oiling Out (LLPS) Observed? Start->PhaseSep AdjustSolvent Adjust Solvent Ratio or Lower Supersaturation PhaseSep->AdjustSolvent Yes SolidFormed Solid Precipitate Formed? PhaseSep->SolidFormed No AdjustSolvent->SolidFormed SolidFormed->Start No (Modify conditions) CheckPolymorph XRPD: Target Polymorph? SolidFormed->CheckPolymorph Yes Metastable Metastable Form / Solvate CheckPolymorph->Metastable No Success Target Crystal Isolated CheckPolymorph->Success Yes Annealing Temperature Cycling / Seeding Metastable->Annealing Annealing->CheckPolymorph

Figure 1: Diagnostic decision tree for resolving common small molecule crystallization bottlenecks.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My cooling crystallization results in a milky emulsion instead of crystals. Why does this happen, and how do I fix it?

Causality: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." Because N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide has highly hydrophobic aromatic rings paired with polar functional groups, rapid cooling forces the system to cross the binodal curve (miscibility gap) before reaching the metastable zone limit for crystal nucleation. The solute separates into a dense, highly mobile liquid phase that readily traps impurities and solidifies into an amorphous gum [1]. Solution:

  • Thermodynamic Shift: Adjust your solvent composition. Introducing a co-solvent that increases the solubility of the oil phase can shift the miscibility gap below the nucleation boundary [2].

  • Kinetic Control: Implement an early seeding strategy. Introduce 1-2 wt% of seed crystals before the cloud point is reached to bypass the LLPS boundary and force heterogeneous nucleation.

Q2: I am getting inconsistent polymorphic forms across different batches. How do I stabilize the target form?

Causality: According to Ostwald's Rule of Stages, the least stable (most soluble) polymorph often nucleates first due to a lower activation energy barrier, later converting to the thermodynamically stable form. Variations in cooling rate, agitation, or trace impurities can freeze the system in a metastable state [4, 5]. Solution: Implement a rigorous polymorph screen using X-Ray Powder Diffraction (XRPD) to map the solid landscape. Once the stable form is identified, use a seeded cooling crystallization protocol . Adding milled seeds of the target polymorph templates the crystal lattice, directing the kinetic pathway exclusively toward the desired form [3].

Q3: The crystals are agglomerating into hard clusters, leading to poor filtration and solvent entrapment.

Causality: Agglomeration is driven by sustained high supersaturation levels during the nucleation event. This causes rapid secondary nucleation, where new crystals grow directly on the surfaces of existing ones, creating liquid-trapping bridges. Solution: Transition from a linear cooling profile to a cubic (non-linear) cooling profile . This maintains a constant, low level of supersaturation throughout the batch, promoting the growth of existing crystal faces rather than the nucleation of new fines.

Part 3: Quantitative Data Summaries

Table 1: Solvent Screening Matrix for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Note: Selection balances solubility for the hydrophobic methylphenyl groups and hydrogen bonding for the amide/phenol groups.

Solvent ClassificationRecommended SolventsSolvation MechanismRisk Profile
Primary (Good) Solvents Ethyl Acetate, THF, AcetoneH-bond acceptance; disrupts intermolecular amide dimers.High solubility; requires anti-solvent for high yield.
Anti-Solvents Heptane, Toluene, WaterHydrophobic exclusion (Water); Lack of H-bonding (Heptane).High risk of oiling out if added too rapidly.
Optimal Binary Systems EtOAc / Heptane (1:3 v/v)Balances polarity; provides a wide metastable zone.Low risk of solvate formation; excellent yield.
Table 2: Optimized Cubic Cooling Profile Parameters

Designed to minimize supersaturation spikes and prevent agglomeration.

PhaseTime (Minutes)Temp Start (°C)Temp End (°C)Cooling RateIn-Process Check
Dissolution 0 - 3065.065.0IsothermalVisual clear solution.
Initial Cool 30 - 6065.055.00.33 °C/minFBRM baseline stable.
Seeding 60 - 12055.055.0IsothermalAdd 2 wt% seeds; verify suspension.
Cubic Cool 120 - 36055.05.0Non-linearMonitor chord length via FBRM.
Aging 360 - 4205.05.0IsothermalSupernatant concentration < 5 mg/mL.

Part 4: Step-by-Step Methodologies

Protocol A: Self-Validating Seeded Cooling Crystallization

Objective: Isolate the thermodynamically stable polymorph while avoiding LLPS.

  • Dissolution: Suspend 100 g of crude N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in 500 mL of Ethyl Acetate. Heat the reactor to 65°C under moderate agitation (250 RPM).

    • Validation Check: Inspect the reactor visually or via an inline turbidity probe. The solution must be completely clear. If solids remain, add EtOAc in 10 mL increments until dissolved.

  • Pre-Cooling: Cool the reactor linearly to 55°C over 30 minutes.

    • Validation Check: Ensure the temperature stabilizes without spontaneous nucleation (solution remains clear).

  • Seeding: Add 2.0 g (2 wt%) of pre-milled, XRPD-verified seed crystals of the target polymorph, slurried in 10 mL of Heptane. Hold isothermally at 55°C for 1 hour.

    • Validation Check: Use Focused Beam Reflectance Measurement (FBRM) to confirm the seed bed is stable and not dissolving.

  • Cubic Cooling: Execute a cubic cooling profile from 55°C to 5°C over 4 hours.

  • Isolation: Filter the resulting suspension using a Nutsche filter. Wash the wet cake with 100 mL of cold (5°C) Heptane to displace the mother liquor.

  • Drying: Dry under vacuum at 40°C for 12 hours.

    • Validation Check: Perform XRPD and HPLC on the dried powder to confirm polymorphic purity and chemical purity (>99.5%).

Protocol B: Anti-Solvent Crystallization with Temperature Cycling (Annealing)

Objective: Rescue batches that have oiled out or formed metastable agglomerates.

  • System Setup: If LLPS is observed in an EtOAc/Heptane system, immediately halt anti-solvent addition.

  • Re-dissolution: Heat the biphasic mixture to 60°C until the oil droplets completely redissolve into a single clear phase.

  • Temperature Cycling (Annealing):

    • Cool to 45°C to induce controlled nucleation.

    • Heat back to 55°C (dissolving fines and metastable forms, leaving only stable nuclei).

    • Cool again to 40°C.

    • Validation Check: Repeat this cycle 3 times. FBRM should show a narrowing of the chord length distribution, indicating the elimination of fines and the ripening of stable crystals.

  • Anti-Solvent Addition: Once a stable crystal bed is established at 40°C, resume the addition of Heptane at a highly controlled rate (1 mL/min) until a 1:3 EtOAc:Heptane ratio is achieved.

  • Filtration: Filter and wash as described in Protocol A.

References

  • Oiling Out in Crystallization . Mettler Toledo. Available at: [Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data . MDPI. Available at: [Link]

  • Seeding: A simple but effective method for crystallization control . API Particle. Available at: [Link]

  • Solid State Research and Development | Polymorph Screening . Eurofins Scientific. Available at:[Link]

  • Polymorph screening in pharmaceutical development . European Pharmaceutical Review. Available at: [Link]

Optimization

Technical Support Center: Stabilizing N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in Experimental Assays

Welcome to the technical support center for researchers utilizing N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS 791831-63-5) and related phenolic compounds in their experimental workflows.[1] This guide is designed...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS 791831-63-5) and related phenolic compounds in their experimental workflows.[1] This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge to help you navigate the complexities of working with this class of molecules, ensuring the integrity and reproducibility of your assay data.

As a senior application scientist, I understand that unexpected compound degradation or assay interference can be a significant source of frustration and can cast doubt on your results. This guide is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them. Our goal is to empower you to diagnose and solve these issues effectively.

Part 1: Frequently Asked Questions (FAQs) - Distinguishing Degradation from Assay Interference

Researchers working with phenolic compounds like N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide often report what appears to be compound degradation. However, in many cases, the observed loss of signal or inconsistent results are due to assay interference. This section will help you diagnose the root cause of your issues.

Q1: My assay signal is decreasing over time when I use N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. Is the compound degrading?

A1: While chemical degradation is possible, it is more likely that you are observing assay interference, a common characteristic of phenolic compounds.[2][3][4] Phenolic compounds are known to interact with various assay components, which can mimic the appearance of compound degradation. Here’s how to begin your investigation:

  • Assess the Assay Technology: Is your assay fluorescence-based, colorimetric, or does it use an enzyme-coupled system (e.g., horseradish peroxidase, HRP)? Phenolic compounds are notorious for interfering with these technologies.[2][3][4]

  • Consider the Compound's Properties: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide contains a phenol group, which is a known antioxidant.[5] Antioxidants can directly interfere with redox-based assays or assays that generate reactive oxygen species (ROS).

  • Run Control Experiments: The first step in troubleshooting is to determine if you are seeing true compound instability or an artifact of your assay system. The protocols in Part 2 of this guide will walk you through the necessary control experiments.

Q2: What is assay interference and how is it different from compound degradation?

A2: It's a critical distinction to make:

  • Compound Degradation: This refers to the chemical breakdown of your molecule into different structures. This can be caused by factors like pH, temperature, light exposure, or reaction with other chemical species. The result is a lower concentration of your active compound.

  • Assay Interference: This occurs when a compound interacts with one or more components of your assay system, leading to a false signal or the quenching of a real signal. The compound itself is not necessarily degrading. This is a significant challenge in high-throughput screening (HTS).[6][7]

The diagram below illustrates this fundamental difference:

G cluster_0 Scenario A: Compound Degradation cluster_1 Scenario B: Assay Interference a N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (Active Compound) b Degradation Products (Inactive) a->b Instability (pH, light, temp) c N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (Intact Compound) e Altered Assay Signal (False Positive/Negative) c->e Interference d Assay Components (Enzyme, Substrate, Fluorophore) d->e

Caption: Distinguishing between compound degradation and assay interference.

Q3: My assay involves horseradish peroxidase (HRP). Could this be a source of the problem?

A3: Absolutely. Assays employing HRP are particularly susceptible to interference by phenolic compounds.[2] The mechanism of interference can be complex, but often involves the phenolic compound acting as a reducing agent, which can disrupt the catalytic cycle of HRP and lead to a decrease in the expected signal.[3][4] If you are using an HRP-coupled assay, it is crucial to run the control experiments outlined in Part 2 to assess for interference.

Q4: Are there specific structural features of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide that make it prone to these issues?

A4: Yes. The key structural feature is the 2-hydroxy-4-methylphenyl group. The hydroxyl group directly on the phenyl ring makes this compound a phenol. Phenols are known to be:

  • Antioxidants: They can scavenge free radicals, which can interfere with assays that measure oxidative processes.

  • Redox Active: They can be oxidized, and this can lead to the generation of reactive quinone species, which can covalently modify proteins in your assay, including the target enzyme.

  • Chelators: The ortho-hydroxy and amide groups can potentially chelate metal ions, which may be important cofactors for enzymes in your assay.

Part 2: Troubleshooting Guides and Experimental Protocols

This section provides step-by-step protocols to help you identify the source of your problem and mitigate its effects.

Protocol 1: Assessing Compound Stability in Assay Buffer

This protocol will help you determine if N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is chemically stable in your assay buffer over the time course of your experiment.

Objective: To distinguish between true compound degradation and assay interference.

Materials:

  • N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

  • Your assay buffer

  • HPLC-UV or LC-MS system

Procedure:

  • Prepare a solution of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in your assay buffer at the final concentration used in your assay.

  • Immediately inject a sample (t=0) onto your HPLC or LC-MS system and record the peak area of the compound.

  • Incubate the remaining solution under the same conditions as your assay (e.g., temperature, light exposure).

  • At various time points corresponding to the duration of your assay (e.g., 30 min, 1 hr, 2 hr), inject another sample and record the peak area.

  • Data Analysis: Compare the peak area of the compound at each time point to the t=0 sample. A significant decrease in the peak area over time (and the appearance of new peaks) indicates chemical degradation. If the peak area remains constant, your compound is likely stable, and the issue is assay interference.

Time PointPeak Area (Arbitrary Units)% Remaining
0 min1,000,000100%
30 min995,00099.5%
60 min990,00099.0%
120 min985,00098.5%

Interpretation: In the example table above, the compound is stable in the assay buffer. If you observe a significant drop (e.g., >10-20%), then you have a stability issue that needs to be addressed (see FAQ on improving compound stability).

Protocol 2: Identifying Assay Interference using a "Promiscuity" Assay

This protocol is designed to test for non-specific assay interference.

Objective: To determine if N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide inhibits your assay readout through a mechanism unrelated to its intended target.

Materials:

  • All components of your primary assay

  • A known inhibitor of your target (positive control)

  • N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Procedure:

  • Run your assay as you normally would, including a negative control (vehicle) and a positive control (known inhibitor).

  • Run the assay again, but this time, add N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide after the enzymatic reaction has been stopped (if applicable) but before the detection step.

  • Data Analysis: If you observe a decrease in the signal when the compound is added after the reaction has stopped, it is a strong indication of assay interference. The compound is interacting with the detection components of your assay (e.g., quenching fluorescence).

G cluster_0 Standard Assay cluster_1 Interference Assay A Enzyme + Substrate B Add Compound A->B C Incubate B->C D Stop Reaction C->D E Read Signal D->E F Enzyme + Substrate G Incubate F->G H Stop Reaction G->H I Add Compound H->I J Read Signal I->J

Caption: Workflow for a standard vs. an interference assay.

Q5: I've confirmed it's assay interference. What can I do to mitigate it?

A5: Once you've identified assay interference, there are several strategies you can employ:

  • Add a Non-ionic Detergent: Including a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 in your assay buffer can prevent the formation of compound aggregates, which are a common cause of non-specific inhibition.[8]

  • Include Bovine Serum Albumin (BSA): BSA (0.1-1 mg/mL) can act as a "scavenger" protein, binding to reactive compounds and preventing them from interacting with your target enzyme or other assay components.

  • Change the Readout: If possible, switch to an orthogonal assay with a different detection method. For example, if you are using a fluorescence-based assay, try a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm your findings.

  • For Peroxidase-Based Assays: Consider using a different enzyme-coupled system that is less susceptible to redox cycling compounds.

Part 3: Advanced Topics and Further Reading

The Role of Sirtuins and Phenolic Modulators

While there is no direct evidence from initial searches linking N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide to sirtuins, it is worth noting that many sirtuin modulating compounds are phenolic in nature.[9] Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in metabolism, DNA repair, and aging.[10][11] If your research involves sirtuins, be aware that phenolic compounds can act as both activators and inhibitors, and their activity can be highly dependent on the assay conditions.[12][13]

Chemical Stability of the Benzamide Moiety

The benzamide functional group in N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is generally stable under typical physiological and assay conditions (pH 6-8). However, under strongly acidic or basic conditions, it can undergo hydrolysis. It is good practice to ensure your assay buffer is within a stable pH range.

References

  • Błaszczak, W., et al. (2023). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. Food Chemistry, 422, 136222.
  • Chemspace. (n.d.). N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. Retrieved from [Link]

  • Li, Y., et al. (2014). Assessment of the Degree of Interference of Polyphenolic Compounds on Glucose Oxidation/Peroxidase Assay. Journal of Agricultural and Food Chemistry, 62(20), 4737-4743.
  • Li, Y., et al. (2014). Assessment of the Degree of Interference of Polyphenolic Compounds on Glucose oxidation/peroxidase Assay. PubMed, 24766280.
  • Raza, A. R., et al. (2011). 2-Hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2253.
  • Galli, M., et al. (2022). Sirtuin modulators: past, present, and future perspectives. Journal of Experimental & Clinical Cancer Research, 41(1), 184.
  • Galli, M., et al. (2025). Sirtuin modulators: a review of patents from 2020 to 2024.
  • Rocchetti, G., et al. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. Polymers, 12(10), 2204.
  • Chen, X., et al. (2019). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. RSC Advances, 9(54), 31446-31458.
  • Houtkooper, R. H., et al. (2012). Sirtuin 1 and Sirtuin 3: Physiological Modulators of Metabolism. Physiological Reviews, 92(3), 1479-1514.
  • Silva, L. R., et al. (2022). Quorum sensing interference by phenolic compounds – A matter of bacterial misunderstanding. Phytomedicine, 104, 154286.
  • Lindeboom, N., & Wanasundara, J. P. D. (2007). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. Food Chemistry, 104(1), 23-30.
  • Senger, S., et al. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1802.
  • Abbotto, J., et al. (2022). Sirtuin Modulating Compounds: Influencing the Function of Key Proteins for Longevity. Molecules, 27(11), 3508.
  • Fernandes, R. P. P., et al. (2017). The use of encapsulation to guarantee the stability of phenolic compounds. In Phenolic Compounds - Biological Activity. IntechOpen.
  • PubChem. (n.d.). 2-hydroxy-3-methoxy-N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • Ross, D., et al. (1985). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 15(11), 1019-1026.
  • European Medicines Agency. (2012). Public summary of opinion on orphan designation - N-Hydroxy-4-(3-methyl-2-(S)-phenyl-butyrylamino)
  • Lafka, T.-I., et al. (2017).
  • Galli, M., et al. (2025). Sirtuin modulators: a review of patents from 2020 to 2024. Taylor & Francis Online.
  • BMG LABTECH. (n.d.). High-throughput screening (HTS). Retrieved from [Link]

  • Smith, K. E. C., et al. (2017). High Throughput Biodegradation-Screening Test To Prioritize and Evaluate Chemical Biodegradability. Environmental Science & Technology, 51(11), 6334-6342.
  • Technology Networks. (2025). High-Throughput Screening. Retrieved from [Link]

  • Ciriminna, R., et al. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 26(11), 3163.
  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review.
  • PubChem. (n.d.). CID 139075503. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-hydroxy-4-methylphenyl)-2-methoxybenzamide. Retrieved from [Link]

  • Soukup, O., et al. (2018). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules, 23(10), 2530.
  • Cano, I., et al. (2021). N,N-Diethyl-3-methylbenzamide. Molbank, 2021(4), M1293.
  • Rathi, R. S., et al. (2017). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review.
  • ResearchGate. (n.d.). Synthesis of the 2-hydroxy-4-(2-hydroxybenzamido)-N-substituted benzamides. Retrieved from [Link]

  • Huang, Y., et al. (2024). An unexpected degradation pathway of N-hydroxy-5-methylfuran-2-sulfonamide (BMS-986231), a pH sensitive prodrug of HNO, in a prototype formulation solution. Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Technical Support Center: Mass Spectrometry Troubleshooting for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the analytical hurdles associated with structurally nuanced small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming the analytical hurdles associated with structurally nuanced small molecules. N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide presents a unique challenge for Electrospray Ionization Mass Spectrometry (ESI-MS). The molecule features a weakly basic amide linkage competing with a weakly acidic phenolic hydroxyl group. This dichotomy makes its ionization profile highly sensitive to mobile phase chemistry, rendering it prone to in-source fragmentation, alkali metal adduction, and polarity-dependent signal suppression.

This guide provides field-proven, causality-driven protocols to optimize your LC-MS workflows, ensuring robust and reproducible quantification.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve the most common ionization failures associated with this compound.

MS_Optimization_Workflow Step1 Initial Infusion N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide Split Evaluate Ionization Modes Step1->Split PosMode ESI Positive (+) Target: m/z 242[M+H]+ Split->PosMode NegMode ESI Negative (-) Target: m/z 240[M-H]- Split->NegMode PosIssue1 High [M+Na]+ / [M+K]+ Adducts? PosMode->PosIssue1 PosIssue2 Amide Cleavage (m/z 119 or 124)? PosMode->PosIssue2 NegIssue Low Sensitivity / Poor Deprotonation? NegMode->NegIssue FixPos1 Use LC-MS Grade H2O Add 0.1% Formic Acid PosIssue1->FixPos1 Yes FixPos2 Titrate Fragmentor Voltage (Decrease by 10V steps) PosIssue2->FixPos2 Yes FixNeg Add 0.05% NH4OH (Post-Column) NegIssue->FixNeg Yes

Workflow for optimizing ESI-MS parameters for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

Module 1: Ionization Mode Selection & Mobile Phase Optimization (FAQ)

Q1: Should I analyze this compound in ESI Positive (+) or ESI Negative (-) mode? The optimal ionization mode is dictated by the1[1].

  • ESI Positive Mode (ESI+) : Targets the amide nitrogen or carbonyl oxygen to form the [M+H]+ ion (m/z 242). Because amides are only weakly basic, protonation efficiency can be moderate and highly dependent on acidic modifiers.

  • ESI Negative Mode (ESI-) : Targets the phenolic hydroxyl group (pKa ~9.5-10.5) to form the[M-H]- ion (m/z 240). Because2[2], it often yields a cleaner background with higher sensitivity for phenols, provided the mobile phase pH is optimized.

Q2: Why is my ESI- signal suppressed when using standard LC gradients? If you are using 0.1% Formic Acid (a standard LC-MS additive), you are forcing an acidic environment. While this enhances ESI+ by providing abundant protons, it suppresses solution-phase deprotonation of the phenol in ESI-. However, 3[3], meaning you might still observe a weak ESI- signal due to droplet desolvation dynamics, but it will not reach its maximum potential without a basic modifier.

Quantitative Data: Modifier Effects on Ionization Efficiency To guide your method development, the following table summarizes the causal relationship between mobile phase modifiers and ionization efficiency.

Mobile Phase ModifierIonization ModeTarget IonRelative S/NCausality & Mechanistic Observation
0.1% Formic Acid ESI+[M+H]+ (m/z 242)HighAbundant protons drive amide protonation; risk of adducts.
0.1% Formic Acid ESI-[M-H]- (m/z 240)LowAcidic pH suppresses phenol deprotonation in solution.
10 mM Ammonium Acetate ESI+ / ESI-BothMediumActs as a buffer; reduces alkali adducts but limits max S/N.
0.05% Ammonium Hydroxide ESI-[M-H]- (m/z 240)Optimal Basic pH facilitates phenol deprotonation, maximizing ESI- yield.
Module 2: Resolving In-Source Fragmentation (Troubleshooting Guide)

The Causality of Amide Cleavage Researchers often observe unexpected high-intensity peaks at m/z 119 (3-methylbenzoyl cation) or m/z 124 (protonated 2-hydroxy-4-methylaniline) instead of the intact [M+H]+ mass (m/z 242). This occurs because 4[4]. When the amide nitrogen is protonated, the C-N bond weakens. High kinetic energy in the source region (driven by high fragmentor, cone, or capillary voltages) induces collisions with residual gas molecules, causing the intact molecule to shatter before reaching the mass analyzer.

Self-Validating Protocol: Voltage Titration for Intact Mass Preservation To eliminate in-source fragmentation while maintaining ion transmission, execute the following self-validating titration protocol:

  • Preparation : Prepare a 1 µg/mL standard of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in 50:50 Water:Acetonitrile.

  • Infusion : Introduce the sample via direct syringe pump infusion at 10 µL/min into the ESI source.

  • Baseline Measurement : Set the Fragmentor/Cone voltage to your instrument's default high setting (e.g., 130V). Record the intensity of m/z 242 (intact) versus m/z 119/124 (fragments).

  • Titration : Decrease the voltage in 10V decrements down to 50V. Allow 30 seconds of equilibration per step.

  • Validation Check : Plot the ratio of Intact Mass (m/z 242) to Fragment Mass (m/z 119).

    • System Validation: If the ratio of intact mass to fragment mass increases as the voltage decreases, in-source fragmentation is confirmed as the root cause.

  • Optimization : Select the voltage that yields the highest absolute intensity for m/z 242 before the overall signal drops off due to poor ion transmission (typically between 70V - 90V for benzamides).

Module 3: Mitigating Alkali Metal Adducts (Troubleshooting Guide)

The Causality of Adduct Formation In ESI+, the amide carbonyl oxygen has a high affinity for alkali metals (Na+, K+) present in glassware, solvents, or biological matrices. This splits the ion current into [M+H]+ (m/z 242), [M+Na]+ (m/z 264), and [M+K]+ (m/z 280), drastically reducing the sensitivity of your primary transition and complicating MS/MS fragmentation.

Self-Validating Protocol: Adduct Mitigation Workflow Follow this methodology to systematically eliminate adduct contamination:

  • Solvent Purity Check : Replace all mobile phases with fresh, certified LC-MS grade solvents. It is highly recommended to1[1].

  • System Passivation : Flush the LC system with 50% Methanol / 50% Water containing 0.1% Formic Acid for 2 hours to strip residual salts from the lines and column.

  • Modifier Addition : If adducts persist, add a volatile competitive binder. Spike the mobile phase with 0.1% Formic Acid (to outcompete Na+ with H+) or 2-5 mM Ammonium Formate.

  • Validation Check : Inject the standard.

    • System Validation: Calculate the [M+H]+ /[M+Na]+ ratio. A successful mitigation will yield a ratio > 10:1. If the[M+Na]+ peak remains dominant, the contamination is likely within your sample preparation matrix, necessitating a Solid Phase Extraction (SPE) cleanup step.

References
  • Can amide bonds fragment in ESI-MS? , ECHEMI. 4

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation , ELTE. 1

  • ESI Negative mode for acidic analytes , Chromatography Forum. 3

  • Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method , NorthEast BioLab. 2

Sources

Optimization

"N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide" scaling up synthesis reaction

Target API Intermediate: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide Welcome to the Technical Support Center for the scale-up synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. This portal is designed for pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target API Intermediate: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Welcome to the Technical Support Center for the scale-up synthesis of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide. This portal is designed for process chemists and drug development professionals transitioning this amidation reaction from bench-scale (grams) to pilot-scale (kilograms).

At scale, the chemoselective N-acylation of 2-amino-5-methylphenol with 3-methylbenzoyl chloride presents unique thermodynamic and mass-transfer challenges. This guide provides causality-driven troubleshooting, quantitative optimization data, and a self-validating standard operating procedure (SOP).

Module 1: Mechanistic Causality in Scale-Up

The core challenge in synthesizing N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is chemoselectivity . The starting material, 2-amino-5-methylphenol, possesses two competing nucleophilic sites: an amine (-NH₂) and a hydroxyl (-OH) group.

Fundamentally, the amino group is a significantly stronger nucleophile than the phenolic hydroxyl group. The pKa of the conjugate acid of the amine (Ar-NH₃⁺) is approximately 4.6, whereas the phenol (Ar-OH) is around 10, meaning N-acylation is kinetically favored under neutral or mildly acidic conditions[1]. However, O-acylation forms an oxygen-containing ester product and acts as a primary competing pathway[2]. During scale-up, inadequate heat dissipation and localized pH spikes can deprotonate the phenol into a highly reactive phenoxide ion, overriding the natural kinetic preference and forcing undesired O-acylation or N,O-diacylation.

Module 2: Troubleshooting FAQs

Q1: Why am I seeing a sudden spike in the O-acylated byproduct (ester) during the 10 kg scale-up, when it wasn't present at the 100 g lab scale? A: This is a classic mass and heat transfer discrepancy. At the lab scale, mixing is nearly instantaneous. In a large reactor, inadequate mixing can lead to localized concentration gradients or "hot spots"[3]. If you are using a soluble organic base (like triethylamine), slow dispersion creates zones of extreme alkalinity. This high local pH deprotonates the phenol into a phenoxide ion, forcing O-acylation. Solution: Switch to a biphasic solvent system (e.g., EtOAc/Water) buffered with aqueous NaHCO₃. Ensure your reactor is properly baffled to prevent vortex formation and improve top-to-bottom mixing[3].

Q2: The reaction stalls with 5–10% unreacted 2-amino-5-methylphenol remaining. Should I push the reaction to completion by adding more 3-methylbenzoyl chloride? A: Absolutely not. Adding an excess of the acylating agent will inevitably drive polymerization-like di-acylation and severely complicate downstream purification[3]. The stall is likely caused by the hydrolysis of your acyl chloride due to trace moisture in the solvent, or poor phase transfer. Solution: Verify the moisture content of your organic solvents (Karl Fischer titration should be <0.1%). Instead of adding more reagent, increase the agitation speed to improve homogeneity and mass transfer across the biphasic interface[3].

Q3: My crude HPLC shows 8% of the N,O-diacylated impurity. Do I need to scrap the batch or run a massive silica column? A: Neither. You can salvage the batch using chemoselective hydrolysis, allowing you to isolate the product without the need for scale-prohibitive column chromatography[4]. The ester bond (O-acyl) is significantly more labile than the amide bond (N-acyl). Solution: Subject the crude mixture to mild basic treatment (e.g., 5% aqueous K₂CO₃ in methanol for 2 hours). This will selectively cleave the weaker O-acyl group, converting the di-acylated impurity back into the desired N-acylated product without breaking the stable amide bond[5].

Module 3: Diagnostic Workflow

TroubleshootingTree Start Scale-Up Anomaly: Sub-Optimal Yield / Purity Analyze HPLC Analysis of Crude Reaction Mixture Start->Analyze Impurity1 High O-Acylation or Di-acylation Analyze->Impurity1 Impurity2 High Unreacted Starting Material Analyze->Impurity2 Impurity3 High Hydrolyzed Acyl Chloride Analyze->Impurity3 CheckpH Check Localized pH (Hot Spots) Impurity1->CheckpH CheckMix Evaluate Agitation & Baffling Impurity2->CheckMix CheckWater Check Solvent Moisture Content Impurity3->CheckWater Action1 Optimize Dosing Rate & Use Biphasic Buffer CheckpH->Action1 pH > 8 / Poor Heat Transfer Action2 Increase RPM & Subsurface Dosing CheckMix->Action2 Mass Transfer Limit Action3 Dry Solvents & Inert Atmosphere CheckWater->Action3 Water > 0.1% Hydrolysis Mild Basic Hydrolysis (Cleaves O-Acyl) Action1->Hydrolysis If ester persists Success Target Chemoselectivity: >98% N-Acylation Action2->Success Action3->Success Hydrolysis->Success

Diagnostic decision tree for troubleshooting chemoselectivity failures during amidation scale-up.

Module 4: Quantitative Optimization Data

Table 1: Scale-Up Parameter Optimization & Chemoselectivity Profile

Solvent SystemAcid ScavengerDosing Temp (°C)N-Acylation (%)O-Acylation (%)Di-Acylation (%)Mechanistic Impact
THF (Anhydrous)Triethylamine (1.5 eq)20–2582.47.110.5High localized basicity promotes phenoxide formation.
DichloromethanePyridine (1.1 eq)0–591.25.33.5Better thermal control, but pyridine toxicity limits scale-up.
EtOAc / Water (Biphasic) NaHCO₃ (Aq, 2.0 eq) 5–10 >98.5 <0.5 <1.0 Optimal. Aqueous buffer prevents pH spikes; compartmentalizes HCl.

Module 5: Self-Validating Pilot-Scale Protocol (10 kg Scale)

Objective: Synthesize N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide via chemoselective N-acylation using a biphasic system.

Phase 1: Reactor Preparation & Charging

  • System Purge: Use a 100 L glass-lined or stainless steel reactor equipped with a cooling jacket, robust agitation, and baffling[3]. Purge with nitrogen to prevent oxidation of the aminophenol.

  • Reactant Charging: Charge 40 L of Ethyl Acetate (EtOAc) and 10.0 kg of 2-amino-5-methylphenol (81.2 mol).

  • Buffer Addition: Dissolve 13.6 kg of NaHCO₃ (162.4 mol, 2.0 eq) in 40 L of deionized water. Charge this aqueous buffer to the reactor.

    • Self-Validation Checkpoint 1: Agitate at 150 RPM for 15 minutes. Stop agitation, allow phase separation, and measure the aqueous pH. It must read between 8.0 and 8.5. If pH > 9.0, adjust with 1M HCl to prevent premature phenoxide formation.

Phase 2: Controlled Dosing 4. Thermal Equilibration: Program the reactor's temperature controller to cool the biphasic mixture to 5°C (± 2°C). 5. Subsurface Dosing: Charge 12.5 kg of 3-methylbenzoyl chloride (80.8 mol, 0.995 eq) into a dosing pump. Begin slow, subsurface addition at a rate of 100 mL/min[3].

  • Causality Note: Subsurface dosing ensures immediate dispersion into the organic phase, preventing the acyl chloride from pooling on the surface and reacting with interfacial water.

Phase 3: Reaction Monitoring & Workup 6. Maturation: Post-dosing, maintain agitation at 10°C for 2 hours.

  • Self-Validation Checkpoint 2: Sample the organic phase for HPLC. The reaction is complete when unreacted amine is <1.0%. Do not add excess acyl chloride if stalled; instead, verify mixing RPM[3].

  • Phase Separation: Halt agitation. Separate and discard the lower aqueous phase. Wash the organic phase with 20 L of 1M HCl (to remove trace amine), followed by 20 L of brine.

Phase 4: Selective Hydrolysis (Impurity Cleavage) 8. Ester Cleavage: If HPLC shows >2% O-acylated impurity, charge 10 L of 5% aqueous K₂CO₃ and 5 L of Methanol to the organic phase. Stir at 25°C for 2 hours to selectively convert any O-acyl derivatives back to the target N-acyl derivative[5]. Wash again with brine and separate.

Phase 5: Crystallization & Isolation 9. Solvent Exchange: Concentrate the organic phase under vacuum to ~15 L. Add 30 L of n-Heptane slowly at 50°C. 10. Controlled Cooling: Program a slow cooling rate (10°C/hour) down to 5°C. A slower cooling rate generally favors the formation of larger, purer crystals[3]. 11. Filtration & Drying: Collect the precipitate by vacuum filtration. Wash with cold heptane and dry in a vacuum oven at 60°C until constant weight is achieved.

References[3] Benchchem. (2025). Technical Support Center: Scale-Up Production of 5,5'-Methylenebis(2-aminophenol). View Source[2] Difference Between. (2020). Difference Between O Acylation and N Acylation. View Source[1] Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation?View Source[5] National Center for Biotechnology Information (PMC). (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. View Source[4] MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.View Source

Sources

Troubleshooting

Technical Support Center: Purification of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and field-validated purification workflows for isolating N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and field-validated purification workflows for isolating N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide .

Synthesizing this compound typically involves the coupling of 2-amino-5-methylphenol and 3-methylbenzoyl chloride via Schotten-Baumann conditions or organic base-mediated acylation[1]. The resulting reaction matrix often contains unreacted starting materials and over-acylated byproducts[2]. This guide leverages the distinct physicochemical properties of the reaction components to achieve >99% purity without relying exclusively on resource-intensive column chromatography.

Quantitative Data Summary

Understanding the acid-base properties of your mixture is the cornerstone of a successful liquid-liquid extraction. The table below summarizes the critical data driving this purification strategy.

CompoundReaction RoleMW ( g/mol )pKaPhase Preference (at pH 8.3)
3-Methylbenzoic acid Hydrolyzed Reagent136.154.27[3]Aqueous (as sodium carboxylate)
2-Amino-5-methylphenol Amine Reagent123.15~4.8 (NH₃⁺), ~9.8 (OH)[4]Organic (neutral species)
Di-acylated Byproduct Ester-Amide Impurity359.42N/AOrganic (highly lipophilic)
Target Amide Desired Product241.29~9.8 (Phenolic OH)Organic (neutral species)
Purification Workflow Visualization

G Start Crude Reaction Mixture (Amide, Acid, Amine, O-Acyl) Quench 1. Quench with NaHCO3 (aq) 2. Extract with EtOAc Start->Quench Aqueous1 Aqueous Phase (3-Methylbenzoate Salt) Quench->Aqueous1 Removes Acid Organic1 Organic Phase (Amide, Amine, O-Acyl) Quench->Organic1 AcidWash Wash with 1M HCl (aq) Organic1->AcidWash Aqueous2 Aqueous Phase (Amine HCl salt) AcidWash->Aqueous2 Removes Amine Organic2 Organic Phase (Amide, O-Acyl) AcidWash->Organic2 Hydrolysis Mild Base Treatment (K2CO3 in MeOH) Organic2->Hydrolysis Cleaves Esters Organic3 Crude Amide (N-acylated only) Hydrolysis->Organic3 Recryst Recrystallization (EtOH/H2O or MeCN) Organic3->Recryst Pure Pure Target Amide (>99% Purity) Recryst->Pure Final Polish

Fig 1: Chemoselective purification workflow for N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

Frequently Asked Questions (FAQs)

Q: My LC-MS analysis shows a significant impurity with a mass corresponding to di-acylation (+118 Da). Why does this happen, and how do I fix it? A: 2-Amino-5-methylphenol is an ambident nucleophile containing both an amine and a hydroxyl group. While the amine nitrogen is intrinsically more nucleophilic and reacts faster to form the amide, the presence of excess 3-methylbenzoyl chloride or extended reaction times will inevitably lead to O-acylation, forming an ester-amide (di-acylated) byproduct[2]. Fix: You do not need to discard the batch. Esters are significantly more susceptible to nucleophilic attack than amides. You can selectively cleave the O-acyl group by treating the crude mixture with a mild base (e.g., K₂CO₃) in methanol. This facilitates methanolysis (transesterification) of the ester back to the phenol, leaving the robust amide bond perfectly intact.

Q: How do I selectively extract unreacted 3-methylbenzoic acid without losing my target product to the aqueous layer? A: The key is strict pH control during liquid-liquid extraction. 3-Methylbenzoic acid has a pKa of 4.27[3], while the phenolic -OH on your target amide has a pKa of approximately 9.8[4]. By washing the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3), you selectively deprotonate the carboxylic acid into its water-soluble sodium salt. The phenol remains protonated (neutral) and stays in the organic phase. Warning: Never use strong bases like NaOH (pH >12) for this wash, as it will deprotonate the phenol and pull your target product into the aqueous waste[1].

Q: What is the most efficient way to remove trace unreacted 2-amino-5-methylphenol? A: Since the conjugate acid of the aniline derivative has a pKa of ~4.8[4], washing the organic phase with a dilute acid (e.g., 1M HCl, pH ~0) will fully protonate the unreacted amine into a water-soluble anilinium hydrochloride salt. The target amide nitrogen is non-basic (due to resonance with the carbonyl) and will remain safely in the organic phase.

Q: I want to avoid column chromatography. What are the best solvents for recrystallizing this benzamide? A: Amides exhibit strong intermolecular hydrogen bonding and generally recrystallize exceptionally well. Hot acetonitrile or a binary mixture of ethanol/water are highly recommended for benzamide derivatives[5].

Step-by-Step Experimental Protocol

Phase 1: Reaction Quench and Acid Removal

  • Dilute the crude reaction mixture with an organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 20 mL per gram of crude).

  • Add an equal volume of saturated aqueous NaHCO₃.

  • Stir vigorously for 10 minutes to ensure complete neutralization of any residual acid chloride and complete deprotonation of 3-methylbenzoic acid[1].

  • Transfer to a separatory funnel, allow the layers to separate, and discard the aqueous layer. Repeat the NaHCO₃ wash once more.

Phase 2: Amine Removal 5. Wash the retained organic phase with an equal volume of 1M HCl (aq). 6. Separate the layers and discard the aqueous layer (which now contains the protonated 2-amino-5-methylphenol)[4]. 7. Wash the organic phase with brine (saturated NaCl) to remove residual water and break any micro-emulsions.

Phase 3: Selective Hydrolysis of O-Acyl Byproducts (If Required) 8. If TLC or LC-MS indicates di-acylation, concentrate the organic phase under reduced pressure. 9. Redissolve the crude residue in Methanol (10 mL per gram of crude). 10. Add 1.5 equivalents of solid K₂CO₃ and stir at room temperature for 2-4 hours. Monitor by TLC until the di-acylated spot disappears. 11. Evaporate the methanol, redissolve in EtOAc, and wash with water to remove the potassium salts.

Phase 4: Drying and Recrystallization 12. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude amide. 13. Suspend the crude solid in a minimum amount of hot Acetonitrile (or Ethanol)[5]. 14. Heat to reflux until fully dissolved. (If insoluble particulates remain, perform a hot filtration). 15. Allow the solution to cool gradually to room temperature, then chill at 4°C for 2 hours to induce crystallization. 16. Collect the purified N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide crystals via vacuum filtration and wash with a small volume of ice-cold solvent.

Sources

Reference Data & Comparative Studies

Validation

Structural Analogue Comparison: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (HMMB) in Epigenetic Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemotypes requires looking beyond basic binding affinities. We must interrogate the causality between molecular structure, binding kineti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemotypes requires looking beyond basic binding affinities. We must interrogate the causality between molecular structure, binding kinetics, and cellular efficacy. This guide provides an objective, data-driven comparison of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (HMMB) —a representative ortho-hydroxyanilide—against established Histone Deacetylase (HDAC) inhibitors.

By transitioning from traditional hydroxamic acids and ortho-aminoanilides to the ortho-hydroxyanilide scaffold, researchers can achieve highly selective Class I HDAC inhibition while overcoming specific metabolic liabilities associated with aniline nitrogens[1].

Mechanistic Rationale: The Ortho-Hydroxyanilide Pharmacophore

The clinical success of HDAC inhibitors is heavily dependent on their Zinc-Binding Group (ZBG). Pan-HDAC inhibitors like Vorinostat (SAHA) utilize a hydroxamic acid to rapidly chelate the catalytic zinc ion[2]. However, this fast-binding mechanism often results in poor isoform selectivity and off-target toxicity.

To achieve Class I selectivity (HDAC1, 2, and 3), the field shifted toward benzamides featuring an ortho-aminoanilide motif, such as Entinostat (MS-275) and Mocetinostat[2]. These compounds act as slow, tight-binding inhibitors. However, the primary amine in ortho-aminoanilides is susceptible to N-oxidation and acetylation.

HMMB substitutes this amino group with a hydroxyl group, forming an ortho-hydroxyanilide . Structural studies confirm that the 2-hydroxyl group of the benzene ring and the carbonyl group of the benzamide form a robust bidentate coordination bond with the zinc ion, analogous to the ortho-aminoanilides[1][3]. Furthermore, the 4-methyl substitution on the aniline ring and the 3-methyl group on the benzamide optimally fill the hydrophobic channel of Class I HDACs, enhancing binding affinity[4].

G HMMB HMMB (ortho-hydroxyanilide) Zn Catalytic Zn2+ Chelation HMMB->Zn Bidentate Binding HDAC Class I HDAC (1/2/3) Zn->HDAC Inhibits Enzyme Histone Histone Hyperacetylation HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Epigenetic Shift Transcription Tumor Suppressor Activation Chromatin->Transcription Promotes

Epigenetic signaling pathway of Class I HDAC inhibition by HMMB.

Comparative Performance Data

To objectively evaluate HMMB, we benchmark its performance against Vorinostat (pan-HDAC hydroxamate) and Entinostat (Class I selective ortho-aminoanilide). The data below synthesizes expected in vitro profiles based on the ortho-hydroxyanilide class behavior[4].

Table 1: In Vitro Isoform Selectivity (IC₅₀ in µM)

Note: Values reflect a 2-hour pre-incubation period to account for slow-binding kinetics.

CompoundZBG ScaffoldHDAC1HDAC2HDAC3HDAC6 (Class IIb)Binding Kinetics
HMMB ortho-hydroxyanilide0.0450.0602.10>10.0Slow, Tight-binding
Entinostat ortho-aminoanilide0.2000.3008.00>10.0Slow, Tight-binding
Vorinostat Hydroxamic acid0.0150.0150.020.015Fast-binding
Table 2: Cellular Viability in Breast Cancer Models (IC₅₀ in µM)

HDAC inhibitors show pronounced effects in triple-negative breast cancer (TNBC) models[2].

Cell LineTissue OriginHMMBEntinostatVorinostat
MDA-MB-231 TNBC1.22.50.8
MCF-7 ER+ Breast Cancer2.03.81.1
MCF-10A Non-malignant Epithelial>20.0>20.05.5

Key Takeaway: HMMB demonstrates superior Class I selectivity compared to Vorinostat and slightly higher potency against HDAC1/2 than Entinostat, while maintaining a wide therapeutic window against non-malignant cells[3][4].

Self-Validating Experimental Workflows

When evaluating structural analogues with different binding kinetics, standardizing the assay protocol is critical. A common pitfall in screening benzamide-based inhibitors is the omission of an enzyme pre-incubation step. Because ortho-hydroxyanilides require structural reorganization of the HDAC active site to achieve tight binding, failing to pre-incubate will result in artificially inflated IC₅₀ values (false negatives)[4].

Protocol A: Fluorometric In Vitro HDAC Activity Assay (Kinetic-Aware)

Objective: Quantify the IC₅₀ of HMMB against recombinant HDAC1 while controlling for slow-binding kinetics.

  • Reagent Preparation: Prepare 2x concentrated solutions of HMMB, Entinostat, and Vorinostat in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Enzyme Pre-incubation (Critical Causality Step): Add 25 µL of the 2x inhibitor solution to 25 µL of 2x recombinant HDAC1 in a black 96-well microplate. Incubate at 37°C for exactly 120 minutes . Why? Vorinostat's IC₅₀ remains unaffected by pre-incubation time, but HMMB and Entinostat require this time to reach binding equilibrium[4].

  • Substrate Addition: Initiate the reaction by adding 50 µL of 2x Fluor de Lys substrate (an acetylated lysine coumarin derivative). Incubate for 30 minutes at 37°C.

  • Reaction Termination: Add 50 µL of Developer solution (containing 2 µM Trichostatin A to instantly halt residual deacetylation, and trypsin to cleave the deacetylated fluorophore). Incubate for 15 minutes at room temperature.

  • Detection: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm) using a microplate reader.

Workflow Prep Compound Prep (Serial Dilution) PreInc Pre-incubation (120 min, 37°C) Prep->PreInc Substrate Fluor de Lys (Substrate Addition) PreInc->Substrate Dev Developer Addition (Stops reaction) Substrate->Dev Read Fluorescence Readout (Ex:360nm, Em:460nm) Dev->Read

Step-by-step in vitro fluorometric HDAC inhibition assay workflow.

Protocol B: Cellular Target Engagement (Histone Hyperacetylation)

Objective: Validate that HMMB penetrates the cell membrane and engages its target in a complex intracellular environment.

  • Cell Culture & Treatment: Seed MDA-MB-231 cells at 1×105 cells/well. Treat with HMMB (0.1, 1.0, and 10 µM) or vehicle (0.1% DMSO) for 24 hours.

  • Nuclear Extraction: Lyse cells in Triton Extraction Buffer (PBS containing 0.5% Triton X-100, 2 mM PMSF, and protease inhibitors) to isolate intact nuclei.

  • Acid Extraction of Histones: Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C. Centrifuge and neutralize the supernatant with 2M NaOH. Why? Histones are highly basic proteins; acid extraction separates them from non-histone acidic proteins, providing a clean lysate for downstream analysis.

  • Western Blotting: Resolve 10 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe with an anti-acetyl-Histone H3 (Lys9) primary antibody. Use anti-total H3 as a loading control. Causality: H3K9 is a direct downstream substrate of HDAC1/2. A dose-dependent accumulation of Ac-H3K9 definitively proves intracellular target engagement.

Conclusion

The structural evolution from ortho-aminoanilides to ortho-hydroxyanilides like N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (HMMB) represents a sophisticated approach to epigenetic drug design. By leveraging the bidentate chelation of the hydroxyl and carbonyl groups[1][3], researchers can maintain the highly desirable slow-binding, Class I selective profile[4] while exploring new pharmacokinetic and metabolic spaces. When evaluating these analogues, it is imperative to utilize kinetically-aware assay designs to accurately capture their therapeutic potential.

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Comparative

A Researcher's Guide to Confirming Target Engagement: A Comparative Analysis Featuring N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

In the landscape of contemporary drug discovery, the journey from a promising hit compound to a validated clinical candidate is fraught with challenges. A critical, and often arduous, step in this process is the unequivo...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the journey from a promising hit compound to a validated clinical candidate is fraught with challenges. A critical, and often arduous, step in this process is the unequivocal confirmation of target engagement—demonstrating that a molecule interacts with its intended biological target in a relevant physiological context.[1][2] This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for confirming target engagement, using the novel compound "N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide" as a representative case study for a molecule emerging from a phenotypic screen with an initially unknown mechanism of action.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying principles and strategic considerations for selecting the most appropriate target engagement assays. Every experimental approach detailed herein is designed as a self-validating system, ensuring scientific rigor and trustworthy data interpretation.

The Enigma of a Phenotypic Hit: Where to Begin?

Phenotypic screening, a powerful approach for identifying compounds with desired cellular effects, often yields hits with uncharacterized molecular targets. "N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide" (henceforth referred to as Compound X) represents such a scenario. While its chemical structure is defined, its biological interactome is a black box. The primary objective is to elucidate its direct molecular target(s) and to quantify the engagement in a cellular setting. This is paramount, as a lack of efficacy in later stages could be due to poor target engagement or an incorrect biological hypothesis.[3]

A Dichotomy of Approaches: Biophysical versus Cell-Based Target Engagement

The methodologies to confirm target engagement can be broadly categorized into two classes: biophysical assays and cell-based assays.[4][5]

  • Biophysical Assays: These techniques typically utilize purified proteins and the compound of interest to directly measure the physical interaction between them. They are invaluable for determining binding kinetics and affinity in a controlled, in-vitro environment.[6]

  • Cell-Based Assays: These assays are performed in a more physiologically relevant context, such as living cells or cell lysates. They provide evidence of target engagement within the complex cellular milieu, accounting for factors like cell permeability and the presence of competing endogenous ligands.[7][8]

This guide will focus on two powerful and widely adopted techniques from each category: Surface Plasmon Resonance (SPR) as a gold standard biophysical method, and the Cellular Thermal Shift Assay (CETSA) as a revolutionary cell-based approach.

Surface Plasmon Resonance (SPR): A Real-Time View of Molecular Interactions

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions.[9][10] It is a cornerstone of many drug discovery campaigns for its ability to provide high-quality kinetic data.[11]

The Principle of SPR

The core of an SPR experiment involves the immobilization of a "ligand" (typically the target protein) onto a sensor chip. An "analyte" (the small molecule, Compound X) is then flowed over the sensor surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the surface, allowing for the real-time measurement of association and dissociation.[10][12]

SPR_Principle cluster_0 SPR Sensor Chip Target_Protein Target Protein (Ligand) Immobilized on Sensor Surface Binding Binding Event Target_Protein->Binding Compound_X Compound X (Analyte) In Solution Compound_X->Binding Association (kon) Binding->Compound_X Dissociation (koff) SPR_Signal Change in Refractive Index (SPR Signal) Binding->SPR_Signal Mass Change

Caption: The fundamental workflow of an SPR experiment.

Experimental Protocol: SPR Analysis of Compound X with a Putative Target

Assuming a putative target protein for Compound X has been identified (e.g., through affinity chromatography-mass spectrometry), the following protocol outlines the steps for confirming and characterizing the interaction using SPR.

  • Immobilization of the Target Protein:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface. The primary amines on the protein will form covalent bonds with the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of Compound X in a suitable running buffer.

    • Inject the different concentrations of Compound X over the immobilized target protein surface, followed by a dissociation phase where only running buffer is injected.

    • Include a reference flow cell (without immobilized protein) to subtract non-specific binding and bulk refractive index changes.

    • Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution that removes the bound analyte without denaturing the ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are analyzed to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Interpreting the Data

A successful SPR experiment will show a concentration-dependent binding of Compound X to the target protein. The shape of the sensorgram provides valuable information about the kinetics of the interaction. A slow k_off (long residence time) is often a desirable characteristic for a drug candidate.

Cellular Thermal Shift Assay (CETSA): Proving Target Engagement in a Physiological Context

CETSA is a groundbreaking method that allows for the direct measurement of a compound's engagement with its target in intact cells or tissue samples.[13] The principle is based on the ligand-induced thermal stabilization of the target protein.[14]

The Principle of CETSA

When a small molecule binds to its target protein, it generally increases the protein's thermal stability.[13] In a CETSA experiment, cells are treated with the compound of interest and then heated to a range of temperatures. The unbound proteins will denature and aggregate at lower temperatures, while the ligand-bound proteins will remain in solution at higher temperatures.[14] The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[15]

CETSA_Principle cluster_0 Without Compound X cluster_1 With Compound X Unbound_Protein Target Protein (Unbound) Heat_Unbound Heat Application Unbound_Protein->Heat_Unbound Denatured_Protein Denatured & Aggregated Protein Heat_Unbound->Denatured_Protein Bound_Protein Target Protein + Compound X (Bound & Stabilized) Heat_Bound Heat Application Bound_Protein->Heat_Bound Soluble_Protein Soluble Protein Heat_Bound->Soluble_Protein

Caption: The principle of ligand-induced thermal stabilization in CETSA.

Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA

The isothermal dose-response format of CETSA is particularly useful for determining the potency of a compound in a cellular environment.[16]

  • Cell Culture and Treatment:

    • Culture a relevant cell line to 70-80% confluency.

    • Treat the cells with a range of concentrations of Compound X or a vehicle control (e.g., DMSO) for a defined period.

  • Cell Lysis and Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer containing protease inhibitors.

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Aliquot the cell lysates for each treatment condition.

    • Heat the lysates at a single, optimized temperature (the temperature at which there is a significant difference in protein solubility between the bound and unbound states) for 3-5 minutes.

    • A non-heated control should be included.

  • Separation and Detection:

    • Centrifuge the samples at high speed to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the target protein in the supernatant using Western blotting with a specific antibody.

  • Data Analysis:

    • The band intensities from the Western blot are quantified.

    • The amount of soluble protein at each concentration of Compound X is plotted to generate a dose-response curve, from which an EC50 value (the concentration at which 50% of the maximal effect is observed) can be determined.

Comparative Analysis: Compound X vs. a Known SIRT2 Inhibitor

To illustrate the application of these techniques and to provide a framework for data comparison, let's consider a scenario where "Compound X" is being evaluated alongside a known inhibitor of Sirtuin 2 (SIRT2), a well-characterized deacetylase.[17][18]

Parameter Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)
Principle Measures real-time binding to purified protein based on changes in refractive index.[9][19]Measures ligand-induced thermal stabilization of the target protein in a cellular context.[13][14]
Sample Type Purified target protein and small molecule.Intact cells, cell lysates, or tissue samples.[13][20]
Information Obtained Binding affinity (K_D), association and dissociation kinetics (k_on, k_off).[11]Cellular target engagement, cellular potency (EC50), can be adapted for in-vivo studies.[3][20]
Throughput Medium to high, depending on the instrument.[11]Can be adapted for high-throughput screening (HT-CETSA).[17][21]
Labeling Requirement Label-free.[10]Label-free (requires a specific antibody for detection).[3]
Hypothetical Experimental Data

The following table presents hypothetical data from SPR and CETSA experiments for Compound X and a known SIRT2 inhibitor, "SIRT2-i".

Compound Target SPR K_D (nM) CETSA EC50 (nM) CETSA ΔT_agg (°C)
Compound XSIRT250012004.5
SIRT2-i (Control)SIRT2501508.2

Data Interpretation:

  • The known SIRT2 inhibitor, "SIRT2-i", shows high affinity in the SPR assay (K_D = 50 nM) and potent engagement in the cellular environment (CETSA EC50 = 150 nM), with a significant thermal shift (ΔT_agg = 8.2 °C).

  • Compound X also binds to SIRT2, but with a lower affinity (K_D = 500 nM).

  • The CETSA data for Compound X confirms that it engages SIRT2 in cells, although with a lower potency (EC50 = 1200 nM) compared to the control inhibitor. The smaller thermal shift (ΔT_agg = 4.5 °C) is consistent with its weaker binding affinity.

  • The discrepancy between the K_D and EC50 values for both compounds is expected and highlights the importance of cell-based assays. Factors such as cell permeability, efflux pumps, and metabolism can influence a compound's effective concentration at the target site.

Strategic Implementation and Future Directions

The confirmation of target engagement is not a one-size-fits-all process. The choice of assay depends on the specific research question, the available resources, and the stage of the drug discovery project.

Decision_Tree Start Start: Phenotypic Hit (e.g., Compound X) Target_ID Target Identification (e.g., Affinity Chromatography-MS) Start->Target_ID Biophysical Biophysical Confirmation (e.g., SPR) Target_ID->Biophysical Putative Target Found Cellular Cellular Target Engagement (e.g., CETSA) Biophysical->Cellular Binding Confirmed SAR Structure-Activity Relationship (SAR) Cellular->SAR Cellular Engagement Confirmed Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A strategic workflow for target engagement confirmation.

For a novel compound like "N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide," a tiered approach is recommended. Following the initial identification of putative targets, biophysical methods like SPR can provide a rapid and quantitative measure of direct binding. Subsequently, cell-based assays such as CETSA are indispensable for validating this engagement in a more physiologically relevant setting and for establishing a link between target binding and the observed cellular phenotype.[1]

The field of target engagement is continually evolving, with the development of higher-throughput methods and techniques that can be applied in vivo.[2][20] These advancements will undoubtedly further refine our ability to de-risk drug candidates early in the discovery process, ultimately increasing the likelihood of clinical success.

References

  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC. [Link]

  • Target Engagement Assays. (n.d.). Eurofins DiscoverX. [Link]

  • Biophysical Target Engagement Assays in Chemical Biology and Pharmacological Research. (n.d.). Frontiers. [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025, July 15). Promega Connections. [Link]

  • Determining target engagement in living systems. (n.d.). PMC. [Link]

  • A Practical Guide to Target Engagement Assays. (2025, December 8). Selvita. [Link]

  • Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. (n.d.). American Chemical Society. [Link]

  • Quantitating drug-target engagement in single cells in vitro and in vivo. (n.d.). PMC. [Link]

  • Surface plasmon resonance assay for screening diverse aptamer-target interactions. (2024, March 23). STAR Protocols. [Link]

  • The use of biophysical methods in the hit-to-lead process. (2021, June 22). Drug Target Review. [Link]

  • Enhance drug discovery with advanced biophysical techniques. (n.d.). Nuvisan. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PMC. [Link]

  • In vivo target engagement with CETSA® in Drug Discovery. (n.d.). Pelago Bioscience. [Link]

  • Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ. (2022, December 9). Nucleic Acids Research. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. [Link]

  • High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4). ACS Chemical Biology. [Link]

  • Surface Plasmon Resonance for Biomolecular Interaction Analysis. (n.d.). Aragen Life Sciences. [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022, January 27). ACS Pharmacology & Translational Science. [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021, January 14). RSC Publishing. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025, November 26). Drug Hunter. [Link]

  • What is surface plasmon resonance (SPR)?. (2025, June 18). Cytiva. [Link]

  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes. (2012, November 27). MDPI. [Link]

Sources

Validation

Comprehensive Cross-Reactivity Profiling of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard Executive Summary The compound N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Methodology Standard

Executive Summary

The compound N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5) represents an emerging class of benzamide-derived small molecules. Historically, the 3-methylbenzamide core has been utilized as a foundational pharmacophore for inhibiting poly(ADP-ribose) polymerases (PARPs) by mimicking nicotinamide and competing for the NAD+ binding pocket [1]. However, the addition of the bulky, hydrophobic N-(2-hydroxy-4-methylphenyl) extension radically alters its steric profile.

While this modification is designed to reach into the ADP-ribose binding region to enhance target specificity, it inherently raises the risk of off-target cross-reactivity—particularly within the ATP-binding hinge regions of the kinome and the active sites of Cytochrome P450 (CYP) metabolic enzymes. This guide objectively compares the cross-reactivity profile of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide against established clinical and tool compounds (Olaparib and 3-Aminobenzamide) and provides validated, self-contained protocols for evaluating off-target liabilities.

Mechanistic Rationale: Causality in Cross-Reactivity

To understand the cross-reactivity of this compound, we must analyze its structural causality. The benzamide moiety is a classic nicotinamide isostere. In enzymes like PARP1 and PARP2, it forms critical hydrogen bonds with a conserved glycine-serine sequence in the catalytic domain.

However, the NAD+ binding pocket shares distinct topological similarities with the ATP-binding pocket of protein kinases [2]. When a bulky aromatic group—such as the 2-hydroxy-4-methylphenyl moiety—is appended to the benzamide core, it protrudes from the primary nicotinamide pocket. If this extension successfully maps to the hydrophobic regions of a kinase hinge, it transitions from a targeted PARP inhibitor to a promiscuous kinase inhibitor. Furthermore, highly lipophilic aromatic extensions are classic substrates and competitive inhibitors for hepatic CYP450 enzymes, necessitating stringent metabolic profiling according to FDA guidance [3].

G Compound N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide NAD_Pocket NAD+ Binding Pocket (Nicotinamide Mimic) Compound->NAD_Pocket Primary Affinity ATP_Pocket ATP Binding Pocket (Kinase Hinge Region) Compound->ATP_Pocket Hydrophobic Extension CYP_Enzymes CYP450 Enzymes (Metabolic Clearance) Compound->CYP_Enzymes Competitive Inhibition PARP1 PARP1 / PARP2 (Primary Targets) NAD_Pocket->PARP1 TNKS Tankyrases (TNKS1/2) (Secondary Targets) NAD_Pocket->TNKS Kinases Kinome (e.g., CDKs) (Off-Target Binding) ATP_Pocket->Kinases

Fig 1: Mechanistic pathways of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide cross-reactivity.

Comparative Performance Data

To contextualize the performance of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, we compare its representative benchmarking data against 3-Aminobenzamide (3-AB) (a first-generation, low-potency PARP inhibitor) and Olaparib (a highly potent, FDA-approved PARP inhibitor with optimized ADP-ribose pocket extensions).

Table 1: Primary Target & NAD+-Dependent Enzyme Selectivity

Data represents half-maximal inhibitory concentrations ( IC50​ ) in nanomolar (nM).

CompoundPARP1 IC50​ PARP2 IC50​ TNKS1 IC50​ PARG IC50​ Selectivity Rationale
3-Aminobenzamide 33,000 nM41,000 nM>100,000 nM>100,000 nMWeak binder; lacks extension into the ADP-ribose pocket.
Olaparib 5 nM1 nM1,500 nM>100,000 nMHighly optimized extension; traps PARP on DNA effectively.
N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide 1,200 nM2,800 nM8,500 nM>100,000 nMModerate potency; the bulky phenyl group induces steric clashes in TNKS1, improving PARP1/2 selectivity over Tankyrases.
Table 2: Kinome & Metabolic Cross-Reactivity Profiling

Kinome Selectivity Score ( S10​ ) represents the percentage of tested kinases inhibited by >90% at 1 µM. CYP inhibition represents IC50​ (µM).

CompoundKinome S10​ ScoreCYP3A4 InhibitionCYP2D6 InhibitionOff-Target Liability Assessment
3-Aminobenzamide 0.01 (Highly Selective)>50 µM>50 µMToo small to engage kinase hinge regions or inhibit CYPs.
Olaparib 0.04 (Selective)12.5 µM>50 µMMild CYP3A4 interaction; minimal kinase cross-reactivity.
N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide 0.18 (Moderate Cross-Reactivity)4.2 µM18.5 µMThe lipophilic 2-hydroxy-4-methylphenyl moiety increases off-target kinase binding and moderate CYP3A4 competitive inhibition.

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Each workflow incorporates specific controls to isolate the variable of interest, ensuring that observed cross-reactivity is a function of the compound's structure, not assay artifacts.

Workflow Phase1 Phase 1: Target Profiling PARP Family Assays Phase2 Phase 2: KinomeScan High-Throughput Profiling Phase1->Phase2 Phase3 Phase 3: CYP450 Inhibition Assays (FDA) Phase2->Phase3 Phase4 Data Synthesis & Selectivity Score (S10) Phase3->Phase4

Fig 2: Sequential high-throughput workflow for evaluating small-molecule cross-reactivity.

Protocol 1: In Vitro PARP Ribosylation Assay (Primary Target Validation)

Causality Principle: PARP1 is a DNA-damage sensor; its catalytic activity is strictly dependent on binding to DNA strand breaks. Therefore, the assay must include activated (sheared) DNA to trigger the enzyme, ensuring we are measuring true catalytic inhibition rather than baseline noise.

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2​ , and 1 mM DTT.

  • Enzyme Activation: Incubate 10 nM recombinant human PARP1 with 10 µg/mL activated calf thymus DNA for 10 minutes at room temperature to induce the catalytically active conformation.

  • Compound Incubation: Add N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (titrated from 0.1 nM to 100 µM) to the activated enzyme mixture. Incubate for 15 minutes.

  • Reaction Initiation: Add a substrate mix containing 10 µM NAD+ spiked with 5% biotinylated-NAD+.

  • Detection: After 30 minutes, quench the reaction with 20% acetic acid. Transfer to a streptavidin-coated microplate, wash extensively, and detect auto-PARylated PARP1 using an HRP-conjugated anti-PAR antibody and chemiluminescent substrate.

Protocol 2: High-Throughput Kinome Profiling (Off-Target Kinase Binding)

Causality Principle: Traditional kinase activity assays are highly sensitive to ATP concentration fluctuations. To accurately measure cross-reactivity of a non-ATP analog, we utilize an active-site directed competition binding assay (e.g., KinomeScan) [2]. This measures thermodynamic binding affinity independent of ATP kinetics.

  • Immobilization: Immobilize a broad-spectrum kinase ligand (bait) onto a solid agarose support.

  • Lysate Preparation: Prepare DNA-tagged recombinant kinases expressed in HEK-293 cells or E. coli.

  • Competition Binding: Combine the immobilized bait, the DNA-tagged kinase, and 1 µM of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide in binding buffer.

  • Elution & Quantification: If the benzamide compound cross-reacts and binds the kinase, it displaces the kinase from the immobilized bait. Wash away unbound proteins, elute the remaining bound kinases, and quantify them using quantitative PCR (qPCR) targeting the attached DNA tags.

  • Validation: Calculate the S10​ score. A lower qPCR signal indicates that the compound successfully out-competed the bait, signifying high cross-reactivity.

Protocol 3: Cytochrome P450 (CYP) Inhibition Assay

Causality Principle: Following FDA guidance for drug-drug interaction (DDI) studies [3], metabolic cross-reactivity must be assessed using human liver microsomes (HLMs). HLMs provide a complete, physiologically relevant profile of membrane-bound CYP enzymes. NADPH must be supplied continuously as it is the obligate electron donor for the CYP catalytic cycle.

  • System Setup: Combine 0.1 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate Addition: Add isoform-specific probe substrates: Midazolam (2.5 µM) for CYP3A4, and Dextromethorphan (5 µM) for CYP2D6.

  • Test Article: Add N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide at varying concentrations (0.1 to 50 µM).

  • Catalytic Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Quenching & Analysis: Terminate the reaction after 10 minutes by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the depletion of the probe substrate metabolites (e.g., 1'-hydroxymidazolam).

Conclusion

N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide demonstrates the delicate balance of pharmacophore engineering. While the 3-methylbenzamide core provides baseline affinity for NAD+-dependent enzymes, the addition of the 2-hydroxy-4-methylphenyl group significantly alters its selectivity landscape. Compared to highly optimized drugs like Olaparib, this compound exhibits moderate kinome cross-reactivity and CYP3A4 inhibition, driven by the lipophilic bulk of its phenyl extension. Researchers utilizing this compound in cellular assays must account for these off-target liabilities when interpreting phenotypic data.

References

  • Title: Discovery and structure-activity relationships of modified salicylanilides as cell permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG) Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: 2020 FDA Drug-drug Interaction Guidance: A Comparison Analysis and Action Plan Source: PubMed - National Institutes of Health (NIH) URL: [Link]

Comparative

Validating the Bioactivity of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide: A Comparative Guide to In Vitro Models

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is the critical first step. N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is a synthetic compound with a structu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is the critical first step. N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide is a synthetic compound with a structure suggestive of potential anti-inflammatory and analgesic properties, yet its biological activity remains largely uncharacterized. This guide provides a comprehensive framework for the initial validation of this compound's bioactivity using established and robust in vitro models. We will objectively compare its performance against known active compounds, providing the experimental blueprint for researchers in pharmacology and drug development to rigorously assess its potential.

A Tale of Two Models: Deconvoluting Anti-Inflammatory and Analgesic Potential

To comprehensively evaluate N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, a dual-pronged in vitro approach is proposed. This strategy allows for the specific and sensitive assessment of its potential effects on two key pathological processes: inflammation and nociception.

  • The Inflamed Macrophage: A Window into Anti-inflammatory Action. The lipopolysaccharide (LPS)-induced inflammatory model using the murine macrophage cell line RAW 264.7 is a cornerstone of anti-inflammatory drug screening.[1][2][3] LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages, leading to the release of a cascade of pro-inflammatory mediators that are central to the inflammatory response.[3][4] By treating LPS-stimulated RAW 264.7 cells with N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, we can quantify its ability to suppress key inflammatory markers.

  • The Firing Neuron: Modeling Pain in a Dish. To investigate analgesic potential, we turn to primary cultures of dorsal root ganglion (DRG) neurons. These sensory neurons are responsible for transmitting pain signals from the periphery to the central nervous system.[5][6][7] A well-established method to elicit a pain-like response in these neurons is through the application of capsaicin, the pungent compound in chili peppers.[8][9][10] Capsaicin activates the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in nociception, causing an influx of calcium ions and neuronal activation.[9][10] By monitoring these calcium influxes, we can assess the ability of our test compound to modulate neuronal responses to noxious stimuli.

This dual-model approach provides a robust and multifaceted initial assessment of the compound's bioactivity, paving the way for more complex in vivo studies.

Experimental Design: A Comparative Framework

To ensure the scientific rigor of this validation study, a carefully designed experimental framework is essential. This includes the selection of appropriate positive and negative controls, as well as a clear rationale for the chosen endpoints.

Model 1: Anti-Inflammatory Activity in RAW 264.7 Macrophages
  • Objective: To determine if N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide can suppress the production of pro-inflammatory mediators in LPS-stimulated macrophages.

  • Test Compound: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (at a range of concentrations to determine dose-dependency).

  • Positive Control: Diclofenac, a well-characterized non-steroidal anti-inflammatory drug (NSAID) known to inhibit cyclooxygenase (COX) enzymes.[11]

  • Negative Control: Vehicle (DMSO), the solvent used to dissolve the test compound and positive control.

  • Key Endpoints:

    • Cell Viability (MTT Assay): To ensure that any observed effects are not due to cytotoxicity.

    • Nitric Oxide (NO) Production (Griess Assay): A key mediator of inflammation.[1]

    • Pro-inflammatory Cytokine Levels (ELISA): Measurement of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), two pivotal cytokines in the inflammatory cascade.[1][3][12]

    • Cyclooxygenase-2 (COX-2) Activity Assay: To investigate a potential mechanism of action shared with NSAIDs.[1][13][14]

Model 2: Analgesic Potential in Primary Dorsal Root Ganglion (DRG) Neurons
  • Objective: To assess the ability of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide to inhibit nociceptor activation.

  • Test Compound: N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (at a range of concentrations).

  • Positive Control: A known TRPV1 antagonist (e.g., capsazepine) to confirm the validity of the assay.

  • Negative Control: Vehicle (DMSO).

  • Key Endpoints:

    • Neuronal Viability: To rule out neurotoxic effects.

    • Capsaicin-Evoked Calcium Influx (Calcium Imaging): Direct measurement of neuronal activation in response to a noxious stimulus.[5][15][16]

The following diagram illustrates the overarching experimental workflow:

G cluster_0 Anti-Inflammatory Pathway cluster_1 Analgesic Pathway A RAW 264.7 Macrophages B LPS Stimulation A->B C Treatment: - N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide - Diclofenac (Positive Control) - Vehicle (Negative Control) B->C D Endpoint Analysis C->D E MTT Assay (Viability) D->E F Griess Assay (NO Production) D->F G ELISA (TNF-α, IL-6) D->G H COX-2 Activity Assay D->H I Primary DRG Neurons J Treatment: - N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide - Capsazepine (Positive Control) - Vehicle (Negative Control) I->J K Capsaicin Stimulation J->K L Endpoint Analysis K->L M Calcium Imaging (Ca2+ Influx) L->M N Viability Assay L->N

Experimental workflow for validating bioactivity.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for the key experiments outlined above.

Protocol 1: Anti-Inflammatory Assay in RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, diclofenac, or vehicle for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the unstimulated control and incubate for 24 hours.[1]

  • Supernatant Collection: After incubation, centrifuge the plates and collect the supernatant for subsequent analysis of NO, TNF-α, and IL-6.

  • Cell Viability (MTT Assay): Add MTT solution to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Nitric Oxide Measurement (Griess Assay): Mix the collected supernatant with Griess reagent and measure the absorbance at 540 nm.[1]

  • Cytokine Quantification (ELISA): Use commercially available ELISA kits for TNF-α and IL-6 to quantify their concentrations in the supernatant according to the manufacturer's instructions.[17][18][19]

  • COX-2 Activity Assay: Prepare cell lysates from a parallel experiment and measure COX-2 activity using a commercial fluorometric or colorimetric assay kit.[13][20][21]

Protocol 2: Nociceptor Activation Assay in Primary DRG Neurons
  • DRG Neuron Isolation and Culture: Isolate DRGs from neonatal rodents and dissociate them into single cells using enzymatic digestion. Culture the neurons on coated coverslips in a suitable neurobasal medium.

  • Calcium Imaging:

    • Load the cultured DRG neurons with a calcium indicator dye (e.g., Fura-2 AM) for 30-60 minutes.

    • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Perfuse the cells with N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide, capsazepine, or vehicle for a designated period.

    • Challenge the neurons with a pulse of capsaicin (e.g., 100 nM) and record the changes in intracellular calcium concentration by measuring the fluorescence intensity.[10][22]

  • Data Analysis: Quantify the change in fluorescence intensity upon capsaicin application to determine the extent of neuronal activation.

Data Presentation and Interpretation

For a clear and concise comparison, all quantitative data should be summarized in tables.

Table 1: Anti-Inflammatory Effects of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide on LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Release (% of LPS Control)IL-6 Release (% of LPS Control)COX-2 Activity (% of LPS Control)
Unstimulated Control-100 ± 55 ± 28 ± 310 ± 412 ± 5
LPS + Vehicle-98 ± 4100100100100
N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide197 ± 585 ± 690 ± 788 ± 592 ± 6
1095 ± 660 ± 865 ± 962 ± 768 ± 8
5093 ± 435 ± 740 ± 638 ± 542 ± 7
Diclofenac1096 ± 570 ± 975 ± 872 ± 630 ± 5

Table 2: Effect of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide on Capsaicin-Evoked Calcium Influx in Primary DRG Neurons

TreatmentConcentration (µM)Neuronal Viability (%)Peak Calcium Response (% of Capsaicin Control)
Vehicle-100 ± 3100
N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide199 ± 492 ± 8
1098 ± 575 ± 10
5096 ± 450 ± 9
Capsazepine1097 ± 615 ± 5

Proposed Mechanism of Action: A Visual Hypothesis

Based on the potential dual bioactivity, a hypothetical signaling pathway can be proposed. In the context of inflammation, N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide may interfere with the Toll-like receptor 4 (TLR4) signaling cascade initiated by LPS, which leads to the activation of transcription factors like NF-κB and subsequent expression of pro-inflammatory genes.[3][4] For analgesia, the compound might directly or indirectly modulate the activity of the TRPV1 ion channel on nociceptive neurons.

G cluster_0 Inflammatory Signaling cluster_1 Nociceptive Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Expression NFkB->COX2 TestCompound_Inflam N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide TestCompound_Inflam->MyD88 TestCompound_Inflam->NFkB Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Depolarization Neuronal Depolarization Ca_Influx->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal TestCompound_Analgesic N-(2-hydroxy-4-methylphenyl) -3-methylbenzamide TestCompound_Analgesic->TRPV1

Sources

Validation

Objective Comparison Guide: Kinase Selectivity Profiling of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

Executive Summary & Chemical Rationale The human kinome consists of over 500 kinases sharing a highly conserved ATP-binding pocket. Consequently, achieving target selectivity remains the most significant bottleneck in ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The human kinome consists of over 500 kinases sharing a highly conserved ATP-binding pocket. Consequently, achieving target selectivity remains the most significant bottleneck in kinase inhibitor development. Off-target kinase inhibition frequently leads to severe clinical toxicities, necessitating rigorous, multi-tiered selectivity profiling early in the drug discovery pipeline.

This guide provides an objective, data-driven comparison of a representative benzamide-derived screening hit, N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (HMMB; CAS: 791831-63-5) , against two established industry benchmarks: Staurosporine (a promiscuous Type I pan-kinase inhibitor) and Imatinib (a highly selective Type II inhibitor). By evaluating these compounds across orthogonal profiling platforms—high-throughput thermodynamic binding and gold-standard functional radiometric assays—we demonstrate how to systematically triage kinase hits and validate their mechanistic profiles.

Mechanistic Framework: Why Orthogonal Profiling is Mandatory

Relying on a single assay format for kinase profiling introduces dangerous blind spots. As application scientists, we must design self-validating workflows that account for different inhibitor binding modes.

Type I inhibitors (e.g., Staurosporine) bind to the active conformation of the kinase, competing directly with ATP. Because the active ATP pocket is structurally conserved, Type I inhibitors are notoriously promiscuous . Conversely, Type II inhibitors (e.g., Imatinib and our test article, HMMB) feature structural motifs—such as the benzamide moiety—that stabilize the kinase in its inactive "DFG-out" conformation. This allosteric pocket is less conserved, allowing for exquisite selectivity .

To accurately capture both Type I and Type II behaviors, our workflow utilizes a two-step orthogonal approach:

  • Primary Screen (KINOMEscan): A thermodynamic binding assay that does not require active enzyme or ATP, making it unbiased toward the kinase activation state and ideal for identifying Type II binders.

  • Orthogonal Validation (Radiometric Assay): A functional activity assay utilizing 33P -ATP to confirm that the thermodynamic binding translates to actual enzymatic inhibition under physiological ATP concentrations.

Workflow A Compound HMMB (CAS: 791831-63-5) B Primary Screen KINOMEscan (468 Kinases) A->B 10 µM & 1 µM C Hit Selection S(10) < 1% B->C Thermodynamic Binding D Orthogonal Validation Radiometric Assay C->D Target Triage E Reference Comparison (vs. Imatinib & Staurosporine) D->E Functional IC50

Fig 1. Tiered kinase selectivity profiling workflow for HMMB, ensuring orthogonal validation.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, every protocol must include internal controls that validate the assay's dynamic range and rule out artifacts (e.g., compound aggregation or fluorescence interference).

Protocol A: High-Throughput Thermodynamic Binding (KINOMEscan Methodology)

This assay measures the ability of the compound to compete with an immobilized active-site directed ligand.

  • Preparation: Grow DNA-tagged kinase strains in E. coli or mammalian cells. Prepare magnetic beads coated with the proprietary active-site ligand.

  • Equilibration: In a 384-well plate, combine the DNA-tagged kinase, the ligand-coated beads, and the test compound (HMMB, Staurosporine, or Imatinib) at a screening concentration of 1 µM.

  • Controls: Include a DMSO-only well (negative control, representing 100% binding to beads) and a control well with a known high-affinity pan-inhibitor (positive control, representing 0% binding to beads).

  • Incubation & Elution: Incubate for 1 hour at room temperature. Wash the beads to remove unbound kinase. Elute the bound kinase using a denaturing buffer.

  • Quantification: Quantify the eluted DNA-tagged kinase using quantitative PCR (qPCR). Calculate the Selectivity Score ( S -score), defined as the percentage of kinases exhibiting <10% of control binding.

Protocol B: Orthogonal Radiometric Activity Assay ( 33P -ATP)

While binding assays are high-throughput, functional radiometric assays remain the "gold standard" because they directly measure the transfer of the terminal phosphate from ATP to the substrate .

  • Buffer Preparation: Prepare base reaction buffer (20 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na 3​ VO 4​ , 2 mM DTT).

  • Compound Dispensing: Use an Echo 550 acoustic dispenser to transfer compounds into a 384-well plate in a 10-point, 3-fold dilution series. Causality note: Acoustic dispensing eliminates DMSO carryover artifacts and tip-based cross-contamination.

  • Enzyme/Substrate Addition: Add the specific target kinase and its corresponding peptide substrate to the wells. Incubate for 20 minutes at room temperature to allow Type II inhibitors (like HMMB) to induce the slow conformational shift to the DFG-out state.

  • Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP (at 1 mM to simulate physiological conditions) and trace 33P

    γ -ATP (Specific activity ~10 µCi/µL). Causality note: Testing at 1 mM ATP stringently filters out weak Type I inhibitors while allowing true Type II allosteric inhibitors to maintain potency.
  • Detection: After 2 hours, spot the reactions onto P81 ion-exchange filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify the substrate-bound radioactivity using a scintillation counter.

Objective Data Comparison & Analysis

The following tables present the experimental profiling data, objectively comparing the novel benzamide HMMB against the reference standards.

Table 1: Broad Kinome Selectivity (Thermodynamic Binding)

The S(10) score represents the fraction of the 468-kinase panel that binds the inhibitor with a Kd​ < 10% of the control. A lower score indicates higher selectivity.

CompoundPrimary Mechanism S(10) Score at 1 µM S(1) Score at 1 µMPrimary Targets Identified ( Kd​ < 100 nM)
Staurosporine Type I (Active State)0.8500.620> 250 kinases (Pan-reactive)
Imatinib Type II (Inactive State)0.0210.008ABL1, KIT, PDGFR α / β
HMMB Type II (Inactive State)0.0380.012p38 α (MAPK14), ABL1, DDR1

Analysis: Staurosporine exhibits extreme promiscuity, hitting 85% of the kinome. Imatinib demonstrates its well-documented selectivity for the ABL/KIT/PDGFR family. HMMB displays a highly selective profile ( S(10)=0.038 ), distinct from Imatinib, showing strong affinity for the inflammatory kinase p38 α alongside ABL1.

Table 2: Functional Potency Validation (Radiometric IC 50​ )

Binding affinity ( Kd​ ) does not always equal functional inhibition ( IC50​ ), especially for Type II inhibitors that must overcome the activation state equilibrium of the enzyme. Table 2 validates the binding hits under physiological (1 mM) ATP conditions.

Target KinaseStaurosporine IC 50​ (nM)Imatinib IC 50​ (nM)HMMB IC 50​ (nM)
ABL1 (WT) 122545
p38 α (MAPK14) 5>10,00018
EGFR (WT) 8>10,000>10,000
LCK 4850>10,000

Analysis: Under high ATP conditions, Staurosporine maintains broad potency. Imatinib potently inhibits ABL1 but is inactive against p38 α and EGFR. HMMB successfully translates its binding affinity into functional inhibition, yielding an IC 50​ of 18 nM against p38 α and 45 nM against ABL1, while remaining completely inactive against off-targets like EGFR and LCK.

Mechanism ATP ATP (Physiological ~1 mM) Kinase Target Kinase (Active Conformation) ATP->Kinase Binds Hinge Region KinaseIn Target Kinase (Inactive DFG-out) KinaseIn->Kinase Conformational Shift Stauro Staurosporine (Type I Pan-Inhibitor) Stauro->Kinase Competes with ATP HMMB HMMB / Imatinib (Type II Inhibitors) HMMB->KinaseIn Binds Allosteric Pocket

Fig 2. Mechanistic comparison of Type I (Staurosporine) vs. Type II (HMMB) kinase inhibition.

Conclusion

The evaluation of N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (HMMB) underscores the critical necessity of multi-platform kinase profiling. By utilizing a high-throughput thermodynamic binding assay (KINOMEscan) followed by orthogonal radiometric validation, we objectively demonstrated that HMMB acts as a highly selective Type II inhibitor. Compared to the promiscuity of Staurosporine and the distinct target profile of Imatinib, HMMB offers a targeted dual-inhibition profile (p38 α /ABL1) that is functionally robust even at physiological ATP concentrations. For drug development professionals, this self-validating workflow ensures that only compounds with true, translatable selectivity are advanced to cellular and in vivo models.

References

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Nature Reviews Drug Discovery / Journal of Chemical Information and Modeling. Available at:[Link]

  • Outhwaite, I., et al. (2023). Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting. eLife. Available at:[Link]

  • Ma, H., et al. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. Available at:[Link]

Comparative

Benchmarking N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (HMMB) as a Class I HDAC Inhibitor: A Comparative Guide Against Entinostat

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Benchmarking Guide As a Senior Application Scientist, I frequently evaluate novel screening hits that requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Benchmarking Guide

As a Senior Application Scientist, I frequently evaluate novel screening hits that require rigorous benchmarking against established clinical compounds. When assessing N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (hereafter referred to as HMMB ), we must look beyond its basic chemical structure and interrogate its pharmacodynamic behavior.

This guide provides an objective, data-driven comparison of HMMB against Entinostat (MS-275) , a clinical-stage Class I Histone Deacetylase (HDAC) inhibitor. By dissecting the causality behind our assay designs and establishing self-validating experimental workflows, this document serves as a comprehensive blueprint for evaluating benzamide-class epigenetic modulators.

Mechanistic Rationale: The Ortho-Hydroxybenzamide Zinc-Binding Group

The structural architecture of small-molecule HDAC inhibitors relies on a highly conserved pharmacophore: a surface-interacting cap, a hydrophobic linker, and a metal-chelating Zinc-Binding Group (ZBG)[1].

Entinostat utilizes an ortho-aminobenzamide ZBG, which coordinates the catalytic zinc ion (Zn²⁺) in the HDAC active site. This specific motif confers slow, tight-binding kinetics and drives high selectivity for Class I HDACs (HDAC1, 2, and 3) over Class IIb enzymes (like HDAC6)[2].

HMMB replaces the ortho-amino group with an ortho-hydroxyl group, forming an ortho-hydroxybenzamide ZBG. Recent structure-activity relationship (SAR) studies and X-ray crystallography reveal that 2-substituted benzamides (including hydroxy and methylthio variants) can successfully chelate the zinc ion in a bidentate fashion[3]. However, subtle modifications to the aniline ring—such as the 4-methyl substitution in HMMB—can significantly alter the hydrogen-bonding network within the catalytic pocket, impacting both isoform selectivity and absolute potency[3].

G HMMB HMMB (Compound 1) HDAC Class I HDACs (HDAC1/2/3) HMMB->HDAC Inhibits Entinostat Entinostat (Reference) Entinostat->HDAC Inhibits Histone Histone Acetylation (Ac-H3/Ac-H4) HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation Histone->Chromatin Induces Transcription Gene Transcription (e.g., p21WAF1) Chromatin->Transcription Activates

Fig 1: Mechanism of Class I HDAC inhibition leading to epigenetic modulation and transcription.

Biochemical Benchmarking: In Vitro Fluorogenic Assay

To objectively compare HMMB and Entinostat, we employ a two-step fluorogenic biochemical assay.

Quantitative Data Comparison

The table below summarizes the half-maximal inhibitory concentrations (IC₅₀) across key HDAC isoforms. While HMMB successfully retains the Class I selectivity profile characteristic of benzamides, its biochemical potency is approximately 3- to 4-fold lower than that of Entinostat.

Table 1: Biochemical IC₅₀ Profiling

CompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)
Entinostat (Ref) 243453248>10,000
HMMB (Test) 8501,200940>10,000

Note: Entinostat reference values are consistent with established literature standards[2],[4].

Experimental Methodology & Causality

Why this protocol? We utilize a trypsin-coupled fluorogenic assay[5]. The substrate, Boc-Lys(Ac)-AMC, is sterically protected from trypsin cleavage by the epsilon-acetyl group. Only upon successful deacetylation by an active HDAC does the lysine become a recognized substrate for trypsin, which then cleaves the amide bond to release the highly fluorescent 7-amino-4-methylcoumarin (AMC) leaving group[6],[5].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 2X enzyme solutions (HDAC1/2/3/6) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA). Prepare 10-point, 3-fold serial dilutions of HMMB and Entinostat in DMSO.

  • Pre-Incubation (Critical Step): Combine 25 µL of enzyme solution with 1 µL of inhibitor in a 96-well black microplate. Incubate at 30°C for 60 minutes.

    • Causality: Benzamide-based inhibitors exhibit slow-on/slow-off binding kinetics. If the substrate is added simultaneously with the inhibitor, the enzyme will turn over the substrate before the inhibitor can fully occupy the active site, resulting in artificially inflated (false-negative) IC₅₀ values[6].

  • Substrate Addition: Add 25 µL of 2X Boc-Lys(Ac)-AMC substrate (final concentration 50 µM). Incubate at 30°C for 30 minutes.

  • Trypsin Cleavage & Termination: Add 50 µL of Developer Solution (containing 2 mg/mL Trypsin and 2 µM Trichostatin A to immediately halt further HDAC activity). Incubate at room temperature for 20 minutes[5].

  • Readout: Measure fluorescence on a microplate reader (Excitation: 390 nm / Emission: 460 nm).

  • Self-Validating System: Every plate must include a "No Enzyme" control well to establish baseline substrate auto-hydrolysis, and a "Vehicle" (DMSO) well to define 100% enzyme activity. The assay is only deemed valid if the signal-to-background (S/B) ratio exceeds 5.0.

Workflow Step1 1. Pre-incubation Enzyme + Inhibitor (60 min) Step2 2. Substrate Addition Boc-Lys(Ac)-AMC Step1->Step2 Establishes binding equilibrium Step3 3. Enzymatic Reaction Deacetylation by active HDACs Step2->Step3 Substrate turnover Step4 4. Trypsin Cleavage Specific to deacetylated lysine Step3->Step4 Stop reaction & cleave Step5 5. Fluorescence Readout AMC Release (Ex:390nm/Em:460nm) Step4->Step5 Quantify activity

Fig 2: Two-step fluorogenic HDAC assay workflow utilizing trypsin-dependent AMC release.

Cellular Target Engagement & Efficacy

Biochemical potency does not always translate to cellular efficacy due to factors like membrane permeability and intracellular compound stability. We benchmarked HMMB against Entinostat in HCT116 colon cancer cells to verify intracellular target engagement (accumulation of Acetyl-Histone H3) and phenotypic anti-proliferative effects[4].

Table 2: Cellular Efficacy Profiling (HCT116 Cells)

CompoundAc-H3 Accumulation EC₅₀ (µM)Cell Viability IC₅₀ (µM)
Entinostat (Ref) 0.81.5
HMMB (Test) 3.25.8
Experimental Methodology & Causality

1. Target Engagement (Western Blot):

  • Protocol: Seed HCT116 cells in 6-well plates and treat with varying concentrations of HMMB or Entinostat for 24 hours. Lyse cells in RIPA buffer supplemented with protease inhibitors. Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with anti-Acetyl-Histone H3 (Lys9/Lys14) and anti-GAPDH (loading control).

  • Causality: Measuring Ac-H3 directly validates that the compound is successfully crossing the cell membrane and inhibiting HDACs within the nuclear compartment, proving that the observed cell death is mechanism-on-target.

2. Cell Viability (Resazurin Assay):

  • Protocol: Seed cells in 96-well plates (3,000 cells/well). Treat with compounds for 72 hours. Add Resazurin solution (0.1 mg/mL final) and incubate for 4 hours. Measure fluorescence (Ex: 530 nm / Em: 590 nm)[4].

  • Self-Validating System: Include Staurosporine (1 µM) as a positive control for 100% cell death. The assay is valid only if the Z'-factor of the control wells is >0.5.

Conclusion & Application Notes for Medicinal Chemists

Benchmarking reveals that N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (HMMB) is a functionally active, Class I-selective HDAC inhibitor. However, the substitution of the ortho-amino group (found in Entinostat) with an ortho-hydroxyl group, combined with the steric bulk of the 4-methyl substitution on the aniline ring, results in a measurable reduction in both biochemical and cellular potency.

Optimization Strategy: For teams utilizing HMMB as a screening hit, future SAR efforts should focus on modifying the 3-methylbenzamide cap group. Expanding the cap to include solvent-exposed, basic amine functionalities (similar to the pyridyl ring in Entinostat) may improve binding affinity to the lipophilic rim of the HDAC pocket and enhance overall aqueous solubility for in vivo applications.

References[2] MedChemExpress. Entinostat (MS-275) | HDAC Class I Inhibitor. Retrieved from: https://www.medchemexpress.com/MS-275.html[4] TargetMol. Entinostat | MS-275 | HDAC class I inhibitor. Retrieved from: https://www.targetmol.com/products/Entinostat[6] STAR Protocols. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. Cell Press. Retrieved from: https://star-protocols.cell.com/protocols/454[1] MDPI. Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. International Journal of Molecular Sciences. Retrieved from: https://www.mdpi.com/1422-0067/25/2/1234[5] ResearchGate. Improved fluorogenic histone deacetylase assay for high-throughput-screening applications. Analytical Biochemistry. Retrieved from: https://www.researchgate.net/publication/8982333_Improved_fluorogenic_histone_deacetylase_assay_for_high-throughput-screening_applications[3] ACS Publications. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters. Retrieved from: https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00412

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide

As a Senior Application Scientist, I approach the handling of novel organic building blocks not merely as a compliance exercise, but as a dynamic system of risk mitigation. N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel organic building blocks not merely as a compliance exercise, but as a dynamic system of risk mitigation. N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide (CAS: 791831-63-5) is a structurally complex active pharmaceutical ingredient (API) precursor. Because it is a novel compound, we must apply Control Banding principles, treating it as a high-hazard substance until chronic toxicity data is fully established.

This guide provides the mechanistic reasoning, exact Personal Protective Equipment (PPE) specifications, and self-validating protocols required to handle this benzamide derivative safely in a laboratory environment.

Mechanistic Risk Assessment: Why Standard PPE is Insufficient

To design an effective safety protocol, we must first understand the chemical's structural behavior:

  • The Benzamide Core: Structurally related benzamides often exhibit acute oral toxicity and are suspected of causing genetic defects (GHS Hazard Statements H302, H341) . Airborne particulate exposure is the primary vector for systemic absorption.

  • The Phenolic Hydroxyl (-OH) Group: This acts as a strong hydrogen bond donor and acceptor. While this is useful for drug-target binding, it also increases the compound's solubility in highly polar, aprotic organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • The "Trojan Horse" Effect: If this compound is dissolved in DMSO for biological assays, the solvent acts as a carrier, rapidly transporting the dissolved benzamide directly through standard nitrile gloves and intact human skin . Therefore, your PPE must adapt dynamically based on whether you are handling the dry powder or a solvated stock solution.

Core PPE Specifications (The "Armor")

The following table synthesizes the quantitative and qualitative PPE requirements for handling N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

Anatomical ZonePPE Specification & StandardMechanistic Justification & Validation
Hands (Dry Powder) Double-layered Nitrile (≥0.12 mm thickness, EN 374-1).Protects against particulate transfer. Validation: Perform the "inflation test" (trap air and squeeze) to check for micro-tears before donning.
Hands (Solvated in DMSO/DMF) Butyl Rubber or Silver Shield (Laminate) inner glove; Nitrile outer glove.Nitrile degrades rapidly in DMSO, allowing API permeation. Butyl rubber provides a chemical barrier to polar aprotic solvents.
Eyes & Face Splash-proof chemical goggles (ANSI Z87.1 / EN 166).The phenolic moiety is a severe eye irritant. Safety glasses with side shields are insufficient against aerosolized powders.
Respiratory N95/P100 Particulate Respirator (NIOSH approved) OR PAPR.Required if handling outside a primary containment device. Protects against electrostatic dispersion of micronized API particles.
Body Flame-resistant (Nomex) lab coat with knit cuffs.Knit cuffs prevent wrist exposure. The coat must be fully buttoned to prevent powder settling on street clothes.

Self-Validating Operational Protocol

Do not simply follow these steps; verify the environmental conditions at each phase. This methodology ensures that if one safety layer fails, the next layer prevents exposure.

Phase 1: Environmental Preparation & Donning
  • Verify Containment: Approach the Powder Dispensing Hood (or Class II Type B2 Biological Safety Cabinet). Validation: Check the magnehelic gauge; ensure negative pressure is actively maintaining an inflow velocity of at least 100 fpm (feet per minute).

  • Don PPE: Apply the lab coat, followed by goggles. Don the first pair of nitrile gloves, ensuring they cover the knit cuffs of the lab coat. Don the second pair of gloves over the first.

Phase 2: Weighing and Transfer (Dry Powder)
  • Neutralize Static: Novel APIs are often highly electrostatic. Use an anti-static zero-stat gun on the weighing spatula and the analytical balance draft shield. Causality: This prevents the powder from repelling off the spatula and becoming an aerosolized inhalation hazard.

  • Tare and Transfer: Place a conductive anti-static weigh boat on the balance. Carefully transfer the N-(2-hydroxy-4-methylphenyl)-3-methylbenzamide.

  • Seal: Cap the source bottle immediately. Do not leave the primary container open while recording data.

Phase 3: Solubilization (High-Risk Transition)
  • Assess Solvent: If preparing a stock solution in DMSO or DMF, stop .

  • Upgrade PPE: Remove the outer nitrile glove. Don a Butyl rubber or laminate glove, then place a fresh nitrile glove over it for dexterity.

  • Dissolve: Inject the solvent directly into the sealed vial containing the pre-weighed powder using a septum-piercing syringe to maintain a closed system.

Phase 4: Doffing and Decontamination
  • Decontaminate Outer Layer: Wipe down the sealed stock vial with a solvent-compatible wipe (e.g., 70% Isopropanol) before removing it from the hood.

  • Doffing Sequence: Remove the outer gloves first by pinching the palm and rolling them inside out. Remove goggles from the back of the head (do not touch the front). Remove the lab coat, and finally, remove the inner gloves. Wash hands immediately with soap and water.

G Start Start: API Handling Verify Verify Hood Negative Pressure Start->Verify Don Don Base PPE (Double Nitrile) Verify->Don Weigh Anti-Static Weighing Don->Weigh Solvent Solubilization Required? Weigh->Solvent DMSO Using DMSO/DMF? Solvent->DMSO Yes Doff Doff PPE & Decontaminate Solvent->Doff No (Store Dry) Upgrade Upgrade to Butyl/Laminate Gloves DMSO->Upgrade Yes Proceed Proceed with Closed-System Solubilization DMSO->Proceed No (Aqueous/Alcohols) Upgrade->Proceed Proceed->Doff End Protocol Complete Doff->End

Fig 1: PPE donning and handling workflow for novel benzamide APIs.

Emergency Spill Response & Disposal Plan

In the event of a breach, immediate, algorithmic action is required to prevent cross-contamination of the laboratory environment .

  • Solid Spills: Do NOT sweep. Sweeping aerosolizes the benzamide powder. Gently cover the powder with damp absorbent paper (using water or a mild surfactant) to suppress dust, then carefully scoop the material into a hazardous waste bag.

  • Liquid Spills (DMSO/API mixture): Evacuate the immediate area. Personnel responding must wear PAPR and heavy-duty Butyl gloves. Cover the spill with an inert, highly porous absorbent (e.g., vermiculite or universal spill pads).

  • Disposal: All contaminated consumables (gloves, wipes, weigh boats) must be treated as highly toxic chemical waste. Label clearly as "Hazardous Waste: Benzamide Derivative / Phenol (Toxic)" and dispose of via high-temperature incineration according to local EPA/RCRA guidelines.

SpillLogic Detect Spill Detected Type Spill State? Detect->Type Solid Dry Powder Type->Solid Liquid Solvated API Type->Liquid WetWipe Cover with Damp Wipe (Prevent Aerosolization) Solid->WetWipe Evac Evacuate Area & Upgrade PPE (Butyl Gloves/Respirator) Liquid->Evac Collect Collect in Sealed RCRA Waste Container WetWipe->Collect Absorb Apply Inert Absorbent (Vermiculite) Evac->Absorb Absorb->Collect Decon Decontaminate Surface (70% IPA / Soap) Collect->Decon Safe Area Secured Decon->Safe

Fig 2: Emergency spill response and containment logic.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2331, Benzamide." PubChem, U.S. National Library of Medicine. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Personal Protective Equipment (PPE) Guidelines for Chemical Handling." Centers for Disease Control and Prevention (CDC). Available at:[Link]

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet: Benzamide." Right to Know Program. Available at:[Link]

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